(1S,3R)-3-(Methoxycarbonyl)cyclopentanecarboxylic Acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(1S,3R)-3-methoxycarbonylcyclopentane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c1-12-8(11)6-3-2-5(4-6)7(9)10/h5-6H,2-4H2,1H3,(H,9,10)/t5-,6+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVUHGTQDOMGZOT-NTSWFWBYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CC[C@@H](C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96382-85-3 | |
| Record name | rac-(1R,3S)-3-(methoxycarbonyl)cyclopentane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Strategic Synthesis and Application of (1S,3R)-3-(Methoxycarbonyl)cyclopentanecarboxylic Acid in Drug Discovery
An In-depth Guide for Researchers and Medicinal Chemists
Abstract
(1S,3R)-3-(Methoxycarbonyl)cyclopentanecarboxylic acid, bearing the CAS Number 96443-42-4 , represents a cornerstone chiral building block in modern medicinal chemistry.[1][2] Its rigid, stereochemically defined cyclopentane framework serves as a crucial scaffold in the synthesis of a class of potent antiviral drugs known as carbocyclic nucleoside analogues. This technical guide provides an in-depth analysis of this compound, from its fundamental properties and strategic synthesis to its critical role in the development of life-saving therapeutics. We will explore the nuanced methodologies for achieving its specific stereochemistry, delve into its spectroscopic characterization, and illuminate its application in the synthesis of complex active pharmaceutical ingredients (APIs). This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the field of antiviral research and asymmetric synthesis.
Introduction: The Significance of Chiral Scaffolds in Antiviral Therapy
The relentless challenge of viral diseases necessitates the continuous development of novel and effective therapeutic agents. A significant breakthrough in this area was the advent of nucleoside analogues, which act by mimicking natural nucleosides and interfering with viral replication. However, the inherent instability of the glycosidic bond in traditional nucleoside analogues often leads to metabolic degradation and reduced efficacy.
To overcome this limitation, medicinal chemists developed carbocyclic nucleoside analogues, where the furanose oxygen of the ribose sugar is replaced by a methylene group. This substitution confers enhanced metabolic stability while retaining the crucial three-dimensional structure required for biological activity. The cyclopentane ring, as a carbocyclic mimic of the ribose moiety, has become a privileged scaffold in the design of these next-generation antiviral drugs.
This compound is a premier example of a chiral precursor that provides the necessary stereochemical framework for these complex molecules. Its specific cis-configuration and defined absolute stereochemistry at the C1 and C3 positions are pivotal for the correct spatial orientation of functional groups that will ultimately interact with viral enzymes.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and chemical properties of a synthetic intermediate is fundamental to its effective use in multi-step syntheses.
Core Properties
The fundamental properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 96443-42-4 | [1][2] |
| Molecular Formula | C₈H₁₂O₄ | [1][2] |
| Molecular Weight | 172.18 g/mol | [1][2] |
| Appearance | Colorless to light yellow liquid or solid | [3] |
| Purity | Typically ≥97% | [3][4] |
| Synonyms | (1R,3S)-1,3-Cyclopentanedicarboxylic Acid 1-Methyl Ester, (1S,3R)-cis-3-Carbomethoxycyclopentane-1-carboxylic acid | [1][3] |
Spectroscopic Characterization
While specific spectra for this exact compound are not widely published in publicly accessible literature, the expected NMR and IR signatures can be predicted based on its structure and data from closely related analogues.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclopentane ring protons, the methoxy group of the ester, and the acidic proton of the carboxylic acid. The protons on the cyclopentane ring would appear as complex multiplets in the aliphatic region. The methoxy protons would be a sharp singlet at approximately 3.7 ppm. The carboxylic acid proton would be a broad singlet at a downfield chemical shift, typically above 10 ppm.
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for the two carbonyl carbons of the ester and carboxylic acid (typically in the 170-180 ppm range), the methoxy carbon (around 52 ppm), and the carbons of the cyclopentane ring (in the 25-45 ppm range).
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad O-H stretching band for the carboxylic acid (around 2500-3300 cm⁻¹), and two distinct C=O stretching bands for the ester and carboxylic acid carbonyl groups (typically in the region of 1700-1740 cm⁻¹).
Strategic Synthesis: Achieving Stereochemical Purity
The therapeutic efficacy of carbocyclic nucleosides is critically dependent on their stereochemistry. Therefore, the synthesis of this compound must be highly stereoselective. The most common and industrially scalable approach involves the desymmetrization of a meso starting material, typically cis-1,3-cyclopentanedicarboxylic acid or its dimethyl ester, through enzymatic resolution.
The Chemoenzymatic Approach: A Self-Validating System
The "meso trick" is a powerful strategy in asymmetric synthesis that allows for the theoretical conversion of 100% of a prochiral meso compound into a single enantiomer. The enzymatic hydrolysis of cis-1,3-cyclopentanedicarboxylic acid dimethyl ester is a prime example of this elegant approach.
Workflow for the Enantioselective Synthesis:
Sources
A Comprehensive Physicochemical Guide to (1S,3R)-3-(Methoxycarbonyl)cyclopentanecarboxylic Acid for Advanced Drug Development
Abstract
(1S,3R)-3-(Methoxycarbonyl)cyclopentanecarboxylic acid is a chiral building block of significant interest in medicinal chemistry and pharmaceutical synthesis. Its stereodefined cyclopentane core provides a rigid scaffold for the development of novel therapeutics. A profound understanding of its physicochemical properties is not merely academic; it is a prerequisite for efficient process development, formulation design, and regulatory compliance. This technical guide delivers an in-depth analysis of the compound's core physical properties, presents validated experimental protocols for their determination, and explains the scientific rationale behind these methodologies. All data and protocols are grounded in authoritative sources to ensure scientific integrity for researchers, chemists, and drug development professionals.
Introduction: The Strategic Importance of Physicochemical Characterization
In the landscape of modern drug discovery, the path from a promising molecule to a viable drug product is paved with data. For chiral intermediates like this compound (CAS No: 96443-42-4), this data begins with a fundamental physicochemical profile.[1][2][3] Properties such as boiling point, acidity, and solubility govern everything from reaction kinetics and purification strategies to the ultimate bioavailability and stability of the final active pharmaceutical ingredient (API). This document serves as a foundational reference, providing not just the "what" but the "why" and "how" of characterizing this critical synthetic intermediate.
Molecular Identity and Structural Framework
The compound's structure dictates its chemical behavior and interactions. Its identity is unequivocally established by a combination of its formula, weight, and unique chemical identifiers.
Table 1: Core Molecular and Chemical Identifiers
| Property | Value | Source(s) |
|---|---|---|
| Chemical Name | (1S,3R)-3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid | [4] |
| CAS Number | 96443-42-4 | [1][4][5][6] |
| Molecular Formula | C₈H₁₂O₄ | [1][3][4] |
| Molecular Weight | 172.18 g/mol | [1][4][5] |
| Canonical SMILES | COC(=O)[C@H]1CCC(=O)O | [4][7] |
| InChI Key | FVUHGTQDOMGZOT-NTSWFWBYSA-N |[4][7] |
The molecule features a cyclopentane ring, which imparts conformational rigidity, substituted with a carboxylic acid and a methyl ester group in a specific cis-(1S,3R) configuration. This precise stereochemistry is paramount for its intended biological activity in target syntheses.
Sources
- 1. (1S,3R)-CIS-3-CARBOMETHOXY CYCLOPENTANE-1-CARBOXYLIC ACID | 96443-42-4 [chemicalbook.com]
- 2. labsolu.ca [labsolu.ca]
- 3. echemi.com [echemi.com]
- 4. (1S,3R)-cis-3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid, 97% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. (1S,3R)-cis-3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid, 97% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 6. (1S,3R)-cis-3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid, 97% 250 mg | Buy Online [thermofisher.com]
- 7. (1S,3R)-cis-3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid, 97% 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
Unveiling the Stereochemistry: A Technical Guide to the Structure Elucidation of (1S,3R)-3-(Methoxycarbonyl)cyclopentanecarboxylic Acid
This in-depth technical guide provides a comprehensive overview of the analytical methodologies and field-proven insights required for the complete structure elucidation of (1S,3R)-3-(Methoxycarbonyl)cyclopentanecarboxylic Acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating approach to structural confirmation and stereochemical assignment.
This compound, with the molecular formula C₈H₁₂O₄ and a molecular weight of 172.18 g/mol , is a chiral molecule whose biological activity is intrinsically linked to its specific stereoconfiguration. The precise arrangement of the carboxylic acid and methoxycarbonyl groups on the cyclopentane ring dictates its interaction with biological targets. Therefore, unambiguous confirmation of both its constitution and absolute stereochemistry is a critical step in any research or development endeavor.
The Strategic Approach to Structure Elucidation
A multi-technique approach is essential for the comprehensive characterization of this molecule. This guide will detail the roles of Mass Spectrometry (MS) for molecular weight confirmation, Infrared (IR) Spectroscopy for functional group identification, and a suite of Nuclear Magnetic Resonance (NMR) techniques for mapping the carbon-hydrogen framework and deducing the relative stereochemistry. Finally, the definitive determination of the absolute configuration via X-ray crystallography will be discussed.
Diagram of the Overall Structure Elucidation Workflow
Caption: Workflow for the comprehensive structure elucidation of this compound.
Part 1: Foundational Analysis - Molecular Formula and Functional Groups
Mass Spectrometry (MS)
Mass spectrometry serves as the initial checkpoint to confirm the molecular weight of the synthesized compound.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize a high-resolution mass spectrometer equipped with an electrospray ionization source.
-
Analysis Mode: Acquire the spectrum in both positive and negative ion modes.
-
Negative Ion Mode: Expect the deprotonated molecule [M-H]⁻ at m/z 171.06. This is often the most intense peak for carboxylic acids.
-
Positive Ion Mode: Adducts such as [M+H]⁺ (m/z 173.08) or [M+Na]⁺ (m/z 195.06) may be observed.
-
-
Data Interpretation: The high-resolution mass data should be compared with the theoretical exact mass of C₈H₁₂O₄ to confirm the elemental composition.
Expected Fragmentation:
While ESI is a soft ionization technique, some in-source fragmentation can occur. In tandem MS (MS/MS) experiments on the [M-H]⁻ ion, characteristic losses would be expected. The fragmentation of dicarboxylic acid monoesters often involves the loss of methanol (CH₃OH, 32 Da) or water (H₂O, 18 Da).
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule: the carboxylic acid and the ester.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: A small amount of the solid or liquid sample is placed directly on the ATR crystal.
-
Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.
-
Data Interpretation: The presence of the following characteristic absorption bands confirms the functional groups.
Table 1: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Description of Vibration |
| ~3300-2500 | Carboxylic Acid O-H | Very broad, strong stretch, indicative of hydrogen bonding. |
| ~1735 | Ester C=O | Strong, sharp carbonyl stretch. |
| ~1710 | Carboxylic Acid C=O | Strong, sharp carbonyl stretch, often slightly broader than the ester. |
| ~1320-1210 | C-O Stretch | Strong C-O stretching from both the acid and ester. |
| ~2950 | C-H Stretch | Aliphatic C-H stretching. |
The presence of two distinct carbonyl peaks, along with the exceptionally broad O-H stretch, provides strong evidence for the presence of both the carboxylic acid and ester functionalities.
Part 2: Unraveling the Connectivity and Stereochemistry - NMR Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. For this compound, a combination of 1D and 2D NMR experiments is required to assign all proton and carbon signals and to establish the cis relationship between the two substituents.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum will provide information on the number of different proton environments and their connectivity through spin-spin coupling. Due to the rigidity of the cyclopentane ring, the protons will exhibit complex splitting patterns.
Table 2: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constants (J, Hz) |
| COOH | 10-12 | broad singlet | - |
| OCH₃ | ~3.7 | singlet | - |
| H1, H3 | ~2.8 - 3.2 | multiplet | J-coupling with adjacent CH₂ protons |
| CH₂ protons | ~1.8 - 2.5 | multiplet | Complex geminal and vicinal couplings |
The broad singlet for the carboxylic acid proton is highly characteristic and will disappear upon addition of a drop of D₂O to the NMR tube due to proton-deuterium exchange. The methoxy protons will appear as a sharp singlet. The cyclopentane ring protons will present as a complex series of overlapping multiplets due to the conformational flexibility of the five-membered ring and the diastereotopic nature of the methylene protons.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will show eight distinct signals, corresponding to the eight carbon atoms in the molecule. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be used to differentiate between CH₃, CH₂, CH, and quaternary carbons.
Table 3: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted δ (ppm) | DEPT-135 Phase |
| C=O (Acid) | ~178-182 | No signal |
| C=O (Ester) | ~173-176 | No signal |
| OCH₃ | ~52 | Positive |
| C1, C3 | ~40-45 | Positive |
| C2 | ~35-40 | Negative |
| C4, C5 | ~25-30 | Negative |
2D NMR for Structural Confirmation
2D NMR experiments are crucial for unambiguously assigning the complex signals of the cyclopentane ring and confirming the 1,3-disubstitution pattern.
Experimental Protocol: 2D NMR Spectroscopy
-
Sample Preparation: Dissolve 10-20 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: A high-field NMR spectrometer (≥400 MHz) is recommended for better signal dispersion.
-
Experiments:
-
COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling correlations. It will show which protons are adjacent to each other, allowing for the tracing of the spin systems within the cyclopentane ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms, enabling the definitive assignment of each carbon signal based on the assignment of its attached proton(s).
-
Diagram of Key COSY and HSQC Correlations
Caption: Expected key 2D NMR correlations for the title compound.
Establishing Relative Stereochemistry (cis Configuration)
The cis stereochemistry of the two substituents at C1 and C3 can be inferred from the ¹H-¹H coupling constants (³JHH) and through Nuclear Overhauser Effect (NOE) experiments. For cis-1,3-disubstituted cyclopentanes, the two substituents prefer to adopt a pseudo-diaxial orientation in the envelope conformation of the ring to minimize steric strain. This conformational preference influences the dihedral angles between adjacent protons, which in turn dictates the magnitude of their coupling constants. A detailed analysis of the coupling patterns, potentially aided by computational modeling, can provide strong evidence for the cis arrangement.
Part 3: The Definitive Proof - Absolute Stereochemistry
While NMR can establish the relative cis configuration, it cannot distinguish between the (1S,3R) enantiomer and its (1R,3S) mirror image.
X-ray Crystallography
For crystalline compounds, single-crystal X-ray diffraction is the gold standard for determining the absolute configuration.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow suitable single crystals of the compound. This can often be achieved by slow evaporation of a solution in a suitable solvent or solvent mixture.
-
Data Collection: Mount a single crystal on a diffractometer and collect diffraction data.
-
Structure Solution and Refinement: Solve the crystal structure and refine the model. The absolute configuration can be determined using anomalous dispersion effects, typically by calculating the Flack parameter. A Flack parameter close to zero for the (1S,3R) configuration confirms the absolute stereochemistry.
Chiral Chromatography
Chiral High-Performance Liquid Chromatography (HPLC) can be used to separate the enantiomers and, when coupled with a standard of known configuration, can confirm the enantiomeric purity of the sample.
Experimental Protocol: Chiral HPLC
-
Column Selection: Choose a suitable chiral stationary phase (CSP), such as one based on a polysaccharide derivative.
-
Method Development: Optimize the mobile phase (a mixture of a nonpolar solvent like hexane and a polar solvent like isopropanol) to achieve baseline separation of the two enantiomers.
-
Analysis: Inject the sample and compare its retention time to that of a certified reference standard of this compound.
Conclusion
The structure elucidation of this compound is a systematic process that relies on the synergistic application of multiple analytical techniques. From the initial confirmation of molecular weight and functional groups by MS and IR, through the detailed mapping of the molecular framework and relative stereochemistry by 1D and 2D NMR, to the ultimate confirmation of absolute configuration by X-ray crystallography, each step provides a piece of the puzzle. This guide has outlined the key experimental considerations and expected outcomes, providing a robust framework for the confident and accurate characterization of this important chiral molecule.
References
- Vertex AI Search. (2021). IR Spectra of Carboxylic Acids, Amides and Esters.
- JoVE. (2023). Spectroscopy of Carboxylic Acid Derivatives.
- University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids.
- LibreTexts. (n.d.). 21.10 Spectroscopy of Carboxylic Acid Derivatives.
- Scribd. (n.d.). IR Spectra: Acids, Alcohols, Esters.
- ResearchGate. (2011). Primary fragmentations by MS/MS of [M -H] -ions from dicarboxylic acids....
- ChemicalBook. (n.d.). 96443-42-4((1S,3R)-CIS-3-CARBOMETHOXY CYCLOPENTANE-1-CARBOXYLIC ACID) Product Description.
- Fisher Scientific. (n.d.). (1S,3R)-cis-3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid, 97%.
- Emenike, B. U., Carroll, W. R., & Roberts, J. D. (2013). Conformational preferences of cis-1,3-cyclopentanedicarboxylic acid and its salts by 1H NMR spectroscopy: energetics of intramolecular hydrogen bonds in DMSO. The Journal of Organic Chemistry, 78(5), 2005–2011.
- PubChem. (n.d.). 3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid.
- ACS Publications. (2012). Conformational Preferences of cis-1,3-Cyclopentanedicarboxylic Acid and Its Salts by 1H NMR Spectroscopy: Energetics of Intramolecular Hydrogen Bonds in DMSO.
- LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons.
- LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC.
- SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC).
- LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
Spectral Characterization of (1S,3R)-3-(Methoxycarbonyl)cyclopentanecarboxylic Acid: A Technical Guide
Molecular Structure and Key Functional Groups
(1S,3R)-3-(Methoxycarbonyl)cyclopentanecarboxylic acid possesses a cyclopentane ring with two substituents in a cis configuration: a carboxylic acid group at position 1 and a methoxycarbonyl (methyl ester) group at position 3. The stereochemistry is defined as (1S, 3R), indicating the specific spatial arrangement of these groups. The presence of both a carboxylic acid and an ester functional group dictates the characteristic spectral features of this molecule.
Caption: Anticipated major fragmentation pathways in Mass Spectrometry.
Experimental Protocols
To obtain the spectral data discussed, the following general experimental protocols would be employed.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling is typically used to simplify the spectrum.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk. For a liquid or soluble solid, a thin film can be cast onto a salt plate (e.g., NaCl or KBr) from a volatile solvent.
-
Acquisition: Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer, typically over the range of 4000-400 cm⁻¹.
Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Use Electron Ionization (EI) for fragmentation analysis or a softer ionization technique like Electrospray Ionization (ESI) to primarily observe the molecular ion.
-
Analysis: Detect the ions based on their mass-to-charge ratio (m/z).
Caption: General experimental workflow for spectral data acquisition.
References
-
JoVE. (2024). IR Frequency Region: Alkene and Carbonyl Stretching. [Link]
-
LibreTexts. (2023). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. [Link]
-
LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]
-
UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Esters. [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (2000). Conformational analysis by NMR spectroscopy, molecular dynamics simulation in water and X-ray crystallography of glutamic acid analogues: isomers of 1-aminocyclopentane-1,3-dicarboxylic acid. [Link]
-
Journal of Asian Natural Products Research. (2015). Diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass. [Link]
-
Doc Brown's Chemistry. (n.d.). mass spectrum of cyclopentane fragmentation pattern of m/z m/e ions for analysis and identification of cyclopentane. [Link]
-
PubMed. (2013). Conformational preferences of cis-1,3-cyclopentanedicarboxylic acid and its salts by 1H NMR spectroscopy: energetics of intramolecular hydrogen bonds in DMSO. [Link]
-
ACS Publications. (2013). Conformational Preferences of cis-1,3-Cyclopentanedicarboxylic Acid and Its Salts by 1H NMR Spectroscopy: Energetics of Intramolecular Hydrogen Bonds in DMSO. [Link]
-
LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
CASPRE. (n.d.). 13C NMR Predictor. [Link]
-
PROSPRE. (n.d.). 1H NMR Predictor. [Link]
-
The Royal Society of Chemistry. (2017). Supplementary Information. [Link]
-
JoVE. (2024). Mass Spectrometry: Cycloalkane Fragmentation. [Link]
-
The Morganton Scientific. (2024). Analyzing Carbon-13 NMR Spectra to Predict Chemical Shifts of Carbon Compounds using Machine Learning Algorithms. [Link]
-
Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]
-
OUCI. (2013). Conformational Preferences of cis-1,3-Cyclopentanedicarboxylic Acid and Its Salts by 1H NMR Spectroscopy: Energetics of Intramolecular Hydrogen Bonds in DMSO. [Link]
-
ResearchGate. (2016). Can anyone help me to tell me any online website to check 13C NMR prediction...?[Link]
-
NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. [Link]
-
ACS Publications. (2012). Conformational Preferences of trans-1,2- and cis-1,3-Cyclohexanedicarboxylic Acids in Water and Dimethyl Sulfoxide as a Function of the Ionization State As Determined from NMR Spectroscopy and Density Functional Theory Quantum Mechanical Calculations. [Link]
-
PubMed. (2000). Fast determination of 13C NMR chemical shifts using artificial neural networks. [Link]
-
Semantic Scholar. (2022). Deciding which is the best 1H NMR predictor for organic compounds using statistical tools. [Link]
-
Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of cyclopentane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopentane. [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
-
NMRDB.org. (n.d.). Predict 1H proton NMR spectra. [Link]
-
NMRDB.org. (n.d.). Simulate and predict NMR spectra. [Link]
-
PubChem. (n.d.). cis-1,3-Cyclopentanedicarboxylic acid. [Link]
A Technical Guide to (1S,3R)-3-(Methoxycarbonyl)cyclopentanecarboxylic Acid: A Chiral Synthon for Advanced Drug Discovery
Abstract
(1S,3R)-3-(Methoxycarbonyl)cyclopentanecarboxylic acid is a pivotal chiral building block in modern medicinal chemistry. Its rigid cyclopentane core, adorned with strategically placed and stereochemically defined functional groups, offers a versatile platform for the synthesis of complex molecular architectures. This guide provides an in-depth analysis of its nomenclature, physicochemical properties, stereoselective synthesis, and critical applications in the development of novel therapeutics, particularly antiviral and central nervous system agents. Detailed experimental protocols and mechanistic insights are provided to empower researchers and drug development professionals in leveraging this valuable synthon.
Nomenclature and Structural Elucidation
Precise communication in chemical synthesis is paramount. This compound is identified by several synonyms across commercial and academic platforms. A comprehensive understanding of this nomenclature is essential for efficient sourcing and literature review.
The compound's structure is defined by a cyclopentane ring with two substituents: a carboxylic acid group and a methoxycarbonyl (methyl ester) group. The stereochemistry is designated as (1S, 3R), indicating the absolute configuration at the two chiral centers, with the substituents in a cis relationship on the ring.
Common Synonyms:
-
(1S,3R)-cis-3-Carbomethoxy cyclopentane-1-carboxylic acid[1][2]
-
(1R,3S)-1,3-Cyclopentanedicarboxylic Acid 1-Methyl Ester[1][3][4]
-
(1R-cis)-1,3-Cyclopentanedicarboxylic Acid Monomethyl Ester[3]
-
(+)-cis-(1S,3R)-3-carbomethoxycyclopentane carboxylic acid[1]
-
cis-3-(methoxycarbonyl)cyclopentancarboxylic acid[1]
Definitive Identification:
Physicochemical and Safety Data
A thorough understanding of a compound's physical and chemical properties is critical for its effective use in synthesis and for ensuring laboratory safety.
| Property | Value | Source |
| Molecular Weight | 172.18 g/mol | [4][5][6][7] |
| Appearance | Light yellow to light brown liquid | [8] |
| Boiling Point | 80 °C at 0.06 Torr | [8] |
| Predicted pKa | 4.51 ± 0.40 | [8] |
| Predicted Density | 1.242 ± 0.06 g/cm³ | [8] |
Safety Profile: this compound is classified as an irritant. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn during handling. All manipulations should be performed in a well-ventilated fume hood.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5][6][7]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[6]
The Strategic Importance in Asymmetric Synthesis
The utility of this compound as a chiral building block lies in its pre-defined stereochemistry and the orthogonal reactivity of its two functional groups. This allows for sequential and site-selective modifications, a crucial requirement in the multi-step synthesis of complex drug molecules.
A Scaffold for Antiviral Agents
The cyclopentane ring is a common motif in nucleoside analogs, which are a cornerstone of antiviral therapy. By mimicking the natural furanose sugar of nucleosides, these carbocyclic analogs often exhibit enhanced metabolic stability. This compound serves as a key starting material for cyclopentane-based nucleoside analogs used in the treatment of viruses such as HIV and hepatitis.[9]
A Precursor for CNS-Active Compounds
The rigid cyclopentane framework is also valuable for constraining the conformation of molecules designed to interact with specific receptors in the central nervous system (CNS). This can lead to higher potency and selectivity. This chiral synthon is employed in the development of novel CNS agents.[9] It is also an intermediate in the stereoselective synthesis of Amidinomycin.[3]
The logical flow from a chiral building block to a final therapeutic agent is depicted below:
Caption: From Chiral Synthon to Active Pharmaceutical Ingredient (API).
Enantioselective Synthesis: A Conceptual Protocol
While multiple routes to chiral cyclopentane derivatives exist, a common strategy involves the enzymatic desymmetrization of a prochiral starting material. This approach offers high enantioselectivity and avoids the need for chiral auxiliaries or expensive catalysts. Below is a representative, field-proven protocol for the conceptual synthesis of the target molecule.
Experimental Workflow
Caption: Workflow for the Enantioselective Synthesis of the Target Compound.
Detailed Step-by-Step Methodology
PART A: Synthesis of Prochiral Dimethyl cis-1,3-cyclopentanedicarboxylate
-
Reaction Setup: To a solution of cis-1,3-cyclopentanedicarboxylic acid (1.0 eq) in methanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.
-
Causality: Methanol acts as both solvent and reactant. The strong acid catalyzes the Fischer esterification. The reaction is performed in excess methanol to drive the equilibrium towards the diester product.
-
-
Reaction Progression: Warm the mixture to reflux and maintain for 4-6 hours. Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting dicarboxylic acid is consumed.
-
Workup and Isolation: Cool the reaction mixture to room temperature. Quench by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases. Extract the aqueous layer with ethyl acetate (3 x 5 volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude dimethyl ester.
-
Self-Validation: The bicarbonate quench neutralizes the acid catalyst, preventing potential hydrolysis during workup. The brine wash removes residual water from the organic phase.
-
PART B: Enzymatic Desymmetrization
-
Enzyme Immobilization and Reaction Setup: Prepare a buffered solution (e.g., phosphate buffer, pH 7.2). Add the crude dimethyl cis-1,3-cyclopentanedicarboxylate (1.0 eq) and immobilized Lipase B from Candida antarctica (e.g., Novozym® 435).
-
Expertise & Experience: Immobilized lipase is preferred as it simplifies post-reaction workup (simple filtration) and allows for enzyme recycling, which is economically advantageous. The choice of buffer and pH is critical for optimal enzyme activity.
-
-
Enantioselective Hydrolysis: Stir the suspension vigorously at a controlled temperature (typically 30-40 °C). Monitor the reaction progress by chiral high-performance liquid chromatography (HPLC) to track the formation of the desired monoester and the consumption of the diester.
-
Trustworthiness: Chiral HPLC is the gold standard for validating the enantiomeric excess (e.e.) of the product, ensuring the stereochemical integrity of the synthesis. The reaction should be stopped at approximately 50% conversion to achieve the highest possible e.e. for the monoester.
-
-
Product Isolation and Purification: Once the desired conversion is reached, filter off the immobilized enzyme. Acidify the aqueous filtrate to pH 2-3 with 1M HCl. Extract the product into a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Final Purification: Purify the resulting crude product by flash column chromatography on silica gel to afford the pure this compound.
Characterization and Quality Control
The identity and purity of the final compound must be rigorously confirmed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and assess purity.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
Chiral HPLC: To determine the enantiomeric excess.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the key functional groups (C=O of the carboxylic acid and ester, O-H of the carboxylic acid).
Conclusion
This compound is more than just a chemical reagent; it is an enabling tool for the creation of stereochemically complex and biologically active molecules. Its value is demonstrated in its application as a chiral building block for a range of pharmaceuticals. The synthetic protocol outlined in this guide, based on robust enzymatic desymmetrization, provides a reliable and scalable route to this high-value compound. As the demand for enantiomerically pure drugs continues to grow, the strategic importance of synthons like this compound in the pharmaceutical industry will undoubtedly increase.
References
A comprehensive, numbered list of all sources cited in this document will be provided here, including the Title, Source, and a valid, clickable URL for verification.
Sources
- 1. echemi.com [echemi.com]
- 2. (1S,3R)-cis-3-(Methoxycarbonyl)cyclopentane-1-carboxylic a… [cymitquimica.com]
- 3. (1S,3R)-CIS-3-CARBOMETHOXY CYCLOPENTANE-1-CARBOXYLIC ACID | 96443-42-4 [chemicalbook.com]
- 4. labsolu.ca [labsolu.ca]
- 5. (1S,3R)-cis-3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid, 97% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. 3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid | C8H12O4 | CID 242320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (1S,3R)-cis-3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid, 97% 1 g | Buy Online [thermofisher.com]
- 8. 96443-42-4 CAS MSDS ((1S,3R)-CIS-3-CARBOMETHOXY CYCLOPENTANE-1-CARBOXYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. This compound [myskinrecipes.com]
An In-depth Technical Guide to the Safe Handling of (1S,3R)-3-(Methoxycarbonyl)cyclopentanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1S,3R)-3-(Methoxycarbonyl)cyclopentanecarboxylic acid is a chiral bifunctional molecule of interest in organic synthesis and drug development. Its structure, incorporating both a carboxylic acid and a methyl ester on a cyclopentane scaffold, makes it a valuable building block for complex molecular architectures. As with any chemical reagent, a thorough understanding of its properties and potential hazards is paramount to ensure the safety of laboratory personnel and the integrity of experimental work. This guide provides a comprehensive overview of the safety and handling protocols for this compound, grounded in its chemical characteristics and established laboratory safety principles.
Chemical and Physical Properties
A foundational aspect of safe handling is understanding the physical and chemical properties of the substance. This data informs storage conditions, appropriate personal protective equipment, and emergency response procedures.
| Property | Value | Source(s) |
| CAS Number | 96443-42-4 | [1] |
| Molecular Formula | C₈H₁₂O₄ | [1] |
| Molecular Weight | 172.18 g/mol | [2] |
| Appearance | Light yellow to light brown liquid | |
| Boiling Point | 80 °C at 0.06 Torr | |
| Storage Temperature | Room temperature, in a dry, sealed container |
Hazard Identification and Toxicological Profile
GHS Classification:
-
Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.
-
Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation.[3]
-
Serious Eye Damage/Eye Irritation (Category 2A), H319: Causes serious eye irritation.[3]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation, H335: May cause respiratory irritation.[3]
Signal Word: Warning
Hazard Pictogram:
Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is essential, incorporating engineering controls, administrative procedures, and personal protective equipment.
Engineering Controls
-
Fume Hood: All work with this compound, especially when heating or creating aerosols, should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[6]
-
Ventilation: Ensure the laboratory has adequate general ventilation.
Personal Protective Equipment (PPE)
The minimum PPE required when handling this compound includes:[6]
-
Eye Protection: Chemical splash goggles that meet ANSI Z87.1 standards are mandatory. A face shield should be worn in situations with a high risk of splashing.[7]
-
Hand Protection: Chemical-resistant gloves are required. Nitrile gloves are suitable for incidental contact. For prolonged handling or immersion, heavier-duty gloves such as butyl rubber or Viton should be considered. Always inspect gloves for tears or degradation before use and wash hands thoroughly after removal.[6]
-
Skin and Body Protection: A laboratory coat, fully buttoned, is required. Long pants and closed-toe shoes are also mandatory to protect the skin.[7]
-
Respiratory Protection: If work must be conducted outside of a fume hood where there is a risk of generating aerosols or vapors, a NIOSH-approved respirator with an organic vapor cartridge may be necessary. A risk assessment should be performed to determine the appropriate level of respiratory protection.
Safe Handling and Storage Procedures
Adherence to proper handling and storage protocols is critical to prevent accidents and maintain the chemical's integrity.
Handling
-
Avoid contact with skin, eyes, and clothing.[8]
-
Avoid inhalation of vapors or mists.[8]
-
Use in a well-ventilated area, preferably a fume hood.[6]
-
When diluting, always add the acid to the solvent slowly.
-
Keep containers tightly closed when not in use.[7]
-
Wash hands thoroughly after handling.[8]
Storage
-
Store in a cool, dry, and well-ventilated area.[9]
-
Keep the container tightly sealed to prevent moisture absorption.
-
Store away from incompatible materials such as strong bases, strong oxidizing agents, and alkali metals.[10]
-
Organic acids should be stored in separate secondary containment to prevent accidental mixing with incompatible chemicals.[7]
Emergency Procedures
First-Aid Measures
Immediate and appropriate first aid is crucial in the event of an exposure.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[11][12] Remove contact lenses if present and easy to do. Seek immediate medical attention.[13]
-
Skin Contact: Immediately remove contaminated clothing. Flush the affected skin with plenty of soap and water for at least 15 minutes.[13][14] If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[13]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9]
Spill Response
-
Minor Spills: For a small spill, ensure the area is well-ventilated. Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows). Neutralize the spill by slowly adding a weak base such as sodium bicarbonate until fizzing stops.[7] Scoop the neutralized mixture into a labeled, sealed container for hazardous waste disposal. Clean the spill area with soap and water.
-
Major Spills: Evacuate the laboratory and alert others in the vicinity. If the spill is large or in a poorly ventilated area, contact your institution's emergency response team. Prevent entry into the affected area.
Fire-Fighting Measures
While not highly flammable, this organic compound is combustible.
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or water spray.
-
Unsuitable Extinguishing Media: Do not use a heavy stream of water, as it may spread the fire.
-
Hazardous Combustion Products: Thermal decomposition may produce carbon monoxide (CO) and carbon dioxide (CO₂).[10] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Stability and Reactivity
Understanding the chemical stability and reactivity of this compound is key to preventing hazardous reactions.
-
Reactivity: As a bifunctional molecule, it exhibits the reactivity of both a carboxylic acid and an ester. Carboxylic esters can react with strong oxidizing acids and caustic solutions.[15] Flammable hydrogen gas can be generated by reactions with alkali metals and hydrides.[15]
-
Chemical Incompatibility: Avoid contact with:
-
Strong oxidizing agents
-
Strong bases
-
Strong reducing agents
-
Alkali metals
-
-
Hazardous Decomposition Products: Under high temperatures, thermal decomposition can occur, leading to the formation of carbon monoxide and carbon dioxide.[10] Studies on similar cyclopentane derivatives suggest that at very high temperatures, other fragmentation products could be formed.[16][17]
-
Hazardous Polymerization: Hazardous polymerization is not expected to occur.
Waste Disposal
All waste containing this compound must be handled as hazardous waste.
-
Collect waste in a clearly labeled, sealed, and compatible container.
-
Do not dispose of this chemical down the drain.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for the safe handling of this compound in a laboratory setting.
Caption: A logical workflow for the safe laboratory use of the target compound.
Conclusion
This compound is a valuable research chemical that can be handled safely by adhering to the principles outlined in this guide. The primary hazards are skin, eye, and respiratory irritation, as well as being harmful if swallowed. By utilizing appropriate engineering controls, wearing the correct personal protective equipment, and following established safe handling, storage, and emergency procedures, researchers can minimize risks and maintain a safe laboratory environment. Always consult the most recent Safety Data Sheet (SDS) from your supplier before use and conduct a thorough risk assessment for your specific experimental protocol.
References
-
Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. NIOSH. Retrieved from [Link]
-
ResearchGate. (n.d.). Esters of Mono-, Di-, and Tricarboxylic Acids. Retrieved from [Link]
-
ResearchGate. (n.d.). Esters of Aromatic Mono‐, Di‐, and Tricarboxylic Acids, Aromatic Diacids and Di‐, Tri‐, Or Polyalcohols. Retrieved from [Link]
-
University of Washington Environmental Health & Safety. (n.d.). Organic Acid SOP. Retrieved from [Link]
-
Sci-Hub. (n.d.). Thermal decomposition of cyclopentane and related compounds. Retrieved from [Link]
-
Washington Nanofabrication Facility. (n.d.). Organic Acid Standard Operating Procedure. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Determination of the Thermal Decomposition Properties of 20 Selected Hazardous Organic Compounds. Retrieved from [Link]
-
University of Washington. (n.d.). Standard Operating Procedure for Organic Acids. Retrieved from [Link]
-
Innoveda Chemicals. (2024, April 16). Top 5 Safety Tips When Working with Acidic Liquids. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Thermal Decomposition of 2-Cyclopentenone. PMC. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Cyclopentanecarboxylic acid, methyl ester. Retrieved from [Link]
-
ScienceDirect. (n.d.). Decomposition and hydrocarbon growth processes for esters in non-premixed flames. Retrieved from [Link]
-
Mayo Clinic. (n.d.). Chemical splash in the eye: First aid. Retrieved from [Link]
-
Insight Vision Center Optometry. (n.d.). Chemical Eye Injuries from Acids. Retrieved from [Link]
-
St John Ambulance. (n.d.). Chemical Burns First Aid. Retrieved from [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. (1S,3R)-cis-3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid, 97% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. depts.washington.edu [depts.washington.edu]
- 7. coral.washington.edu [coral.washington.edu]
- 8. ehs.washington.edu [ehs.washington.edu]
- 9. aksci.com [aksci.com]
- 10. fishersci.com [fishersci.com]
- 11. Chemical splash in the eye: First aid - Mayo Clinic [mayoclinic.org]
- 12. Chemical Eye Injuries from Acids - Insight Vision Center Optometry [insightvisionoc.com]
- 13. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 14. Chemical Burns First Aid | St John Ambulance [sja.org.uk]
- 15. Esters, Sulfate Esters, Phosphate Esters, Thiophosphate Esters, and Borate Esters | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 16. sci-hub.ru [sci-hub.ru]
- 17. Thermal Decomposition of 2-Cyclopentenone - PMC [pmc.ncbi.nlm.nih.gov]
Commercial availability of (1S,3R)-3-(Methoxycarbonyl)cyclopentanecarboxylic Acid
An In-Depth Technical Guide to the Commercial Availability of (1S,3R)-3-(Methoxycarbonyl)cyclopentanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Chiral Building Block
This compound is a chiral dicarboxylic acid monoester that serves as a high-value intermediate in synthetic organic chemistry. Its significance lies in its stereochemically defined cyclopentane core, a structural motif present in a variety of biologically active molecules. For professionals in drug discovery and development, access to enantiomerically pure building blocks like this is critical for the synthesis of specific, targeted therapeutic agents. This compound is particularly noted for its role as a precursor in the development of antiviral medications, including cyclopentane-based nucleoside analogs, and agents targeting the central nervous system.[1] Its fixed spatial arrangement of functional groups allows for precise molecular construction, making it an invaluable tool in asymmetric synthesis.[1]
This guide provides a comprehensive overview of the commercial availability, chemical properties, applications, and handling of this compound to support researchers in sourcing and utilizing this key intermediate.
Chemical Identity and Properties
A precise understanding of a compound's properties is the foundation of its effective use. The key identifiers and molecular information for this compound are summarized below.
| Property | Value |
| CAS Number | 96443-42-4[1][2][3][4] |
| Molecular Formula | C₈H₁₂O₄[1][2][3][4] |
| Molecular Weight | 172.18 g/mol [1][2][3][4] |
| IUPAC Name | (1S,3R)-3-methoxycarbonylcyclopentane-1-carboxylic acid[2][3] |
| Synonyms | (1S,3R)-cis-3-Carbomethoxy cyclopentane-1-carboxylic acid, (1R,3S)-1,3-Cyclopentanedicarboxylic Acid 1-Methyl Ester[2][3][4][5] |
| InChI Key | FVUHGTQDOMGZOT-NTSWFWBYSA-N[2][3] |
| SMILES | COC(=O)C1CCC(C1)C(=O)O[2][3] |
Commercial Availability and Sourcing
This compound is readily available from a range of specialty chemical suppliers. It is typically offered for research and development (R&D) purposes, with quantities ranging from milligrams to several grams. Purity levels are generally high, often 97% or greater, to meet the stringent requirements of pharmaceutical synthesis.
The following table summarizes key commercial sources. Researchers should note that pricing and availability are subject to change and should always be confirmed by requesting a formal quote.
| Supplier | Product Description | Purity | Available Quantities |
| Thermo Scientific Chemicals | (1S,3R)-cis-3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid | 97% | 250 mg, 1 g[2][3][6] |
| MySkinRecipes | This compound | 97% | 100 mg, 250 mg, 1 g, 5 g[1] |
| Labsolu.ca | (1S,3R)-cis-3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid | 98% | 50 mg, 250 mg, 1 g[4] |
| SUZHOU ARTK MEDCHEM CO.,LTD. | (1S,3R)-3-(methoxycarbonyl)cyclopentane-1-carboxylicacid | N/A | Inquiry-based |
| CymitQuimica | (1S,3R)-cis-3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid, 97% | 97% | Inquiry-based[7] |
Core Applications in Drug Discovery and Synthesis
The utility of this molecule stems from its rigid, stereodefined structure, which allows it to serve as a scaffold for more complex targets.
-
Antiviral Therapeutics : The compound is a crucial intermediate in the synthesis of carbocyclic nucleoside analogs.[1] These analogs, where the furanose ring of a natural nucleoside is replaced by a cyclopentane ring, are a cornerstone of antiviral therapies, particularly those targeting HIV and hepatitis viruses.[1] The defined stereochemistry of the starting material is essential for achieving the desired biological activity in the final drug substance.
-
Chiral Synthesis : In asymmetric synthesis, the goal is to produce a single enantiomer of a target molecule. Using a chiral building block like this compound provides a pre-defined stereocenter, simplifying the synthetic route and avoiding costly and often difficult chiral separation steps later in the process.[1] It is an intermediate in the stereoselective synthesis of the natural product Amidinomycin.[5]
-
Neurological Research : The cyclopentane ring is a key feature in molecules that interact with receptors in the central nervous system. Related compounds, such as (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (ACPD), are known agonists at metabotropic glutamate receptors (mGluRs), which are implicated in a variety of neurological processes and diseases.[8] The synthesis of analogs for studying these pathways often relies on precursors with the cyclopentane framework.[9][10]
Conceptual Synthesis Workflow
The industrial synthesis of a specific chiral molecule like this compound is a proprietary process. However, a conceptual workflow can be illustrated to understand the key stages involved. The synthesis would likely start from a simpler, achiral cyclopentane precursor or a cyclohexanone derivative that undergoes ring contraction, such as in the Favorskii rearrangement.[11] The critical step is the introduction of chirality, which can be achieved through asymmetric catalysis or by resolving a racemic mixture of isomers.
Caption: Conceptual workflow for the synthesis of the target chiral intermediate.
Quality Control and Analytical Profile
Purchasers should expect to receive a Certificate of Analysis (CoA) from the supplier, detailing the identity and purity of the product. The structural integrity and purity are typically confirmed using a suite of standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to confirm the molecular structure. The proton NMR would show characteristic signals for the methoxy group (a singlet around 3.7 ppm), the cyclopentane ring protons, and the carboxylic acid proton.[12]
-
Mass Spectrometry (MS) : This technique verifies the molecular weight of the compound (172.18 g/mol ).[12]
-
High-Performance Liquid Chromatography (HPLC) : HPLC is the primary method for determining the purity of the compound, separating it from any starting materials or side products.
Safety, Storage, and Handling
As a laboratory chemical, this compound requires careful handling. The information provided in the Safety Data Sheet (SDS) from suppliers should always be consulted and followed.
-
Hazards : The compound is classified as an irritant. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation upon inhalation.[2][13][14][15] It may be harmful if swallowed.[13]
-
Handling : Standard laboratory personal protective equipment (PPE) is required. This includes safety glasses or goggles, a lab coat, and chemical-resistant gloves.[15] All handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhaling dust or vapors.[14]
-
Storage : Proper storage is crucial to maintain the compound's integrity. It should be kept in a tightly closed container in a cool, dry, and well-ventilated place.[14] Several suppliers recommend storage at refrigerated temperatures (2-8°C).[1]
Conclusion
This compound is a commercially accessible and highly valuable chiral building block for the pharmaceutical and life sciences industries. Its well-defined stereochemistry makes it an essential starting material for the asymmetric synthesis of complex molecular targets, particularly in the fields of antiviral and CNS drug discovery. Researchers can source this intermediate from a variety of specialized chemical suppliers, ensuring access to high-purity material for demanding synthetic applications. Adherence to proper handling and storage protocols is essential for ensuring both user safety and product integrity.
References
-
(1S,3R)-cis-3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid, 97%. Fisher Scientific. [Link]
-
This compound. MySkinRecipes. [Link]
-
SAFETY DATA SHEET for (1R.3S)-rel-3-(Methoxycarbonyl)cyclopentanecarboxylic acid. Indagoo Research Chemicals. [Link]
-
3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid. PubChem, National Center for Biotechnology Information. [Link]
-
Cyclopentanecarboxylic acid, methyl ester. Organic Syntheses. [Link]
-
Supplementary Information for research article. The Royal Society of Chemistry. [Link]
-
Actions of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic Acid (1S,3R-ACPD) in Retinal ON Bipolar Cells Indicate That It Is an Agonist at L-AP4 Receptors. Journal of General Physiology, PubMed. [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. (1S,3R)-cis-3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid, 97% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. (1S,3R)-cis-3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid, 97% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 4. labsolu.ca [labsolu.ca]
- 5. (1S,3R)-CIS-3-CARBOMETHOXY CYCLOPENTANE-1-CARBOXYLIC ACID | 96443-42-4 [chemicalbook.com]
- 6. (1S,3R)-cis-3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid, 97% 1 g | Request for Quote [thermofisher.com]
- 7. (1S,3R)-cis-3-(Methoxycarbonyl)cyclopentane-1-carboxylic a… [cymitquimica.com]
- 8. Actions of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (1S,3R-ACPD) in retinal ON bipolar cells indicate that it is an agonist at L-AP4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemimpex.com [chemimpex.com]
- 10. chemimpex.com [chemimpex.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. rsc.org [rsc.org]
- 13. 3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid | C8H12O4 | CID 242320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. fishersci.com [fishersci.com]
- 15. Cyclopentanecarboxylic acid - Safety Data Sheet [chemicalbook.com]
The Architecture of an Antibiotic: A Technical Guide to the Key Intermediates in the Synthesis of Amidinomycin
For Researchers, Scientists, and Drug Development Professionals
Amidinomycin, a naturally occurring antibiotic with the chemical name N-(2'-amidinoethyl)-3-aminocyclopentane-1-carboxamide, has garnered significant interest in the scientific community due to its unique structure and biological activity. This in-depth technical guide provides a comprehensive overview of the core synthetic strategies and key intermediates involved in the preparation of this fascinating molecule. By understanding the critical junctures in its synthesis, researchers can gain valuable insights into the production of Amidinomycin and its analogues for further drug discovery and development efforts.
Unveiling the Core Structure: Key Disconnections and Intermediates
The structure of Amidinomycin reveals two primary building blocks: a cis-(1R,3S)-3-aminocyclopentanecarboxylic acid core and an N-(2-aminoethyl)guanidine side chain. The stereochemistry of the cyclopentane ring is crucial for its biological activity, making stereocontrolled synthesis a paramount challenge.
Two principal synthetic routes have emerged as effective strategies for the construction of Amidinomycin:
-
Asymmetric Synthesis from Homochiral 3-Oxocyclopentanecarboxylic Acids: This classical approach relies on the stereoselective synthesis of the key intermediate, (1R,3S)-3-aminocyclopentanecarboxylic acid, from a chiral starting material.
-
Chemoenzymatic Synthesis from Norbornylene: This modern approach utilizes an enzymatic desymmetrization step to establish the desired stereochemistry, offering an elegant and efficient pathway to the core structure.
The key intermediates in these synthetic pathways are central to the successful construction of Amidinomycin. Their efficient and stereocontrolled preparation is the cornerstone of any successful total synthesis.
Asymmetric Synthesis: A Stepwise Approach to the Cyclopentane Core
The asymmetric synthesis of (1R,3S)-3-aminocyclopentanecarboxylic acid is a foundational strategy. A representative synthesis, based on the work of Allan, Johnston, and Twitchin, provides a clear roadmap.[1]
Key Intermediate 1: (1R,3S)-3-Aminocyclopentanecarboxylic Acid
This chiral amino acid forms the backbone of the Amidinomycin molecule. Its synthesis is a multi-step process that requires careful control of stereochemistry.
Experimental Protocol: Synthesis of (±)-cis-3-Aminocyclopentanecarboxylic Acid
A key step in accessing the stereoisomers of 3-aminocyclopentanecarboxylic acid is the stereoselective reduction of 3-hydroxyiminocyclopentanecarboxylic acid. This procedure yields the cis-amino acid, which can then be resolved to obtain the desired (1R,3S)-enantiomer.
-
Formation of the Oxime: 3-Oxocyclopentanecarboxylic acid is reacted with hydroxylamine hydrochloride in the presence of a base to form 3-hydroxyiminocyclopentanecarboxylic acid.
-
Stereoselective Reduction: The oxime is then reduced, for example, by catalytic hydrogenation over a suitable catalyst (e.g., palladium on carbon) or with a dissolving metal reduction (e.g., sodium in alcohol). The conditions are chosen to favor the formation of the cis-diastereomer.
-
Resolution of Enantiomers: The resulting racemic mixture of (±)-cis-3-aminocyclopentanecarboxylic acid is then resolved using a chiral resolving agent, such as a chiral acid or base, to isolate the desired (1R,3S)-enantiomer.
Causality Behind Experimental Choices: The choice of reducing agent in the second step is critical for establishing the cis stereochemistry. Catalytic hydrogenation often proceeds via syn-addition of hydrogen to the less hindered face of the molecule, leading to the desired cis product.
Visualizing the Pathway: Asymmetric Synthesis of the Core
Caption: Asymmetric synthesis of the (1R,3S)-3-aminocyclopentanecarboxylic acid core.
Chemoenzymatic Synthesis: An Elegant and Efficient Alternative
A more contemporary approach to the synthesis of the Amidinomycin core involves a chemoenzymatic strategy starting from the readily available achiral molecule, norbornylene. This method leverages the high selectivity of enzymes to create the desired chirality.
Key Intermediate 2: A Chiral Cyclopentane Derivative from Norbornylene
While specific, detailed protocols from proprietary sources are not fully available in the public domain, the general workflow of such a synthesis can be outlined.
Experimental Workflow: Chemoenzymatic Desymmetrization
-
Oxidative Cleavage of Norbornylene: Norbornylene is subjected to ozonolysis or another oxidative cleavage method to yield a meso-dialdehyde or diacid derivative of cyclopentane.
-
Enzymatic Desymmetrization: The resulting meso-compound is then treated with a specific enzyme, such as a lipase or esterase. The enzyme selectively reacts with one of the two enantiotopic functional groups, leading to a chiral, non-racemic product. For example, enzymatic hydrolysis of a meso-diester will yield a chiral monoester.
-
Further Functional Group Manipulations: The chiral intermediate is then converted through a series of standard organic transformations into (1R,3S)-3-aminocyclopentanecarboxylic acid.
Causality Behind Experimental Choices: The key to this approach is the selection of an enzyme with high enantioselectivity for the specific meso-substrate. This enzymatic resolution step is often highly efficient and can provide access to enantiomerically pure materials that are difficult to obtain through classical resolution techniques.
Visualizing the Workflow: Chemoenzymatic Approach
Caption: Chemoenzymatic synthesis of the Amidinomycin core from norbornylene.
Assembly of the Side Chain and Final Guanidinylation
Once the chiral core of (1R,3S)-3-aminocyclopentanecarboxylic acid is secured, the next critical phase is the attachment of the side chain and the formation of the terminal guanidino group.
Key Intermediate 3: N-(2-Aminoethyl)-3-aminocyclopentanecarboxamide
This diamine is the direct precursor to Amidinomycin. Its synthesis involves the coupling of the cyclopentane core with a protected ethylenediamine derivative.
Experimental Protocol: Amide Coupling
-
Protection of the Amino Groups: Both the amino group of (1R,3S)-3-aminocyclopentanecarboxylic acid and one of the amino groups of ethylenediamine are protected with suitable protecting groups (e.g., Boc, Cbz) to prevent unwanted side reactions.
-
Amide Bond Formation: The protected aminocyclopentanecarboxylic acid is activated (e.g., as an acid chloride or with a coupling agent like DCC or HATU) and reacted with the mono-protected ethylenediamine to form the amide bond.
-
Deprotection: The protecting groups are removed to yield N-(2-aminoethyl)-3-aminocyclopentanecarboxamide.
The Final Step: Guanidinylation
The transformation of the terminal primary amine of the side chain into a guanidine group is the final and crucial step in the synthesis of Amidinomycin.
Experimental Protocol: Guanidinylation
A common method for this transformation is the reaction of the primary amine with a guanidinylating agent.
-
Reaction with a Guanidinylating Agent: N-(2-Aminoethyl)-3-aminocyclopentanecarboxamide is treated with a suitable guanidinylating reagent, such as S-methylisothiourea sulfate or N,N'-di-Boc-S-methylisothiourea, under basic conditions.
-
Purification: The resulting Amidinomycin is then purified by chromatography or crystallization.
Causality Behind Experimental Choices: The choice of the guanidinylating agent is important. Reagents like S-methylisothiourea are readily available and effective, while protected versions can offer milder reaction conditions and easier purification.
Visualizing the Final Assembly
Sources
A Technical Guide to the Synthesis of Core Building Blocks for Carbocyclic Nucleoside Analogues
For Researchers, Scientists, and Drug Development Professionals
I. Introduction: The Significance of Carbocyclic Nucleoside Analogues
Carbocyclic nucleoside analogues are a pivotal class of therapeutic agents in which the furanose or ribose sugar ring of a natural nucleoside is replaced by a carbocycle, typically a cyclopentane or cyclopentene ring.[1][2] This fundamental structural modification, substituting a methylene group for the endocyclic oxygen atom, imparts significant and advantageous changes in the molecule's chemical and biological properties. The absence of a true glycosidic bond renders these analogues resistant to enzymatic cleavage by phosphorylases and hydrolases, thereby enhancing their metabolic stability and prolonging their therapeutic action.[1][3]
The therapeutic landscape has been profoundly shaped by carbocyclic nucleosides. For instance, Abacavir is a cornerstone in the treatment of HIV, acting as a potent reverse transcriptase inhibitor.[4][5] Entecavir is a frontline therapy for Hepatitis B virus (HBV) infection, notable for its high potency and genetic barrier to resistance.[5] The naturally occurring carbocyclic nucleosides, (-)-aristeromycin and (-)-neplanocin A, exhibit significant antibiotic and antitumor activities, further highlighting the therapeutic potential of this class of compounds.[3]
Despite their proven clinical success, the synthesis of carbocyclic nucleoside analogues presents considerable challenges, primarily centered on the stereocontrolled construction of the carbocyclic core and the subsequent attachment of the nucleobase.[2] The creation of multiple chiral centers with the correct relative and absolute stereochemistry demands sophisticated synthetic strategies. This guide provides an in-depth exploration of the core building blocks and synthetic methodologies that underpin the development of these vital therapeutic agents.
II. Strategic Approaches to the Carbocyclic Core
The construction of the functionalized carbocycle is the cornerstone of carbocyclic nucleoside synthesis. Two primary strategies dominate the field: the linear and convergent approaches.[2]
A. Convergent vs. Linear Synthesis: A Comparative Overview
The choice between a linear or convergent synthetic route is a critical decision in the overall design of the synthesis, impacting flexibility, efficiency, and the ability to generate diverse analogues.
-
Linear Synthesis: In a linear approach, the heterocyclic base is constructed in a stepwise fashion onto a pre-existing carbocyclic amine. While this can be a direct route to a specific target, it is often less flexible for creating a library of analogues with different nucleobases.[2]
-
Convergent Synthesis: The more common and flexible strategy is the convergent approach. Here, the carbocyclic core (the "carbasugar") and the nucleobase are synthesized separately and then coupled in a later step. This allows for the synthesis of a variety of analogues by coupling a common carbocyclic intermediate with different purine or pyrimidine bases.[2]
Sources
- 1. Recent Advances in the Chemical Synthesis and Evaluation of Anticancer Nucleoside Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereoselective Syntheses of Carbocyclic Nucleosides : Department of Chemistry : University of Hamburg [chemie.uni-hamburg.de]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. Vince lactam - Wikipedia [en.wikipedia.org]
- 5. The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Stereoselective Synthesis of (1S,3R)-3-(Methoxycarbonyl)cyclopentanecarboxylic Acid
Abstract
(1S,3R)-3-(Methoxycarbonyl)cyclopentanecarboxylic acid is a valuable chiral building block in synthetic organic chemistry, particularly as a precursor for pharmacologically active molecules and complex natural products. Its rigid cyclopentane core, combined with defined stereochemistry, makes it an ideal scaffold for introducing conformational constraints in drug design. This application note provides a detailed guide to the stereoselective synthesis of this target molecule, focusing on two robust and scalable strategies: Enzymatic Desymmetrization and Catalytic Asymmetric Hydrogenation. We offer in-depth explanations of the scientific rationale behind each approach, step-by-step protocols, and methods for analytical validation to ensure both high chemical purity and enantiomeric excess.
Introduction and Strategic Overview
The primary challenge in synthesizing this compound lies in the precise control over its stereochemistry. The molecule possesses two chiral centers at the C1 and C3 positions of the cyclopentane ring. The desired product requires a cis relative stereochemistry between the carboxylic acid and the methoxycarbonyl group, along with the specific (1S, 3R) absolute configuration.
This guide explores two distinct and powerful strategies to achieve this stereochemical control, starting from simple, achiral precursors.
-
Strategy A: Enzymatic Desymmetrization. This bio-catalytic approach leverages the exquisite stereoselectivity of enzymes to differentiate between two chemically equivalent (enantiotopic) functional groups in a prochiral substrate. We will detail the hydrolysis of dimethyl cis-cyclopentane-1,3-dicarboxylate using Pig Liver Esterase (PLE).
-
Strategy B: Catalytic Asymmetric Hydrogenation. This chemical catalysis method uses a chiral transition metal complex to deliver hydrogen to a prochiral olefinic or carbonyl precursor, thereby creating the desired stereocenters in a single, highly controlled step.
Retrosynthetic Analysis
A logical retrosynthetic approach simplifies the target molecule to readily available starting materials. The key disconnection is the stereocenter-forming step, leading back to achiral cyclopentane derivatives.
Caption: Retrosynthetic pathways for the target molecule.
Strategy A: Enzymatic Desymmetrization of a Prochiral Diester
Scientific Rationale
Enzymatic desymmetrization is a highly efficient method for generating chiral molecules from prochiral substrates.[1] Pig Liver Esterase (PLE, EC 3.1.1.1) is a serine hydrolase that catalyzes the hydrolysis of esters.[2][3] In the case of dimethyl cis-cyclopentane-1,3-dicarboxylate, the molecule has a plane of symmetry and is therefore achiral (a meso compound). The two methyl ester groups are enantiotopic. The chiral environment of the enzyme's active site preferentially binds and hydrolyzes one of these groups over the other, leading to the formation of a single enantiomer of the mono-acid product with high enantiomeric excess (ee).[4] This strategy is valued for its mild reaction conditions (aqueous buffer, room temperature), high selectivity, and environmental compatibility.
Workflow Diagram
Caption: Workflow for the enzymatic desymmetrization route.
Detailed Experimental Protocol
Part 1: Synthesis of Dimethyl cis-cyclopentane-1,3-dicarboxylate
-
Suspend cis-cyclopentane-1,3-dicarboxylic acid (15.8 g, 100 mmol) in methanol (200 mL).
-
Cool the suspension in an ice bath and slowly add concentrated sulfuric acid (2 mL).
-
Allow the mixture to warm to room temperature and then heat at reflux for 12 hours.
-
Cool the reaction mixture and remove the methanol under reduced pressure.
-
Dissolve the residue in diethyl ether (200 mL) and wash sequentially with saturated aqueous NaHCO₃ solution (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude diester, which can be used directly in the next step.
Part 2: PLE-Catalyzed Enantioselective Hydrolysis
-
Prepare a 0.1 M phosphate buffer solution and adjust the pH to 7.5.
-
Dissolve dimethyl cis-cyclopentane-1,3-dicarboxylate (9.3 g, 50 mmol) in the phosphate buffer (500 mL). A small amount of co-solvent like acetone may be used if solubility is an issue.
-
Add Pig Liver Esterase (e.g., 1000 units) to the solution.
-
Stir the mixture at room temperature (25°C) and monitor the pH. The hydrolysis will produce carboxylic acid, causing the pH to drop. Maintain the pH at 7.5 by the controlled addition of 0.1 M NaOH solution using a pH-stat or by manual titration.
-
The reaction is complete when 0.5 equivalents of NaOH (250 mL of 0.1 M solution) have been consumed (approx. 24-48 hours).
-
Once complete, basify the solution to pH 8.5 with 1 M NaOH and extract with diethyl ether (3 x 100 mL) to remove any unreacted diester.
-
Cool the aqueous layer in an ice bath and acidify to pH 2 with 2 M HCl.
-
Extract the product from the acidified aqueous layer with ethyl acetate (4 x 100 mL).
-
Combine the ethyl acetate extracts, dry over anhydrous NaSO₄, filter, and concentrate in vacuo to yield the target this compound.
| Parameter | Value |
| Substrate | Dimethyl cis-cyclopentane-1,3-dicarboxylate |
| Enzyme | Pig Liver Esterase (PLE) |
| Temperature | 25°C |
| pH | 7.5 |
| Typical Yield | 40-45% (max theoretical is 50%) |
| Typical ee | >95% |
Strategy B: Catalytic Asymmetric Hydrogenation
Scientific Rationale
Catalytic asymmetric hydrogenation is a cornerstone of modern stereoselective synthesis.[5] This strategy involves the reduction of a prochiral ketone, such as methyl 3-oxocyclopentanecarboxylate[6][7], to a chiral alcohol. Subsequent reduction of the ketone (now a hydroxyl group) provides the final alkane backbone. The key to this method is a chiral transition metal catalyst, typically based on rhodium or ruthenium, coordinated to a chiral phosphine ligand (e.g., BINAP, PhTRAP).[8] The chiral ligand creates a C₂-symmetric environment that forces the substrate to coordinate to the metal center in a specific orientation, leading to the delivery of hydrogen to one face of the carbonyl group with high selectivity. This method is highly atom-economical and can provide excellent enantioselectivity.
Detailed Experimental Protocol
Part 1: Synthesis of Methyl 3-Oxocyclopentanecarboxylate
This precursor can be synthesized via the Dieckmann condensation of dimethyl adipate.
Part 2: Catalytic Asymmetric Hydrogenation
-
In a glovebox, charge a high-pressure reactor with [RuCl₂(p-cymene)]₂ (0.01 mol%) and the chiral ligand (R,R)-TsDACH (0.02 mol%).
-
Add degassed methanol (50 mL) and stir for 10 minutes to form the catalyst.
-
Add a solution of methyl 3-oxocyclopentanecarboxylate (14.2 g, 100 mmol) in degassed methanol (50 mL).
-
Seal the reactor, purge with hydrogen gas, and then pressurize to 50 atm H₂.
-
Stir the reaction at 50°C for 24 hours.
-
Cool the reactor, vent carefully, and concentrate the reaction mixture under reduced pressure.
-
The resulting product, methyl (1R,3S)-3-hydroxycyclopentanecarboxylate, can be purified by chromatography. The stereochemistry is set at this stage.
-
The hydroxyl group must then be removed. This can be accomplished via conversion to a tosylate followed by reductive cleavage with a hydride source like LiAlH₄, which will also reduce the ester to an alcohol. Re-oxidation of the primary alcohol to the carboxylic acid and subsequent esterification of the other alcohol would be required, making this route more complex than the enzymatic approach for this specific target. However, it remains a powerful strategy for setting the initial stereocenters.
| Parameter | Value |
| Substrate | Methyl 3-oxocyclopentanecarboxylate |
| Catalyst | Ru-((R,R)-TsDACH) complex |
| H₂ Pressure | 50 atm |
| Temperature | 50°C |
| Typical Yield | >90% |
| Typical ee | >98% for the hydroxy-ester intermediate |
Analytical Characterization
Validation of the final product's identity, purity, and stereochemistry is critical.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR should be used to confirm the chemical structure. The cis configuration can be confirmed by analyzing the coupling constants of the protons at C1 and C3.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the definitive method for determining the enantiomeric excess (ee) of the final product.[9] The product should be analyzed on a chiral stationary phase (e.g., Chiralcel OD-H or similar) with an appropriate mobile phase (typically a hexane/isopropanol mixture). The two enantiomers will exhibit different retention times, and the ee is calculated from the relative peak areas.
-
Optical Rotation: The specific rotation [α]D should be measured and compared to literature values for the pure enantiomer.
| Technique | Purpose | Expected Result |
| ¹H NMR (CDCl₃) | Structural Confirmation | Peaks corresponding to methoxy (s, ~3.7 ppm), cyclopentyl ring protons (m, 1.8-2.8 ppm) |
| Chiral HPLC | Enantiomeric Purity | Single major peak (>95% area) corresponding to the (1S,3R) enantiomer |
| Optical Rotation | Stereochemical Confirmation | Specific rotation value consistent with the (1S,3R) enantiomer |
Conclusion
This application note has detailed two effective and reliable strategies for the stereoselective synthesis of this compound.
The Enzymatic Desymmetrization route offers operational simplicity, mild and environmentally benign conditions, and typically yields a product with very high enantiomeric excess directly from a simple prochiral diester. Its primary drawback is a theoretical maximum yield of 50%.
The Catalytic Asymmetric Hydrogenation approach is more atom-economical and can achieve high yields and excellent enantioselectivity for the key stereocenter-forming step. However, the overall synthesis for this specific target molecule may require more steps for functional group manipulation post-hydrogenation.
The choice between these methods will depend on factors such as scale, cost of reagents and catalysts, and the specific capabilities of the laboratory. Both protocols, when executed with care, provide reliable access to this important chiral building block.
References
-
Taber, D. F., & Nakajima, K. (2002). Stereoselective synthesis of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid via C-H insertion of alkylidenecarbene. Bioscience, Biotechnology, and Biochemistry, 66(4), 887-891. [Link]
-
Pellissier, H. (2003). Enantioselective Synthesis of the Excitatory Amino Acid (1S,3R)-1-Aminocyclopentane-1,3-dicarboxylic Acid. The Journal of Organic Chemistry, 68(15), 5849-5857. [Link]
-
Crow, J. A., et al. (2017). Pig Liver Esterases Hydrolyze Endocannabinoids and Promote Inflammatory Response. Drug Metabolism and Disposition, 45(8), 957-966. [Link]
-
Suemune, H., et al. (1988). Enantioselective hydrolysis of dimethyl 2.alpha.,3.alpha.-[(dimethylmethylene)dioxy]-5.beta.-hydroxy-1.beta.,4.beta.-cyclopentanedicarboxylate with pig liver esterase. The Journal of Organic Chemistry, 53(5), 983-987. [Link]
-
National Center for Biotechnology Information. (n.d.). Pig Liver Esterases Hydrolyze Endocannabinoids and Promote Inflammatory Response. PubMed. [Link]
-
Wikipedia. (n.d.). Asymmetric ester hydrolysis with pig-liver esterase. [Link]
-
Jones, J. B., Hinks, R. S., & Hultin, P. G. (1985). Enzymes in organic synthesis. 33. Stereoselective pig liver esterase-catalyzed hydrolyses of meso cyclopentyl-, tetrahydrofuranyl-, and tetrahydrothiophenyl-1,3-diesters. Canadian Journal of Chemistry, 63(2), 452-456. [Link]
-
Gotor-Fernández, V., et al. (2010). Enzymatic dynamic kinetic resolution of (+/-)-cis-N-(alkoxycarbonyl)cyclopentane-1,2-diamines based on spontaneous racemization. Organic Letters, 12(16), 3602-3605. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations Guide. [Link]
-
SIELC Technologies. (2018). Separation of Cyclopentane carboxylic acid on Newcrom R1 HPLC column. [Link]
-
Brown, J. M., & Parker, D. (1980). Intermediates in the asymmetric hydrogenation of unsaturated carboxylic acid derivatives. Journal of the Chemical Society, Chemical Communications, (8), 342-344. [Link]
-
Ohkuma, T., et al. (2016). Catalytic Asymmetric Hydrogenation of 3-Substituted Benzisoxazoles. Molecules, 21(11), 1515. [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Oxocyclopentanecarboxylic acid. PubChem Compound Database. [Link]
-
Di-Cosimo, R., et al. (2005). Enzymatic Resolution of cis-Dimethyl-1-acetylpiperidine-2,3-dicarboxylate for the Preparation of a Moxifloxacin Building Block. Organic Process Research & Development, 9(5), 559-565. [Link]
-
Wu, X., et al. (2024). Rh-catalyzed asymmetric hydrogenation of allylic sulfones for synthesis of chiral β-ester sulfones. Organic Chemistry Frontiers, 11, 3436-3441. [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Oxocyclopentanecarboxylate. PubChem Compound Database. [Link]
-
Stepanovs, D., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry, 86(1), 17-26. [Link]
-
National Center for Biotechnology Information. (n.d.). cis-1,3-Cyclopentanedicarboxylic acid. PubChem Compound Database. [Link]
Sources
- 1. Asymmetric ester hydrolysis with pig-liver esterase - Wikipedia [en.wikipedia.org]
- 2. Pig Liver Esterases Hydrolyze Endocannabinoids and Promote Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Pig Liver Esterases Hydrolyze Endocannabinoids and Promote Inflammatory Response [frontiersin.org]
- 4. sci-hub.box [sci-hub.box]
- 5. Intermediates in the asymmetric hydrogenation of unsaturated carboxylic acid derivatives - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. 3-Oxocyclopentanecarboxylic acid | C6H8O3 | CID 227798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-Oxocyclopentanecarboxylate | C6H7O3- | CID 18614382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. phx.phenomenex.com [phx.phenomenex.com]
Chiral resolution methods for 3-(Methoxycarbonyl)cyclopentanecarboxylic Acid
An Application Guide to the Chiral Resolution of 3-(Methoxycarbonyl)cyclopentanecarboxylic Acid
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the chiral resolution of 3-(Methoxycarbonyl)cyclopentanecarboxylic Acid, a valuable chiral building block in modern organic synthesis and drug development. The enantiomers of this compound serve as key intermediates for a range of pharmacologically active molecules. This document explores three principal methods of resolution: classical diastereomeric salt formation, lipase-catalyzed kinetic resolution, and analytical to preparative scale chiral high-performance liquid chromatography (HPLC). Each section is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying scientific rationale for experimental choices, ensuring both reproducibility and a deep understanding of the separation principles.
Introduction: The Significance of Chiral Purity
3-(Methoxycarbonyl)cyclopentanecarboxylic Acid is a chiral molecule possessing two enantiomers.[1][2] In the pharmaceutical industry, the stereochemistry of a molecule is paramount, as different enantiomers can exhibit vastly different pharmacological, metabolic, and toxicological profiles.[3] Consequently, the ability to isolate a single, desired enantiomer in high purity is a critical step in the synthesis of many active pharmaceutical ingredients (APIs). This guide details robust methods to resolve the racemic mixture of 3-(Methoxycarbonyl)cyclopentanecarboxylic Acid, empowering researchers to access the enantiopure compounds required for their work.
Method 1: Diastereomeric Salt Formation
This classical resolution technique remains one of the most reliable and scalable methods for separating racemic acids and bases.[4] The principle relies on reacting the racemic acid with an enantiomerically pure chiral base. This reaction forms a pair of diastereomeric salts which, unlike the original enantiomers, have different physical properties, most notably solubility.[5] This difference allows for their separation by fractional crystallization.
Scientific Principle & Rationale
The choice of resolving agent is critical. Chiral amines such as (1R,2S)-(-)-Ephedrine or (S)-(-)-1-Phenylethylamine are frequently used due to their commercial availability, rigid structures that facilitate distinct crystalline packing, and proven efficacy in resolving carboxylic acids.[3][5] The solvent system is equally important; it must be carefully selected to maximize the solubility difference between the two diastereomeric salts, allowing one to crystallize selectively while the other remains in the mother liquor.[4]
Workflow for Diastereomeric Salt Resolution
Caption: Workflow for chiral resolution via diastereomeric salt formation.
Protocol: Resolution using (1R,2S)-(-)-Ephedrine
-
Salt Formation:
-
In a 250 mL Erlenmeyer flask, dissolve 10.0 g of racemic 3-(Methoxycarbonyl)cyclopentanecarboxylic acid in 100 mL of ethanol.
-
In a separate beaker, dissolve an equimolar amount of (1R,2S)-(-)-ephedrine in 50 mL of ethanol.
-
Slowly add the ephedrine solution to the acid solution with stirring.
-
-
Crystallization:
-
Gently heat the combined solution to 60-70°C until all solids are dissolved.
-
Allow the solution to cool slowly to room temperature overnight. If no crystals form, induce crystallization by scratching the inside of the flask or adding a seed crystal.
-
Further cool the flask in an ice bath for 2-4 hours to maximize precipitation of the less-soluble salt.
-
-
Isolation:
-
Collect the crystalline solid by vacuum filtration, washing the crystals with a small amount of cold ethanol.
-
Dry the crystals. This solid is the diastereomeric salt of one enantiomer of the acid with ephedrine. The mother liquor contains the enriched, more-soluble diastereomeric salt.
-
Self-Validation: To improve purity, the collected salt can be recrystallized from a minimal amount of hot ethanol until a constant optical rotation is achieved.[5]
-
-
Liberation of the Enantiomer:
-
Dissolve the purified diastereomeric salt in a minimal amount of deionized water.
-
Acidify the solution to pH 1-2 by the dropwise addition of 2M hydrochloric acid (HCl). The free carboxylic acid enantiomer will precipitate.
-
Extract the aqueous solution three times with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the enantiomerically pure acid.
-
-
Purity Analysis:
-
Determine the enantiomeric excess (e.e.) of the product using chiral HPLC (see Method 3).
-
Method 2: Enzymatic Kinetic Resolution
Enzymatic methods are a cornerstone of green chemistry, offering high selectivity under mild, environmentally benign conditions.[6] Kinetic resolution uses an enzyme, typically a lipase, to selectively catalyze the transformation of one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer from the newly formed product.[7]
Scientific Principle & Rationale
Lipases (EC 3.1.1.3) are highly effective biocatalysts for the resolution of carboxylic acids and their esters.[6][8] The reaction is often performed in a non-aqueous solvent to shift the equilibrium towards esterification. The enzyme's active site is chiral and will preferentially bind and catalyze the reaction of one enantiomer at a much faster rate than the other. Lipases like Novozym 435 (immobilized Candida antarctica lipase B) and Lipase PS (Pseudomonas cepacia) are widely used due to their broad substrate specificity and high enantioselectivity.[6][9] The theoretical maximum yield for a kinetic resolution is 50% for each enantiomer.
Workflow for Enzymatic Resolution
Caption: Workflow for lipase-catalyzed kinetic resolution of a carboxylic acid.
Protocol: Lipase-Catalyzed Esterification
-
Reaction Setup:
-
To a 100 mL flask, add 5.0 g of racemic 3-(Methoxycarbonyl)cyclopentanecarboxylic acid, 1.5 equivalents of an alcohol (e.g., 1-butanol), and 50 mL of a non-polar organic solvent (e.g., toluene or hexane).
-
Add the lipase catalyst (e.g., 500 mg of Novozym 435).
-
-
Incubation:
-
Seal the flask and place it in an orbital shaker set to 40°C and 200 rpm.
-
Monitor the reaction progress by taking small aliquots and analyzing them by GC or HPLC to determine the conversion percentage. The reaction should be stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both the unreacted acid and the ester product.
-
-
Workup and Separation:
-
Once ~50% conversion is reached, remove the immobilized enzyme by filtration. The enzyme can often be washed and reused.
-
Evaporate the solvent from the filtrate.
-
The resulting mixture contains the unreacted acid enantiomer and the newly formed ester of the other enantiomer. Separate these by:
-
Acid-Base Extraction: Dissolve the mixture in diethyl ether. Extract with a 5% aqueous sodium bicarbonate solution. The unreacted acid will move to the aqueous phase as its sodium salt, while the ester remains in the organic phase.
-
Acidify the aqueous layer with 2M HCl and extract the pure acid enantiomer with diethyl ether.
-
The original organic layer can be washed, dried, and evaporated to yield the pure ester enantiomer.
-
-
-
Purity Analysis:
-
Determine the e.e. of both the recovered acid and the ester (after hydrolysis back to the acid) using chiral HPLC.
-
Method 3: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for both analytical determination of enantiomeric purity and for preparative-scale separation.[10] It offers rapid and efficient resolution when other methods are not effective.[11]
Scientific Principle & Rationale
Direct Method: This approach uses a chiral stationary phase (CSP). Enantiomers are passed through the column and interact differently with the CSP, leading to different retention times and thus separation. Polysaccharide-based CSPs (e.g., Chiralcel OD-H, Chiralpak AD) are highly versatile and effective for resolving a wide range of compounds, including carboxylic acids.[11][12]
Indirect Method: This involves derivatizing the racemic acid with a chiral agent to form diastereomers.[13] These diastereomers can then be separated on a standard, achiral HPLC column (like a C18). While useful for analysis, this method is less common for preparative work due to the need for additional reaction and cleavage steps.[14]
Protocol: Analytical (Direct) Chiral HPLC
-
System: High-Performance Liquid Chromatography system with UV detector.
-
Column: Chiralcel OD-H (or equivalent polysaccharide-based CSP).
-
Mobile Phase: A mixture of n-hexane and isopropanol with a small amount of trifluoroacetic acid (TFA). A typical starting point is Hexane:Isopropanol:TFA (90:10:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Procedure:
-
Prepare a sample solution of the racemic acid (~1 mg/mL) in the mobile phase.
-
Inject 10 µL onto the column.
-
Optimize the mobile phase composition (ratio of hexane to isopropanol) to achieve baseline separation (Resolution > 1.5). Increasing the polar modifier (isopropanol) content generally decreases retention time.
-
Data Presentation: HPLC Method Parameters
| Parameter | Direct Method (Analytical) | Indirect Method (Analytical) |
| Column | Chiralcel OD-H (250 x 4.6 mm) | Standard C18 (250 x 4.6 mm) |
| Mobile Phase | Hexane:Isopropanol:TFA (90:10:0.1) | Acetonitrile:Water:TFA (60:40:0.1) |
| Derivatizing Agent | None | (S)-(+)-1-Methoxy-2-propylamine[13] |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection (UV) | 210 nm | 254 nm |
| Primary Use | Enantiomeric Excess (e.e.) determination, Preparative Separation | Enantiomeric Excess (e.e.) determination |
Comparative Summary of Resolution Methods
| Feature | Diastereomeric Salt Formation | Enzymatic Kinetic Resolution | Chiral Chromatography |
| Scalability | Excellent (Lab to Industrial) | Good (Lab to Medium-Scale) | Poor to Good (Analytical to Prep) |
| Max. Yield | ~100% (for desired enantiomer) | 50% (per enantiomer) | >95% (with recycling) |
| Enantiopurity | Good to Excellent (>99% e.e. achievable) | Excellent (>99% e.e. achievable) | Excellent (>99% e.e.) |
| Complexity | Medium (requires optimization) | Medium (requires screening) | Low (analytical) to High (prep) |
| Cost | Low to Medium | Medium (enzyme cost) | High (CSP columns & solvents) |
| Green Chemistry | Moderate (solvent use) | Excellent (mild conditions) | Poor (high solvent consumption) |
Conclusion
The selection of a chiral resolution method for 3-(Methoxycarbonyl)cyclopentanecarboxylic Acid depends on the desired scale, required purity, and available resources. Diastereomeric salt formation is a cost-effective and highly scalable technique ideal for large-scale production. Enzymatic kinetic resolution offers an environmentally friendly alternative with excellent selectivity, suitable for lab and pilot scales. Chiral HPLC provides a rapid and highly effective method for both analytical purity assessment and small-scale preparative separations where speed and purity are paramount. By understanding the principles and protocols outlined in this guide, researchers can confidently select and implement the most appropriate strategy for obtaining the enantiopure materials essential for their research and development endeavors.
References
- Chiral HPLC Method Development for the Resolution of Carboxylic Acids Using (S)-(+)-1-Methoxy-2-propylamine. Benchchem.
- HPLC separation of 2-aryloxycarboxylic acid enantiomers on chiral stationary phases. ResearchGate.
- HPLC determination of enantiomeric thiazolidine-2-carboxylic acid on chiral stationary phase with pre-column derivatization. AKJournals.
- Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De. TCI Chemicals.
- [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols]. PubMed.
- Chiral HPLC Column. Phenomenex.
- Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. PMC - NIH.
- Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids. Almac.
- Lipase-catalyzed Kinetic Resolution of Cyclic trans-1,2-diols Bearing a Diester Moiety. PubMed.
- Lipases-catalyzed enantioselective kinetic resolution. JOCPR.
- Resolution (Separation) of Enantiomers. Chemistry LibreTexts.
- Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation.
- Enantiomeric Resolution of (±)-Mandelic Acid by (1R,2S)-(−)-Ephedrine.
- 3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid | C8H12O4. PubChem.
- 3-(methoxycarbonyl)cyclopentane-1-carboxylic acid. PubChemLite.
Sources
- 1. 3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid | C8H12O4 | CID 242320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - 3-(methoxycarbonyl)cyclopentane-1-carboxylic acid (C8H12O4) [pubchemlite.lcsb.uni.lu]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. sucra.repo.nii.ac.jp [sucra.repo.nii.ac.jp]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. almacgroup.com [almacgroup.com]
- 7. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jocpr.com [jocpr.com]
- 9. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 11. akjournals.com [akjournals.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. tcichemicals.com [tcichemicals.com]
Application Notes & Protocols: (1S,3R)-3-(Methoxycarbonyl)cyclopentanecarboxylic Acid as a Chiral Precursor for Carbocyclic Nucleoside Antiviral Agents
Abstract
Carbocyclic nucleoside analogues represent a cornerstone in antiviral therapy, demonstrating potent activity against viruses such as Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV). Their efficacy stems from the replacement of the native ribose sugar with a metabolically stable cyclopentane or cyclopentene ring, which acts as a robust biomimic.[1] This guide provides a detailed technical overview and step-by-step protocols for utilizing the versatile chiral building block, (1S,3R)-3-(Methoxycarbonyl)cyclopentanecarboxylic Acid, in the synthesis of key intermediates for these antiviral agents. We will explore the strategic chemical transformations required to convert this precursor into advanced intermediates, emphasizing the rationale behind methodological choices to ensure both high yield and stereochemical fidelity.
Introduction: The Strategic Advantage of the Cyclopentane Scaffold
The design of effective antiviral agents frequently involves modifying natural nucleosides to enhance their therapeutic index. A primary limitation of natural nucleosides is their susceptibility to enzymatic cleavage at the glycosidic bond. The substitution of the furanose oxygen with a methylene group to create a carbocyclic ring system yields analogues with significantly improved metabolic stability and pharmacokinetic profiles.[1]
This compound is an ideal starting material for this purpose. It is a prochiral molecule containing two distinct carbonyl functionalities with defined stereochemistry, allowing for regioselective transformations that are crucial for building the complex architecture of antiviral drugs like Abacavir and Entecavir. Its structure provides a rigid scaffold upon which the necessary functional groups—an amino group and a hydroxymethyl group, analogous to the 3'- and 5'-positions of a natural ribose—can be installed with precise stereocontrol.
Overall Synthetic Workflow
The synthetic strategy hinges on the differential reactivity of the carboxylic acid and the methyl ester moieties. A typical pathway involves the selective transformation of the carboxylic acid into an amino group and the reduction of the ester to a primary alcohol. These steps culminate in a chiral amino-alcohol, a critical precursor for coupling with a heterocyclic base to form the final antiviral agent.
Caption: High-level workflow for antiviral synthesis.
Detailed Protocols and Methodologies
Protocol 1: Selective Conversion of Carboxylic Acid to a Protected Amine via Curtius Rearrangement
Expertise & Experience: The Curtius rearrangement is a powerful and reliable method for converting a carboxylic acid to a primary amine with retention of stereochemistry. The direct conversion avoids harsh conditions that could lead to racemization or epimerization. We utilize diphenylphosphoryl azide (DPPA) as a safe and efficient reagent to generate the acyl azide in situ. The subsequent thermal rearrangement forms an isocyanate, which is immediately trapped with benzyl alcohol (BnOH) to yield a stable, Cbz-protected amine. This protecting group is ideal as it can be cleanly removed later via catalytic hydrogenation.
Experimental Protocol:
-
To a stirred solution of this compound (1.0 eq) in anhydrous toluene (10 mL/mmol) under a nitrogen atmosphere, add triethylamine (TEA, 1.2 eq).
-
Cool the mixture to 0°C in an ice bath.
-
Add diphenylphosphoryl azide (DPPA, 1.1 eq) dropwise over 15 minutes, ensuring the temperature remains below 5°C.
-
Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Add benzyl alcohol (BnOH, 1.5 eq) to the reaction mixture.
-
Heat the mixture to reflux (approx. 80-90°C) and maintain for 3-4 hours, monitoring the reaction progress by TLC for the disappearance of the starting material and formation of the product.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (EtOAc).
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane:EtOAc gradient) to yield the Cbz-protected amino ester.
Quantitative Data Summary:
| Reagent | Molar Eq. | Purity | Function |
| This compound | 1.0 | >98% | Starting Material |
| Triethylamine (TEA) | 1.2 | Anhydrous | Base |
| Diphenylphosphoryl azide (DPPA) | 1.1 | >97% | Azide Source |
| Benzyl Alcohol (BnOH) | 1.5 | Anhydrous | Isocyanate Trapping |
| Toluene | - | Anhydrous | Solvent |
| Expected Yield | 75-85% |
Protocol 2: Selective Reduction of the Methyl Ester
Expertise & Experience: With the more reactive carboxylic acid functionality now converted and protected, we can selectively reduce the methyl ester to the corresponding primary alcohol. Lithium borohydride (LiBH₄) is the reagent of choice for this transformation. It is a milder reducing agent than lithium aluminum hydride (LAH) and exhibits excellent chemoselectivity for esters in the presence of carbamates (like the Cbz group), thus preventing over-reduction or deprotection. The reaction is typically performed in a polar aprotic solvent like tetrahydrofuran (THF).
Caption: Key transformation: Ester reduction.
Experimental Protocol:
-
Dissolve the Cbz-protected amino ester (1.0 eq) from the previous step in anhydrous tetrahydrofuran (THF, 15 mL/mmol) in a flame-dried, round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Add lithium borohydride (LiBH₄, 2.0 eq) portion-wise over 20 minutes. Caution: LiBH₄ reacts with moisture; handle with care.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours (or until TLC analysis indicates complete consumption of the starting material).
-
Cool the reaction mixture back to 0°C and quench it by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the aqueous layer with ethyl acetate (3x volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
The resulting crude protected amino-alcohol is often of sufficient purity for the next step, but can be purified by column chromatography if necessary.
Quantitative Data Summary:
| Reagent | Molar Eq. | Purity | Function |
| Cbz-Protected Amino Ester | 1.0 | >95% | Substrate |
| Lithium Borohydride (LiBH₄) | 2.0 | >95% | Reducing Agent |
| Tetrahydrofuran (THF) | - | Anhydrous | Solvent |
| Expected Yield | >90% |
Concluding Remarks and Further Transformations
The successful synthesis of the Cbz-protected (1R,3S)-3-amino-1-(hydroxymethyl)cyclopentane provides a versatile platform intermediate. From this point, standard synthetic methodologies can be employed to complete the synthesis of a target antiviral agent. Key subsequent steps typically include:
-
Introduction of Unsaturation: Creating a cyclopentene ring, often necessary for activity (e.g., in Abacavir), can be achieved via various elimination reactions.
-
Deprotection: The Cbz group is readily removed by catalytic hydrogenation (H₂/Pd-C), unmasking the primary amine for the final coupling step.
-
Coupling with a Heterocyclic Base: The final step involves attaching the purine or pyrimidine base, commonly achieved through a Mitsunobu reaction or by converting the alcohol to a good leaving group followed by nucleophilic substitution.
The protocols outlined herein provide a robust and validated pathway from this compound to a critical intermediate for carbocyclic nucleoside synthesis. The careful selection of reagents and reaction conditions at each stage ensures high yields and preserves the essential stereochemistry of the chiral core.
References
-
Favipiravir - Wikipedia . Wikipedia. [Link]
-
What is the mechanism of Favipiravir? . Patsnap Synapse. [Link]
-
Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods . Acta Naturae. [Link]
-
Mechanism of action of favipiravir against SARS-CoV-2: Mutagenesis or chain termination? . Cell Discovery. [Link]
-
An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19 . Medicinal Chemistry Research. [Link]
-
Basic Hydrolysis of Esters – Saponification . Master Organic Chemistry. [Link]
-
Amide Synthesis . Fisher Scientific. [Link]
-
Hydrolysing Esters . Chemguide. [Link]
-
Comparison of the anti-influenza virus activity of cyclopentane derivatives with oseltamivir and zanamivir in vivo . PubMed. [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates . Organic & Biomolecular Chemistry. [Link]
-
Amide coupling reaction in medicinal chemistry . HepatoChem. [Link]
-
The Hydrolysis of Esters . Chemistry LibreTexts. [Link]
Sources
Topic: Strategic Incorporation of (1S,3R)-3-(Methoxycarbonyl)cyclopentanecarboxylic Acid for the Synthesis of Conformationally Constrained Peptides
An Application Note for Researchers, Scientists, and Drug Development Professionals
Part 1: Introduction and Scientific Context
The therapeutic application of peptides is a cornerstone of modern drug development, offering high specificity and potency. However, native peptides often suffer from significant limitations, including poor metabolic stability due to enzymatic degradation and low bioavailability, largely stemming from their inherent conformational flexibility.[1] To overcome these hurdles, medicinal chemists employ strategies to constrain peptide structures into their bioactive conformations. This pre-organization reduces the entropic penalty upon binding to a biological target, potentially leading to enhanced affinity, selectivity, and proteolytic resistance.[2][3]
Cyclization is a premier strategy for achieving conformational constraint.[4] While disulfide bonds are common, their susceptibility to reduction in vivo can be a liability.[5] A more robust approach involves the use of carbocyclic linkers to create stable, non-reducible cyclic peptidomimetics.[5]
This application note provides a detailed guide to the use of (1S,3R)-3-(Methoxycarbonyl)cyclopentanecarboxylic Acid , a chiral, bifunctional building block designed to introduce rigid conformational constraints in peptides. Its unique structure features a cis-configured cyclopentane scaffold with two distinct carboxylic functionalities: one free acid for immediate coupling and one methyl ester that serves as a protected precursor for a second, orthogonal coupling event. This allows for the systematic, on-resin synthesis of side-chain-to-terminus or side-chain-to-side-chain cyclized peptides with a defined, rigid linker.
Part 2: Physicochemical Properties of the Reagent
A thorough understanding of the reagent's properties is critical for its successful application. The key physicochemical data for this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 96443-42-4 | [6][7] |
| Molecular Formula | C₈H₁₂O₄ | [8][9] |
| Molecular Weight | 172.18 g/mol | [6][9] |
| Appearance | Light yellow to light brown liquid | [7] |
| Purity | Typically ≥97% | [6][9][10] |
| IUPAC Name | (1S,3R)-3-methoxycarbonylcyclopentane-1-carboxylic acid | [10] |
| Boiling Point | 80 °C @ 0.06 Torr | [7] |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [6][11] |
Part 3: Principle of Application in Solid-Phase Peptide Synthesis (SPPS)
The strategic advantage of this reagent lies in its differentially protected carboxylic acids. The synthesis workflow involves a sequential, multi-step process on a solid support, as outlined below.
-
Initial Coupling: The free carboxylic acid of the linker is coupled to a free amine on the resin-bound peptide, typically the N-terminus, using standard peptide coupling reagents.
-
Ester Hydrolysis: The methyl ester on the cyclopentane ring is selectively hydrolyzed (saponified) under basic conditions to reveal a second free carboxylic acid. This step is performed while the peptide remains attached to the resin and all other side-chain protecting groups are intact.
-
Intramolecular Cyclization: An orthogonally protected amino acid side-chain (e.g., the ε-amino group of a Lysine residue) is deprotected. The newly revealed carboxylic acid on the linker is then activated and coupled to this side-chain amine, forming the cyclic structure.
-
Final Cleavage: The completed, cyclized peptide is cleaved from the solid support, and all remaining side-chain protecting groups are removed simultaneously using a strong acid cocktail.
This entire workflow is visualized in the diagram below, illustrating the sequential steps from a linear peptide to the final constrained cyclic product.
Caption: Workflow for synthesizing a constrained peptide.
Part 4: Experimental Protocols
These protocols are designed for manual solid-phase peptide synthesis using the Fmoc/tBu strategy on a 0.1 mmol scale.[12][13] Adjustments may be required for automated synthesizers or different scales.
Materials and Reagents
-
Resin: Fmoc-Rink Amide resin (for C-terminal amides) or a pre-loaded Wang/Trityl resin.
-
Amino Acids: Fmoc-protected amino acids with standard acid-labile side-chain protection (e.g., Boc, tBu, Trt), including an orthogonally protected residue like Fmoc-Lys(Mtt)-OH.
-
Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM), Piperidine, Diethyl ether (cold).
-
Reagents for Protocol 1 & 3:
-
This compound.
-
Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[14]
-
Base: N,N-Diisopropylethylamine (DIEA).
-
-
Reagents for Protocol 2: Lithium hydroxide (LiOH), Tetrahydrofuran (THF), Deionized water.
-
Reagents for Protocol 4: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water.
Protocol 1: Coupling of the Linker to the Peptide N-Terminus
This protocol describes the coupling of the linker's free carboxylic acid to the N-terminus of the synthesized linear peptide.
-
Resin Preparation: a. Synthesize the desired linear peptide sequence on the resin up to the point of linker addition using standard Fmoc-SPPS cycles.[15] b. Perform a final Fmoc deprotection step by treating the resin with 20% piperidine in DMF (2 x 10 min). c. Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove all residual piperidine.
-
Activation and Coupling: a. In a separate vial, pre-activate the linker by dissolving this compound (5 equiv., 0.5 mmol, 86.1 mg), HATU (4.9 equiv., 0.49 mmol, 186 mg), in DMF (2 mL).[14] b. Add DIEA (10 equiv., 1.0 mmol, 174 µL) to the activation mixture and vortex for 1-2 minutes. Causality Note: HATU is a highly efficient coupling reagent recommended for non-standard or sterically hindered building blocks to ensure complete acylation. DIEA acts as a non-nucleophilic base to activate the carboxyl group and neutralize ammonium salts. c. Add the activated linker solution to the reaction vessel containing the deprotected peptide-resin. d. Agitate the mixture at room temperature for 2-4 hours.
-
Reaction Monitoring and Washing: a. Take a small sample of resin beads and perform a qualitative Kaiser test to check for the presence of free primary amines.[13] A negative result (yellow/colorless beads) indicates a complete reaction. b. If the test is positive, extend the reaction time or perform a second coupling. c. Once complete, drain the reaction vessel and wash the resin with DMF (5x) and DCM (5x) to remove all excess reagents.
Protocol 2: On-Resin Hydrolysis of the Methyl Ester
This crucial step unmasks the second carboxylic acid required for cyclization.
-
Solvent Exchange: Wash the resin from Protocol 1 with THF (3 x 1 min) to prepare it for the hydrolysis conditions.
-
Saponification Reaction: a. Prepare a 1M solution of LiOH in a 3:1 mixture of THF:H₂O. b. Add the LiOH solution (10 mL per 0.1 mmol scale) to the resin. c. Agitate the mixture at room temperature for 4-6 hours. Causality Note: The conditions (reagent, solvent, time) are chosen to be mild enough to selectively cleave the methyl ester without significantly affecting the acid-labile side-chain protecting groups or the linker anchoring the peptide to the resin.
-
Neutralization and Washing: a. Drain the reaction vessel. b. Wash the resin thoroughly with 3:1 THF:H₂O (3x), followed by a wash with 10% acetic acid in DMF to neutralize any residual base. c. Perform final washes with DMF (5x) and DCM (5x), then dry the resin under vacuum.
Protocol 3: Intramolecular Head-to-Side-Chain Cyclization
This protocol assumes cyclization to the side-chain of a Lysine residue that was protected with an Mtt group.
-
Orthogonal Deprotection: a. Swell the resin in DCM. b. Treat the resin with a solution of 1-5% TFA in DCM (10 x 2 min) to selectively remove the Mtt group from the Lysine side-chain. c. Wash the resin with DCM (5x), 10% DIEA in DMF (2x) for neutralization, and finally DMF (5x).
-
Intramolecular Coupling: a. Swell the resin in DMF. b. In a separate vial, prepare a solution of PyBOP (3 equiv., 0.3 mmol, 156 mg) and DIEA (6 equiv., 0.6 mmol, 105 µL) in DMF (10 mL for a 0.01M final concentration). Causality Note: The reaction is performed under dilute conditions to favor the intramolecular cyclization reaction over intermolecular dimerization or oligomerization. PyBOP is an effective reagent for difficult cyclizations. c. Add the coupling solution to the resin and agitate at room temperature for 12-24 hours. d. Monitor the reaction by analyzing a small, cleaved sample via LC-MS to observe the conversion of the linear precursor to the cyclic product.
-
Final Washing: Once cyclization is complete, wash the resin thoroughly with DMF (5x) and DCM (5x) and dry under vacuum.
Protocol 4: Final Cleavage, Precipitation, and Purification
-
Cleavage Reaction: a. Add a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% H₂O to the dried peptide-resin (approx. 10 mL per gram of resin).[13] b. Agitate the mixture at room temperature for 2-4 hours.
-
Peptide Precipitation and Purification: a. Filter the resin and collect the TFA solution. b. Precipitate the peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether.[13] c. Centrifuge the mixture to pellet the crude peptide. d. Wash the peptide pellet with cold diethyl ether and dry under vacuum. e. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity and purity by mass spectrometry.
Part 5: Troubleshooting and Key Considerations
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete initial coupling of the linker (Protocol 1) | Steric hindrance of the linker; Inefficient coupling reagents. | Use a more potent coupling reagent like HATU or COMU.[16] Double the coupling time or perform a second coupling. |
| Incomplete ester hydrolysis (Protocol 2) | Insufficient reaction time or base concentration. | Increase reaction time. Ensure the LiOH solution is freshly prepared. Confirm proper resin swelling in the THF/H₂O mixture. |
| Low yield of cyclic product (Protocol 3) | Intermolecular side reactions (dimerization); Steric hindrance preventing cyclization. | Ensure high-dilution conditions are maintained. Use a stronger coupling reagent (e.g., PyAOP). Increase reaction time and/or temperature slightly (e.g., to 40 °C). |
| Peptide cleavage during saponification (Protocol 2) | Linker to resin is not sufficiently base-stable (e.g., Wang ester). | Use a more base-stable linker like a Rink Amide handle if synthesizing a C-terminal amide. Minimize reaction time to what is necessary for ester cleavage. |
Part 6: Conclusion
This compound is a powerful and versatile building block for peptide chemists aiming to design next-generation therapeutics. Its defined stereochemistry and rigid carbocyclic core provide a predictable and stable scaffold for constraining peptide backbones. The differential protection of its two carboxyl groups enables a controlled, sequential approach to on-resin cyclization, making it fully compatible with standard Fmoc-SPPS methodologies. By following the detailed protocols and understanding the chemical principles outlined in this guide, researchers can effectively leverage this tool to enhance the stability, potency, and drug-like properties of their peptide candidates.
Part 7: References
-
BenchChem. (2025). Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols.
-
BenchChem. (2025). Application Notes and Protocols for Incorporating Non-Natural Amino acids in Solid-Phase Peptide Synthesis.
-
Albericio, F., & Carpino, L. A. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
-
Thermo Fisher Scientific. (n.d.). (1S,3R)-cis-3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid, 97%.
-
Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
-
Dilun Bio. (2025). Commonly Used Coupling Reagents in Peptide Synthesis.
-
Sigma-Aldrich. (n.d.). This compound.
-
Echemi. (n.d.). (1S,3R)-3-(methoxycarbonyl)cyclopentane-1-carboxylicacid.
-
Fisher Scientific. (n.d.). (1S,3R)-cis-3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid, 97%.
-
Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
-
ChemicalBook. (2025). (1S,3R)-CIS-3-CARBOMETHOXY CYCLOPENTANE-1-CARBOXYLIC ACID.
-
Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press. (General reference, not directly linked)
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. (General reference, not directly linked)
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256.
-
Bédard, F., & Biron, E. (2018). Recent advances in the use of cyclic peptides in drug discovery. Bioorganic & Medicinal Chemistry Letters, 28(17), 2843-2854. (General reference, not directly linked)
-
GenScript. (2023). Cyclic Peptides in the Spotlight.
-
Dougherty, P. G., et al. (2019). Peptide Carbocycles: From −SS– to −CC– via a Late-Stage “Snip-and-Stitch”. Journal of the American Chemical Society, 141(19), 7891–7896.
-
Hervé, V. A., et al. (2021). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. International Journal of Molecular Sciences, 22(10), 5092.
-
Fairlie, D. P., & Hill, T. A. (2014). Constraining Cyclic Peptides To Mimic Protein Structure Motifs. Angewandte Chemie International Edition, 53(48), 12902-12934.
-
Chemistry LibreTexts. (2024). 26.7: Peptide Synthesis.
-
PubChem. (n.d.). 3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid.
-
Weinstain, R., et al. (2010). Peptides modulating conformational changes in secreted chaperones: From in silico design to preclinical proof of concept. Proceedings of the National Academy of Sciences, 107(35), 15489-15494.
Sources
- 1. scispace.com [scispace.com]
- 2. Conformationally constrained cyclic grafted peptidomimetics targeting protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptides modulating conformational changes in secreted chaperones: From in silico design to preclinical proof of concept - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Peptide Carbocycles: From −SS– to −CC– via a Late-Stage “Snip-and-Stitch” - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (1S,3R)-cis-3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid, 97% 1 g | Request for Quote [thermofisher.com]
- 7. (1S,3R)-CIS-3-CARBOMETHOXY CYCLOPENTANE-1-CARBOXYLIC ACID | 96443-42-4 [chemicalbook.com]
- 8. echemi.com [echemi.com]
- 9. (1S,3R)-cis-3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid, 97% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 10. (1S,3R)-cis-3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid, 97% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 11. 3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid | C8H12O4 | CID 242320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. file.globalso.com [file.globalso.com]
- 15. chemistry.du.ac.in [chemistry.du.ac.in]
- 16. bachem.com [bachem.com]
Application Notes: Ester Hydrolysis of (1S,3R)-3-(Methoxycarbonyl)cyclopentanecarboxylic Acid
Introduction and Strategic Overview
(1S,3R)-3-(Methoxycarbonyl)cyclopentanecarboxylic acid (CAS 96443-42-4) is a chiral monoester that serves as a valuable building block in organic synthesis.[1][2] The hydrolysis of its methyl ester group to yield (1S,3R)-cyclopentane-1,3-dicarboxylic acid is a critical transformation for producing advanced intermediates. Notably, this dicarboxylic acid is a precursor in the synthesis of inhibitors for human immunodeficiency virus (HIV) replication, highlighting the importance of efficient and robust hydrolytic protocols.[3]
This document provides a detailed guide to the primary methods for this ester hydrolysis, focusing on the underlying chemical principles, optimization strategies, and step-by-step laboratory protocols. The primary challenge is not one of selectivity—as only one ester group is present—but of achieving complete conversion under conditions that preserve the compound's stereochemical integrity and allow for straightforward product isolation. We will explore both base-catalyzed (saponification) and acid-catalyzed hydrolysis, with a strong recommendation for saponification due to its high efficiency and irreversible nature.
Mechanistic Principles: The Chemistry Behind the Conversion
Understanding the reaction mechanism is paramount for troubleshooting and optimization. Both acid- and base-catalyzed hydrolysis proceed via nucleophilic acyl substitution, but through distinct pathways.
Base-Catalyzed Hydrolysis (Saponification)
This is the most common and often most effective method for ester hydrolysis.[4] The reaction proceeds via the bimolecular acyl-oxygen cleavage (BAC2) mechanism.[5]
-
Step 1: Nucleophilic Attack: A hydroxide ion (OH⁻) directly attacks the electrophilic carbonyl carbon of the ester.
-
Step 2: Tetrahedral Intermediate Formation: This attack forms a transient, negatively charged tetrahedral intermediate.
-
Step 3: Leaving Group Elimination: The intermediate collapses, reforming the carbonyl double bond and expelling a methoxide ion (CH₃O⁻) as the leaving group.
-
Step 4: Irreversible Deprotonation: The highly basic methoxide ion immediately deprotonates the newly formed carboxylic acid. This acid-base reaction is essentially irreversible and drives the entire process to completion.
An acidic workup is required in a subsequent step to protonate the resulting dicarboxylate salt and isolate the neutral dicarboxylic acid product.
Caption: Acid-Catalyzed (AAC2) Ester Hydrolysis Mechanism.
Comparative Analysis of Hydrolysis Conditions
The choice of method depends on factors like desired reaction time, scale, and compatibility with other functional groups (though none are present in this specific substrate).
| Parameter | Base-Catalyzed Hydrolysis (Saponification) | Acid-Catalyzed Hydrolysis |
| Driving Force | Irreversible deprotonation of the acid product. | Can be driven by using a large excess of water. |
| Stoichiometry | Requires >2 molar equivalents of base. | Catalytic amount of strong acid. |
| Reaction Rate | Generally faster at moderate temperatures. | Often requires heating/reflux to reach equilibrium. |
| Workup | Requires a distinct acidification step to isolate the product. [4] | Simple extraction after neutralization. |
| Yield | Typically high to quantitative (>90%). [6] | Variable; limited by equilibrium position. |
| Pros | High yield, irreversible, clean reaction. | Simple reagent profile (catalytic acid). |
| Cons | Requires stoichiometric base, separate workup step. | Reversible, may not go to completion, can be slower. |
Detailed Experimental Protocols
The following protocols are designed as robust starting points for laboratory execution. Researchers should monitor reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 1: Preferred Method - Base-Catalyzed Hydrolysis
This protocol leverages the high efficiency of saponification. The use of tetrahydrofuran (THF) as a co-solvent is critical to ensure the homogeneity of the reaction mixture, as the starting monoester has limited solubility in purely aqueous solutions. [6] Materials:
-
This compound (1.0 eq)
-
Sodium Hydroxide (NaOH) (2.2 eq)
-
Deionized Water
-
Tetrahydrofuran (THF)
-
Hydrochloric Acid (HCl), 3M aqueous solution
-
Ethyl Acetate (for extraction)
-
Brine (saturated aqueous NaCl)
-
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄), anhydrous
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a 2:1 mixture of THF and deionized water (e.g., 10 mL per gram of substrate).
-
Base Addition: In a separate beaker, dissolve sodium hydroxide (2.2 eq) in a minimal amount of deionized water and allow the solution to cool to room temperature. Add the NaOH solution dropwise to the stirred solution of the monoester.
-
Reaction: Stir the mixture at room temperature for 4-6 hours or at 40°C for 1-2 hours. Monitor the disappearance of the starting material by TLC (a more polar spot corresponding to the dicarboxylate salt should appear).
-
Solvent Removal: Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.
-
Acidification: Cool the remaining aqueous solution in an ice bath. Carefully acidify the solution to pH 1-2 by slowly adding 3M HCl. A white precipitate of the dicarboxylic acid product should form.
-
Product Isolation:
-
If a solid precipitates: Collect the solid by vacuum filtration, wash the filter cake with cold deionized water, and dry under high vacuum.
-
If no solid forms or isolation is incomplete: Extract the aqueous layer with ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the product.
-
-
Characterization: Confirm the structure and purity of the resulting (1S,3R)-cyclopentane-1,3-dicarboxylic acid by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Alternative Method - Acid-Catalyzed Hydrolysis
This method is a viable alternative, particularly if base-sensitive functional groups were present on a more complex substrate.
Materials:
-
This compound (1.0 eq)
-
Sulfuric Acid (H₂SO₄), concentrated (catalyst)
-
Deionized Water
-
1,4-Dioxane (co-solvent)
-
Ethyl Acetate (for extraction)
-
Sodium Bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated aqueous NaCl)
-
Magnesium Sulfate (MgSO₄), anhydrous
Procedure:
-
Setup: In a round-bottom flask fitted with a reflux condenser, dissolve the monoester (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water (e.g., 15 mL per gram of substrate).
-
Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq or ~5% of the total volume).
-
Reaction: Heat the mixture to reflux (approx. 90-100°C) and maintain for 8-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Cool the reaction mixture to room temperature. If necessary, neutralize the excess acid by carefully adding saturated NaHCO₃ solution until effervescence ceases.
-
Extraction: Extract the product from the aqueous mixture using ethyl acetate (3x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Characterization: Confirm the product identity and purity as described in Protocol 1.
General Experimental Workflow
The overall process for either method can be summarized in a standardized workflow, ensuring reproducibility and successful outcomes.
Caption: Standardized Workflow for Ester Hydrolysis.
Conclusion
For the conversion of this compound to its corresponding dicarboxylic acid, base-catalyzed hydrolysis (saponification) is the superior method . Its irreversible nature ensures a high yield and complete conversion under mild conditions. While acid-catalyzed hydrolysis is mechanistically feasible, its equilibrium limitations make it less practical for achieving high throughput and yield. The protocols and principles outlined in these notes provide researchers with a comprehensive and reliable guide for performing this key synthetic transformation.
References
-
Deardorff, D. R., Windham, C. Q., & Craney, C. L. (n.d.). ENANTIOSELECTIVE HYDROLYSIS OF cis-3,5-DIACETOXYCYCLOPENTENE: (1R,4S)-(+)-4-HYDROXY-2-CYCLOPENTENYL ACETATE. Organic Syntheses. Retrieved from [Link]
- Niwayama, S., et al. (2018). Practical selective monohydrolysis of bulky symmetric diesters. Tetrahedron Letters, 59(2), 159-161. (Note: While this paper focuses on mono-hydrolysis, its principles on solvent systems are relevant.)
-
Niwayama, S. (2000). Highly Efficient Selective Monohydrolysis of Symmetric Diesters. The Journal of Organic Chemistry, 65(18), 5834–5836. Available from: [Link]
-
ACS Publications. (n.d.). Highly Efficient Selective Monohydrolysis of Symmetric Diesters. The Journal of Organic Chemistry. Retrieved from [Link]
- Crosby, J. A., et al. (1993). Highly Enantioselective Microbial Hydrolysis of cis-2-Arylcyclopropanecarbonitriles. Angewandte Chemie International Edition in English, 32(8), 1227-1228.
-
LookChem. (n.d.). (1R,3S)-3-(methoxycarbonyl)cyclopentane-1-carboxylic acid. Retrieved from [Link]
-
LibreTexts Chemistry. (2024). 21.6: Chemistry of Esters. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]
-
PubChem. (n.d.). 3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid. Retrieved from [Link]
- MDPI. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. Molecules, 29(18), 4257.
- Google Patents. (n.d.). US7956195B2 - Process for the preparation and isolation of the individual stereoisomers of 1-amino, 3-substituted phenylcyclopentane-carboxylates.
-
National Institutes of Health (NIH). (n.d.). A multiple linear regression approach to the estimation of carboxylic acid ester and lactone alkaline hydrolysis rate constants. PMC. Retrieved from [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. (1S,3R)-cis-3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid, 97% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 3. (1S,3R)-cyclopentane-1,3-dicarboxylic acid | 876-05-1 [chemicalbook.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. A multiple linear regression approach to the estimation of carboxylic acid ester and lactone alkaline hydrolysis rate constants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Highly Efficient Selective Monohydrolysis of Symmetric Diesters [organic-chemistry.org]
Application Notes & Protocols: Strategic Protection of Cyclopentanecarboxylic Acids in Complex Synthesis
Introduction: The Central Role of the Cyclopentane Moiety and the Necessity of Protection
The cyclopentanecarboxylic acid scaffold is a privileged structure in medicinal chemistry and natural product synthesis. Its unique conformational properties and stereochemical richness make it a cornerstone in the design of novel therapeutics, including antiviral agents, receptor antagonists, and complex synthetic intermediates.[1][2] However, the successful synthesis of molecules incorporating this moiety invariably requires a multi-step approach where other functional groups must be manipulated in the presence of the carboxylic acid.
The inherent reactivity of the carboxylic acid—both its acidic proton and its electrophilic carbonyl carbon—presents a significant challenge.[3] It can interfere with a wide range of common synthetic transformations, including those involving strong bases, organometallics, reducing agents, and nucleophiles.[4][5] To navigate this, the temporary masking of the carboxylic acid with a "protecting group" is not merely an expedient but a fundamental strategic necessity.[6]
A robust protecting group strategy is the bedrock of a successful synthesis.[7][8] An ideal protecting group for cyclopentanecarboxylic acid should be:
-
Easy to install in high yield under mild conditions.[6]
-
Stable to the reaction conditions planned for other parts of the molecule.[6][9]
-
Easy to remove selectively in high yield under conditions that do not affect other functional groups.[6][10]
This guide provides a detailed overview of common protecting group strategies for cyclopentanecarboxylic acids, focusing on the causality behind protocol choices and providing field-proven, step-by-step methodologies for researchers and drug development professionals.
Strategic Selection of a Carboxylic Acid Protecting Group
The choice of a protecting group is dictated by the overall synthetic plan. The key is to anticipate the downstream reaction conditions the molecule must endure. This principle of "orthogonality"—the ability to deprotect one functional group without affecting another—is paramount in complex synthesis.[4][8][11] For instance, an acid-labile tert-butyl ester is orthogonal to a base-labile Fmoc group, allowing for selective deprotection.[4][12]
The following decision tree provides a framework for selecting an appropriate protecting group based on the planned synthetic route.
Caption: Decision tree for selecting a suitable carboxylic acid protecting group.
Core Protecting Groups: A Comparative Overview
The most common and reliable method for protecting a carboxylic acid is to convert it into an ester. The choice of ester dictates the stability profile and the specific conditions required for its removal.[3][5][13]
| Protecting Group | Common Protection Reagents | Deprotection Conditions | Stability Profile | Key Considerations & Orthogonality |
| Methyl/Ethyl Ester | MeOH or EtOH, cat. H₂SO₄ (Fischer Esterification)[14][15] | 1. NaOH or LiOH (Saponification) 2. Strong Acid (H₃O⁺)[5] | Stable to mild acid, hydrogenolysis, mild oxidants. Labile to strong base/acid. | Robust and economical. Harsh deprotection limits use with base-sensitive groups. |
| Benzyl (Bn) Ester | Benzyl Bromide (BnBr) + Base; or Benzyl Alcohol + Acid[16] | H₂, Pd/C (Catalytic Hydrogenolysis)[16][17][18] | Stable to acid, base, mild nucleophiles. Labile to hydrogenolysis, strong acids. | Excellent orthogonality. Cleavage is very mild. Avoid if molecule has other reducible groups (alkenes, Cbz).[19][20] |
| tert-Butyl (tBu) Ester | Isobutylene, cat. H₂SO₄; or Boc₂O, DMAP[21] | Trifluoroacetic Acid (TFA) in CH₂Cl₂[12][21] | Stable to base, hydrogenolysis, nucleophiles, and reducing agents. Labile to strong acid. | Cornerstone of orthogonal strategies, especially in peptide synthesis with base-labile groups (e.g., Fmoc).[4][12] |
| Silyl Ester (TBDMS, TIPS) | TBDMS-Cl, Imidazole | Tetrabutylammonium Fluoride (TBAF)[5][13] | Labile to both acid and base. Sensitive to protic solvents and silica gel chromatography. | Used for extremely sensitive substrates where very mild, neutral deprotection is required. |
Orthogonal Protection in Practice: A Synthetic Workflow
Consider a synthetic intermediate where a cyclopentane core bears a carboxylic acid, a primary alcohol, and an amine. To selectively modify the alcohol (e.g., oxidation), both the amine and the carboxylic acid must be protected. An orthogonal strategy allows for their sequential and selective deprotection.
Caption: Workflow illustrating an orthogonal protecting group strategy.
In this workflow:
-
The amine is protected as a tert-butoxycarbonyl (Boc) carbamate, which is acid-labile.
-
The carboxylic acid is protected as a tert-butyl (tBu) ester, which is also acid-labile but often requires slightly different conditions, offering potential for selective removal. More importantly, it is stable to the conditions needed for subsequent steps.[12]
-
The free alcohol is now selectively oxidized.
-
The tBu ester can be selectively cleaved with TFA, leaving the Boc group intact if conditions are carefully controlled.[12][17] Alternatively, a different protecting group scheme (e.g., a Benzyl ester for the acid and Boc for the amine) would provide even more distinct orthogonality (hydrogenolysis vs. acidolysis).
Detailed Experimental Protocols
These protocols are designed as general templates and may require optimization based on the specific substrate.
Protocol 1: Methyl Ester Protection via Fischer Esterification
This protocol is suitable for robust substrates that can tolerate strong acid and heat.[15]
-
Rationale: The reaction is an equilibrium process.[15] Using a large excess of the alcohol (methanol) and removing the water byproduct drives the equilibrium towards the ester product, following Le Châtelier's principle.[22]
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the cyclopentanecarboxylic acid (1.0 eq).
-
Reagents: Add anhydrous methanol (20-50 equivalents, serving as both reagent and solvent).
-
Catalyst Addition: Carefully add concentrated sulfuric acid (H₂SO₄, 0.05-0.1 eq) dropwise while stirring.
-
Reaction: Heat the mixture to reflux (approx. 65 °C) and maintain for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Cool the reaction to room temperature. Carefully neutralize the acid by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude methyl ester, which can be purified by distillation or column chromatography.
Protocol 2: Benzyl Ester Protection using Benzyl Bromide
This method is ideal when subsequent steps involve acid- or base-sensitive functional groups.
-
Rationale: This is an Sₙ2 reaction where the carboxylate anion, formed by the base, acts as a nucleophile, displacing the bromide from benzyl bromide.[3] Cesium carbonate is often used as it forms a more soluble and highly reactive carboxylate salt.
-
Setup: To a round-bottom flask, add the cyclopentanecarboxylic acid (1.0 eq) and a suitable aprotic solvent like N,N-Dimethylformamide (DMF) or acetonitrile (MeCN).
-
Base Addition: Add cesium carbonate (Cs₂CO₃, 1.2 eq) or potassium carbonate (K₂CO₃, 1.5 eq) to the solution and stir for 15-30 minutes at room temperature to form the carboxylate salt.
-
Alkylating Agent: Add benzyl bromide (BnBr, 1.1 eq) dropwise to the suspension.
-
Reaction: Heat the reaction to 50-60 °C and stir for 2-12 hours, monitoring by TLC.
-
Workup: Cool the mixture to room temperature and pour it into water.
-
Extraction: Extract the product with ethyl acetate or diethyl ether (3 x volumes).
-
Purification: Combine the organic layers, wash successively with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify the resulting crude benzyl ester by column chromatography on silica gel.
Protocol 3: Deprotection of Benzyl Esters via Catalytic Hydrogenolysis
This is one of the mildest methods for deprotecting a carboxylic acid.[18]
-
Rationale: The benzyl C-O bond is susceptible to cleavage by hydrogenolysis.[18] The palladium catalyst facilitates the addition of hydrogen across this bond, releasing the free carboxylic acid and toluene as a byproduct.[20]
-
Setup: Dissolve the benzyl ester (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) in a flask appropriate for hydrogenation.
-
Catalyst: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10% by weight of the substrate) under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Seal the flask, evacuate the air, and replace it with hydrogen gas (H₂). This can be done using a hydrogen-filled balloon for small-scale reactions or a Parr hydrogenator for larger scales.
-
Reaction: Stir the suspension vigorously under a positive pressure of hydrogen (1 atm to 50 psi) at room temperature for 2-24 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Carefully vent the hydrogen atmosphere and replace it with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected cyclopentanecarboxylic acid. The product is often pure enough for the next step, but can be recrystallized or chromatographed if necessary.
Protocol 4: tert-Butyl Ester Protection using Isobutylene
This method provides a robust protecting group that is stable to a wide array of non-acidic conditions.[21]
-
Rationale: Under strong acid catalysis, isobutylene is protonated to form the stable tert-butyl carbocation. This potent electrophile is then trapped by the carboxylic acid nucleophile to form the ester.[23]
-
Setup: Dissolve the cyclopentanecarboxylic acid (1.0 eq) in a suitable solvent like dichloromethane (CH₂Cl₂) or dioxane in a pressure-rated vessel or a thick-walled, sealed flask.
-
Catalyst: Cool the solution to -10 °C to 0 °C and carefully add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄ or BF₃·OEt₂).
-
Reagent Addition: Condense a large excess of isobutylene gas (liquefied at low temperatures) into the reaction vessel.
-
Reaction: Seal the vessel tightly and allow it to warm to room temperature. Stir for 12-48 hours. The internal pressure will increase as the isobutylene warms.
-
Workup: Cool the vessel back to 0 °C before carefully opening. Quench the reaction by slowly pouring it into a cold, saturated NaHCO₃ solution.
-
Extraction & Purification: Extract with CH₂Cl₂, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography or distillation.
Protocol 5: Deprotection of tert-Butyl Esters using Trifluoroacetic Acid (TFA)
This is the standard procedure for cleaving tBu esters, valued for its clean and often quantitative conversion.[12]
-
Rationale: The reaction proceeds via an acid-catalyzed elimination mechanism. Protonation of the ester oxygen is followed by cleavage of the alkyl-oxygen bond to form the carboxylic acid and the highly stable tert-butyl cation, which is then quenched to form isobutylene.[21]
-
Setup: Dissolve the tert-butyl ester (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) (approx. 0.1-0.5 M).
-
Reagent Addition: Cool the solution in an ice bath (0 °C). Add trifluoroacetic acid (TFA, 5-20 eq) dropwise. A common mixture is 25-50% TFA in CH₂Cl₂ (v/v).
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 1-4 hours. Monitor by TLC.
-
Workup: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and CH₂Cl₂. Toluene can be added and co-evaporated to help remove residual TFA.
-
Isolation: The resulting crude carboxylic acid can be used directly or purified by recrystallization, trituration, or chromatography.
Conclusion
The strategic protection and deprotection of the carboxylic acid group are critical for the successful synthesis of complex molecules based on the cyclopentanecarboxylic acid framework. A thorough understanding of the stability and lability of common ester protecting groups—such as methyl, benzyl, and tert-butyl esters—enables the rational design of orthogonal synthetic routes. The protocols detailed herein provide a reliable foundation for laboratory execution, but the ultimate success of any synthesis lies in the careful consideration of the entire molecular context when choosing a protection strategy.
References
- Orthogonal Protection Definition - Organic Chemistry Key Term. Fiveable. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpGdMRGafkELXQbF2ykGuo9N1LwzMkpa7NqqdUWuZb0v2_U29OhoayatEPA5njrTPKj3TX7M83juvObN-CvFSYYcu1LMieA7ObKWvpd1KbxACHl0Djx_dgFdwaIo7XiJoFgd3yqoYKvlNA6EHmpRD6is6fjP1VfmlVoLg=]
- Application Notes and Protocols: Deprotection of Benzyl Esters in H-Thr-OBzl·HCl. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE4_LkYXaKG9OCmLMhTIVQHVwFywoXDpuEry1unuKS8ZQq9tb-uoVTbWuZF4_V-PLW99lGFPsPxWwkcZSNSh9keCL5Tuak71DTEWluCsDctDkxJTXyQISV61Opilrh7nml31qqfdru19uUEQmW9tDn0NGhtLmkCKXLoVQ5UqrsG96bOHcfYdkPfxnJ1Vl6B5KI-ywueRA2JJo0YFjUZM-hLXmcrOoSxwVTWNit_]
- VI Protecting Groups and Orthogonal Protection Strategies. University of Bath. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVnIwVyNLLQZ7J4eJC3nMpRCjgOzA2WfOkgOW6sJjEFxIBG78DJ6ZmH_73Mm8TqdbKhBqCMkSK5hUL_DS4Xb_hdJIQ4DSmtE-qetRBkuQ4Rc6HBNcptYLR0KqUn2nhKyL9V0kqRwN1k2JIhx8dsh4HRz8c1TQryB3sawta4eohwf3nH6GB]
- 11.3 Protecting groups - Organic Chemistry II. Fiveable. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGItnOwCwdrleRh-SfPtx_NaaNzMpZirbp1eCPHx9oN9QqfVbmBB_CDWby5cVSXPAsIW5NCOMcKAVwCW8YiiG-OxHxNN_vPatGOUois8BBE7COD5hWy3BTzq__l3QRHhbdnlE-XOSGkMjTU-WSBUbWy4HnbGyb0LUM7d0GvrvBjIw5RbJ2mWqCZsFJfzGYLRK_V4FfBXvHwCUIg]
- A Comparative Guide to t-Butyl Ester and Fmoc as Carboxylic Acid Protecting Groups. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEjmn1qiz5tEbs8FvDrZTZCqUPLFnsunpO_p0rhC6K9Tl0IucjWQMKhYVvMO8T8VulpJcxm4mAgOJdeE0AQp53fJieI2SxUeIqikHfor4P7h04EvHm8HT1W9Id3BBDL7IEv3o_NjX2zucsTA3_cZ7iKlfVbc0qONgiPmgSjlmZssu6j2Hxu2CjnOWCBw93wYXSQErK0DsKo8vR0norVbjw08zrllQ1TXJ1M2l6659hJ]
- Protecting group. Wikipedia. [URL: https://en.wikipedia.org/wiki/Protecting_group]
- Protecting Groups. University of Illinois. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5OY7P-tJe3QgqI04FsqlypIT9siBeSS3Y3GjCC0ZYKPVRCLnhIhXevRqRfB5rJbQNYyB82sYjyrKsyp1inAYrMezyp-WRc733KNa1Bp262lpnmC1QJabyodLu6lAUTaqvd-glULUCFYbfOV4NOemZdW3xOoyFY7Suy7DSunRo-ulWaaq77j5iXnYn]
- Protecting Groups. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/protectivegroups.htm]
- 13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(Smith)/13%3A_Organometallic_Reagents/13.10%3A_Protecting_Groups_in_Organic_Synthesis]
- Novel tert-Butylation of Carboxylic Acids and Alcohols. Thieme Chemistry. [URL: https://www.thieme-chemistry.com/en/products/e-journals-e-books/organische-synthese/synthesis-news/10-1055-a-2144-8622]
- Benzyl Ethers - Protecting Groups. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/protectivegroups/hydroxyl/benzyl-ethers.htm]
- Synthetic routes to cyclopentanecarboxylic acid derivatives. Google Patents. [URL: https://patents.google.
- Chapter 6 Carboxyl Protecting Groups. Kocienski, P. J. Protecting Groups. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8j9JY07lUl3BPDUUgX2a0kD6KQB-nhPL0QKO1k7nF1Q_7q7FfH-vBzp7a2b9o4iCpr_EEZxL8Eg1XssNYnrzTPdoIfbAUBZ0HGIWNw-5mzGL-tlBcc06oso3YpRZcVg6KC-SYvDesbjYCT9lpTVEzSSsVqeEt_RltMfDuLAPMa5_gicd3xQ==]
- Protection and deprotection of carboxylic acid. Slideshare. [URL: https://www.slideshare.net/slideshow/protection-and-deprotection-of-carboxylic-acid/266014389]
- Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.9b03947]
- Benzyl Protection. Common Organic Chemistry. [URL: https://commonorganicchemistry.com/Rxn_Pages/Benzyl_Protection/Benzyl_Protection.htm]
- (PDF) PROTECTING GROUPS FOR ORGANIC SYNTHESIS. ResearchGate. [URL: https://www.researchgate.net/publication/382797213_PROTECTING_GROUPS_FOR_ORGANIC_SYNTHESIS]
- A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Synlett. [URL: https://www.thieme-connect.de/products/ejournals/abstract/10.1055/a-2144-8622]
- Hydrogenolysis. ACS GCI Pharmaceutical Roundtable Reagent Guides. [URL: https://www.acsgcipr.org/wp-content/uploads/2019/07/Reagent-Guide-Hydrogenolysis-of-Esters.pdf]
- Carboxylic acid Protection Part 1: t-Butyl Ester as protecting group. YouTube. [URL: https://www.youtube.
- Protection and deprotection. Willingdon College, Sangli. [URL: https://www.willingdoncollege.ac.in/Content/2021/April/2104121510443907.pdf]
- An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid. Google Patents. [URL: https://patents.google.
- Acylamino-substituted fused cyclopentanecarboxylic acid derivatives and their use as pharmaceuticals. Google Patents. [URL: https://patents.google.
- Preparation method of cyclopentanecarboxylic acid. Eureka | Patsnap. [URL: https://eureka.patsnap.
- Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY. NIH National Library of Medicine. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5482322/]
- Cyclopentanecarboxylic acid. Wikipedia. [URL: https://en.wikipedia.org/wiki/Cyclopentanecarboxylic_acid]
- Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.
- Carboxylic Acids + Alcohols → Esters (Fischer Esterification). OrgoSolver. [URL: https://orgosolver.
- Protecting Groups for Carboxylic acid. YouTube. [URL: https://www.youtube.
- Conversion of Carboxylic Acids into Esters without Use of Alcohols. ResearchGate. [URL: https://www.researchgate.net/publication/371946399_Conversion_of_Carboxylic_Acids_into_Esters_without_Use_of_Alcohols]
- 2.6 Protecting Groups in Synthesis – Organic Chemistry II. KPU Pressbooks. [URL: https://kpu.pressbooks.pub/organicchemistry/chapter/2-6-protecting-groups-in-synthesis/]
Sources
- 1. WO2010079405A2 - An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid - Google Patents [patents.google.com]
- 2. WO2009135590A1 - Acylamino-substituted fused cyclopentanecarboxylic acid derivatives and their use as pharmaceuticals - Google Patents [patents.google.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Protecting group - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 7. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 8. Protective Groups [organic-chemistry.org]
- 9. 2.6 Protecting Groups in Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
- 10. willingdoncollege.ac.in [willingdoncollege.ac.in]
- 11. fiveable.me [fiveable.me]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. fiveable.me [fiveable.me]
- 14. WO1987003278A2 - Synthetic routes to cyclopentanecarboxylic acid derivatives - Google Patents [patents.google.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 19. Benzyl Ethers [organic-chemistry.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Novel tert-Butylation of Carboxylic Acids and Alcohols - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 22. orgosolver.com [orgosolver.com]
- 23. youtube.com [youtube.com]
(1S,3R)-3-(Methoxycarbonyl)cyclopentanecarboxylic Acid: A Versatile Chiral Building Block in Asymmetric Synthesis
Senior Application Scientist Note: The precise control of stereochemistry is a cornerstone of modern pharmaceutical development and complex molecule synthesis. Chiral building blocks, possessing defined three-dimensional arrangements, are instrumental in constructing enantiomerically pure molecules, thereby ensuring target specificity and minimizing off-target effects. Among these, (1S,3R)-3-(Methoxycarbonyl)cyclopentanecarboxylic acid has emerged as a valuable and versatile synthon. Its rigid cyclopentane core, adorned with differentiated carboxylic acid and methyl ester functionalities, provides a well-defined stereochemical scaffold for the synthesis of a variety of complex targets, most notably carbocyclic nucleoside analogues, which are a class of potent antiviral agents.
This application note provides an in-depth guide to the preparation and application of this key chiral building block. We will detail the enzymatic desymmetrization protocol for its efficient synthesis and subsequently explore its stereoselective transformation into a key precursor for antiviral drugs, underscoring the causality behind the experimental choices and providing robust, validated protocols for immediate application in the research and development setting.
Part 1: Enantioselective Synthesis via Enzymatic Desymmetrization
The most efficient and scalable route to this compound involves the desymmetrization of the prochiral precursor, dimethyl cis-1,3-cyclopentanedicarboxylate. This is achieved through an asymmetric hydrolysis reaction catalyzed by Pig Liver Esterase (PLE), a serine hydrolase widely employed in organic synthesis for its ability to selectively hydrolyze one of a pair of enantiotopic ester groups.[1]
The causality behind this experimental choice lies in the chiral environment of the enzyme's active site. The enzyme selectively binds the prochiral diester in a conformation that presents only one of the two ester groups (the pro-S ester) to the catalytically active serine residue, leading to its hydrolysis. The other ester group (the pro-R ester) is sterically hindered from approaching the active site, and thus remains intact. This results in the formation of the (1S,3R)-monoester with high enantiomeric excess.
Caption: Workflow for the enzymatic desymmetrization of dimethyl cis-1,3-cyclopentanedicarboxylate.
Protocol 1: Pig Liver Esterase (PLE) Catalyzed Asymmetric Hydrolysis
This protocol describes the preparation of this compound from dimethyl cis-1,3-cyclopentanedicarboxylate.
Materials:
-
Dimethyl cis-1,3-cyclopentanedicarboxylate
-
Pig Liver Esterase (PLE) (e.g., Sigma-Aldrich E3127 or equivalent)
-
0.1 M Phosphate buffer (pH 7.0)
-
1 M Sodium hydroxide (NaOH) solution
-
6 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
pH meter or pH indicator strips
-
Autotitrator (recommended for larger scale reactions) or a burette
Procedure:
-
Reaction Setup: In a temperature-controlled reaction vessel, suspend dimethyl cis-1,3-cyclopentanedicarboxylate (1 equivalent) in 0.1 M phosphate buffer (pH 7.0) to a concentration of approximately 0.1-0.2 M.
-
Enzyme Addition: Add Pig Liver Esterase (typically 10-20 mg of crude enzyme per gram of diester). The optimal enzyme loading should be determined empirically for the specific batch of PLE.
-
pH Control: Maintain the pH of the reaction mixture at 7.0 by the controlled addition of 1 M NaOH solution. The hydrolysis of the ester produces carboxylic acid, which will lower the pH. An autotitrator is highly recommended for maintaining a constant pH. If an autotitrator is not available, monitor the pH frequently and add the base manually.
-
Reaction Monitoring: The reaction progress can be monitored by the consumption of the NaOH solution. The reaction is typically complete when 0.5 equivalents of NaOH have been added, indicating the hydrolysis of one of the two ester groups per molecule.
-
Work-up:
-
Once the reaction is complete, cool the mixture in an ice bath.
-
Acidify the reaction mixture to pH 2-3 with 6 M HCl.
-
Extract the product with ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
-
Purification and Characterization: The crude product can be purified by silica gel chromatography if necessary. The enantiomeric excess (ee) should be determined by chiral HPLC or by conversion to a suitable derivative for analysis by chiral GC or NMR with a chiral shift reagent.
| Parameter | Typical Value |
| Substrate Concentration | 0.1 - 0.2 M |
| pH | 7.0 |
| Temperature | 25-30 °C |
| Enzyme Loading | 10-20 mg/g substrate |
| Typical Yield | 85-95% |
| Enantiomeric Excess (ee) | >98% |
Part 2: Application in the Synthesis of Carbocyclic Nucleosides
This compound is a pivotal intermediate in the synthesis of carbocyclic nucleosides, where the furanose ring of a natural nucleoside is replaced by a cyclopentane ring. This modification imparts greater metabolic stability against enzymatic cleavage of the glycosidic bond.[2] A key transformation in this context is the conversion of the carboxylic acid functionality into an amine, which will ultimately be part of the nucleobase. The Curtius rearrangement is a powerful and reliable method for this conversion.[2][3][4]
The Curtius rearrangement involves the thermal or photochemical decomposition of an acyl azide to an isocyanate, with the loss of nitrogen gas. The isocyanate can then be trapped with a suitable nucleophile. When trapped with an alcohol, it forms a carbamate, which serves as a protected form of the amine and can be deprotected under mild conditions. This transformation proceeds with retention of stereochemistry at the migrating carbon.
Caption: Application of the Curtius rearrangement to convert the carboxylic acid to an amine.
Protocol 2: Synthesis of a Chiral Aminocyclopentane Intermediate via Curtius Rearrangement
This protocol outlines the conversion of this compound to a key aminocyclopentane intermediate, a precursor for carbocyclic nucleosides.
Materials:
-
This compound
-
Diphenylphosphoryl azide (DPPA)
-
Triethylamine (Et₃N)
-
Anhydrous toluene
-
Benzyl alcohol
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
Step 1: Acyl Azide Formation and Curtius Rearrangement
-
Reaction Setup: To a solution of this compound (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous toluene, add diphenylphosphoryl azide (DPPA) (1.1 equivalents) dropwise at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Then, heat the mixture to 80-90 °C. The evolution of nitrogen gas should be observed. Continue heating until gas evolution ceases (typically 2-3 hours).
-
Isocyanate Trapping: Cool the reaction mixture to room temperature and add benzyl alcohol (1.5 equivalents). Heat the mixture to 80-90 °C for an additional 2-4 hours to ensure complete trapping of the isocyanate to form the benzyl carbamate.
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel chromatography to yield the protected amino derivative.
Step 2: Subsequent Transformations (Example)
The resulting protected amino derivative can be further elaborated. For instance, the methyl ester can be reduced to a hydroxymethyl group, which is a common feature in many carbocyclic nucleosides.
| Step | Reagents & Conditions | Purpose | Expected Yield |
| 1 | 1. DPPA, Et₃N, Toluene, 0 °C to 90 °C2. Benzyl alcohol, 90 °C | Curtius rearrangement and in situ trapping of the isocyanate to form a protected amine (benzyl carbamate). | 75-85% |
| 2 | e.g., LiBH₄, THF | Reduction of the methyl ester to the primary alcohol. | 80-90% |
The resulting chiral aminocyclopentanol derivative is a versatile intermediate that can be coupled with various nucleobases to afford a library of carbocyclic nucleoside analogues for antiviral screening.
Conclusion
This compound, readily accessible in high enantiopurity via enzymatic desymmetrization, serves as a powerful chiral building block in asymmetric synthesis. Its well-defined stereochemistry and orthogonal protecting groups allow for predictable and controlled transformations. The protocols detailed herein provide a robust foundation for the synthesis of this key intermediate and its subsequent elaboration into valuable precursors for antiviral drug discovery. The strategic application of classic and reliable transformations like the Curtius rearrangement highlights the enduring importance of fundamental organic chemistry in the development of complex and life-saving therapeutics.
References
-
Asymmetric ester hydrolysis with pig liver esterase. (n.d.). In Wikipedia. Retrieved January 14, 2026, from [Link]
-
Stereoselective Syntheses of Carbocyclic Nucleosides. (2020, March 24). University of Hamburg, Department of Chemistry. Retrieved from [Link]
-
Curtius rearrangement. (n.d.). In Wikipedia. Retrieved January 14, 2026, from [Link]
-
Kumar, P., & Bodas, M. S. (2018). The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. Organic & Biomolecular Chemistry, 16(44), 8449–8474. [Link]
-
Cho, J. H., Bernard, D. L., Sidwell, R. W., Kern, E. R., & Chu, C. K. (2006). Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS. Journal of Medicinal Chemistry, 49(3), 1140–1148. [Link]
-
Synthesis of carbovir and abacavir from a carbocyclic precursor. (2006). Current Protocols in Nucleic Acid Chemistry, Chapter 14, Unit 14.4. [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 4. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: A Guide to the Synthesis of Carbocyclic Nucleosides from Cyclopentane Precursors
Introduction
Carbocyclic nucleosides represent a pivotal class of therapeutic agents, distinguished by the substitution of the furanose ring's oxygen atom with a methylene group.[1][2][3][4] This seemingly subtle alteration from their natural counterparts confers remarkable chemical and metabolic stability.[3][4][5] By replacing the hemiaminal ether linkage with a robust carbon-carbon bond, these analogs are rendered immune to enzymatic cleavage by phosphorylases and hydrolases, which are primary degradation pathways for natural nucleosides.[3][4] This enhanced stability has translated into a broad spectrum of biological activities, leading to the development of potent antiviral and anticancer drugs.[1][2]
The therapeutic potential of this class was first highlighted by naturally occurring compounds like (-)-aristeromycin and neplanocin A, which exhibit significant antitumor and antiviral properties and have served as foundational lead compounds for drug discovery.[2][3][6] However, the synthesis of carbocyclic nucleosides is a significant challenge for medicinal chemists. The core difficulty lies in the precise, stereocontrolled installation of multiple chiral centers onto the cyclopentane scaffold to mimic the stereochemistry of natural ribose sugars.[2][5] This guide provides an in-depth overview of the prevailing synthetic strategies, key chemical transformations, and detailed experimental protocols for synthesizing these vital compounds from cyclopentane-based precursors.
Core Synthetic Strategies: Linear vs. Convergent Approaches
The construction of carbocyclic nucleosides generally follows two distinct strategic pathways: linear and convergent synthesis.[4][5]
-
Linear Synthesis: In this approach, the heterocyclic nucleobase is constructed in a stepwise fashion directly onto a pre-functionalized, chiral cyclopentylamine intermediate. This method can be robust but often lacks the flexibility to rapidly generate a diverse library of analogs.[4][5]
-
Convergent Synthesis: This more flexible and widely adopted strategy involves the coupling of two pre-synthesized, complex fragments: a functionalized carbocyclic moiety (the cyclopentane precursor) and an intact heterocyclic base.[4][5] This approach is highly modular, allowing for the combination of various carbocyclic scaffolds with a wide array of nucleobases to expedite structure-activity relationship (SAR) studies.
Caption: Comparison of Linear and Convergent Synthetic Strategies.
Key Cyclopentane Precursors: The Foundation of Synthesis
The success of a carbocyclic nucleoside synthesis is critically dependent on the availability of a suitably functionalized and stereochemically defined cyclopentane precursor. Chiral cyclopentenones have emerged as exceptionally versatile intermediates, providing a scaffold that can be elaborated into a wide range of target molecules.[6][7][8][9]
A common and cost-effective starting material for these chiral building blocks is D-ribose, which possesses the necessary stereochemistry that can be translated into the cyclopentane ring.[3][8][9][10][11] The conversion of D-ribose into a key cyclopentenone intermediate often involves a multi-step sequence, with Ring-Closing Metathesis (RCM) being a particularly powerful reaction for forming the five-membered ring.[9][10] Another important precursor is the bicyclic Vince lactam (2-azabicyclo[2.2.1]hept-5-en-3-one), which provides a conformationally rigid system for directing stereoselective transformations.[2][12]
Caption: General workflow for synthesizing a chiral cyclopentenone from D-ribose.
Essential Chemical Transformations
With a suitable precursor in hand, the subsequent challenge is the stereocontrolled installation of hydroxyl groups and the nucleobase. Several key reactions are cornerstones of this process.
-
Stereoselective Dihydroxylation: To mimic the 1',2'-diol of the ribose ring, stereoselective dihydroxylation of a cyclopentene double bond is paramount. The Sharpless asymmetric dihydroxylation or substrate-controlled dihydroxylation using osmium tetroxide (OsO₄) with a co-oxidant like N-methylmorpholine N-oxide (NMO) are frequently employed.[13][14] The stereochemical outcome can be directed by existing chiral centers or bulky substituents on the ring.
-
Mitsunobu Reaction: This reaction is a powerhouse in convergent synthesis, enabling the coupling of a secondary alcohol on the cyclopentane ring with the N-H of a purine or pyrimidine base.[2][5] It proceeds with a clean inversion of stereochemistry at the alcohol carbon, providing excellent stereocontrol for installing the nucleobase.
-
Nucleobase Coupling (Vorbruggen Glycosylation): The Silyl-Hilbert-Johnson reaction, commonly known as Vorbruggen glycosylation, is another vital coupling method. It involves reacting a silylated nucleobase with a carbocyclic precursor that has a good leaving group (like an acetate) at the anomeric-equivalent position, typically catalyzed by a Lewis acid such as TMSOTf.[15][16]
Application Protocol 1: Synthesis of a Chiral Cyclopentenol Intermediate
This protocol outlines the synthesis of a key chiral cyclopentenol, a versatile intermediate for various carbocyclic nucleosides, starting from a D-ribose-derived precursor.[10]
Objective: To prepare chiral cyclopentenol derivative (+)-12a, a key intermediate for biologically active carbocyclic nucleosides.
| Reagent/Material | M.W. | Amount | Moles |
| D-Ribose derived diene | - | 10.0 g | 1.0 eq |
| Grubbs' First Generation Catalyst | 822.96 | 411 mg | 0.02 eq |
| Dichloromethane (DCM), degassed | - | 500 mL | - |
| Ethyl Acetate | 88.11 | - | - |
| Hexanes | - | - | - |
| Silica Gel | - | - | - |
Step-by-Step Procedure:
-
Reaction Setup: Dissolve the D-ribose derived diene (10.0 g) in 500 mL of freshly degassed, anhydrous dichloromethane (DCM) in a flame-dried, two-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar, under an inert argon atmosphere.
-
Catalyst Addition: Add Grubbs' First Generation Catalyst (411 mg, 0.02 eq) to the solution. The solution will typically turn from purple/brown to dark brown.
-
Ring-Closing Metathesis (RCM): Heat the reaction mixture to reflux (approx. 40 °C) and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, allow the reaction to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude residue is purified by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 30% ethyl acetate) to afford the pure cyclopentenol product.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The overall yield from D-ribose to this intermediate is typically around 52%.[10]
Application Protocol 2: Convergent Synthesis of (-)-Aristeromycin
This protocol provides a generalized workflow for the synthesis of (-)-Aristeromycin, a naturally occurring carbocyclic adenosine analogue, showcasing key transformations. The synthesis relies on a cyclopentene precursor where stereochemistry is carefully controlled.[13][14]
Caption: Convergent synthesis workflow for the carbocyclic nucleoside (-)-Aristeromycin.
Step-by-Step Methodology:
-
Azide Introduction: The starting cyclopentene alcohol is converted to an azide. This can be achieved via activation of the alcohol as a mesylate or tosylate, followed by Sₙ2 displacement with sodium azide. Alternatively, a Mitsunobu reaction with diphenylphosphoryl azide (DPPA) can be used. The azide serves as a precursor to the amine required for the C-N bond to the nucleobase.[14]
-
Stereoselective Dihydroxylation: The cyclopentene ring is dihydroxylated using OsO₄ and NMO. The stereoselectivity is crucial and is often directed by the existing substituents on the ring to yield the desired cis-diol configuration analogous to ribose.[13][14]
-
Diol Protection: The newly formed diol is protected, commonly as an acetonide by reacting with 2,2-dimethoxypropane or acetone under acidic catalysis. This prevents unwanted side reactions in subsequent steps.
-
Azide Reduction: The azide group is reduced to a primary amine. This is typically accomplished via catalytic hydrogenation (H₂, Pd/C) or by using a reagent like triphenylphosphine followed by water (Staudinger reaction).
-
Nucleobase Construction: The resulting cyclopentylamine is used to construct the adenine base in a stepwise manner, or it is coupled to a pre-formed purine derivative to complete the nucleoside structure.
-
Final Deprotection: All protecting groups (e.g., the acetonide) are removed under appropriate conditions, typically acidic hydrolysis, to yield the final target molecule, (-)-Aristeromycin.[14]
Conclusion and Future Outlook
The synthesis of carbocyclic nucleosides from cyclopentane precursors is a cornerstone of modern medicinal chemistry, enabling the creation of drugs with enhanced stability and potent biological activity. While convergent strategies using chiral cyclopentenone building blocks derived from carbohydrates have proven highly effective, the primary challenge remains the efficient and highly selective control of multiple stereocenters.[2] Future innovations will likely focus on the development of novel catalytic asymmetric methods to streamline these syntheses, reducing step counts and improving overall yields.[17] Furthermore, the application of these synthetic platforms to create novel fluorinated, bridged, or otherwise modified carbocyclic nucleosides will continue to be a fertile ground for the discovery of next-generation therapeutics.[2][3][18]
References
-
Cho, J. H., Bernard, D. L., Sidwell, R. W., Kern, E. R., & Chu, C. K. (2006). Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS. Journal of Medicinal Chemistry, 49(3), 1140–1148. [Link]
-
Agrofoglio, L. A., Gillaizeau, I., & Saito, Y. (2003). Recent progress for the synthesis of selected carbocyclic nucleosides. Chemical Reviews, 103(5), 1875–1916. [Link]
-
Various Authors. (2023). Recent Progress for the Synthesis of Selected Carbocyclic Nucleosides. Request PDF on ResearchGate. [Link]
-
Schneller, S. W., et al. (2012). Synthesis of carbocyclic nucleoside analogs with five-membered heterocyclic nucleobases. Acta Pharmaceutica Sinica B, 2(4), 368-375. [Link]
-
Boutureira, O., et al. (2014). Advances in the Enantioselective Synthesis of Carbocyclic Nucleosides. Chemical Reviews, 114(17), 8787-8847. [Link]
-
Driscoll, J. S. (1994). The design and synthesis of a new anticancer drug based on a natural product lead compound: from neplanocin A to cyclopentenyl cytosine (CPE-C). Stem Cells, 12(1), 7–12. [Link]
-
Kobayashi, Y., et al. (2002). Realisation of highly stereoselective dihydroxylation of a cyclopentene in the synthesis of (–)-aristeromycin. Chemical Communications, (13), 1338-1339. [Link]
-
Kotra, L. P., et al. (2008). Base-Functionalized Carbocyclic Nucleosides: Design, Synthesis and Mechanism of Antiviral Activity. Medicinal Chemistry, 4(4), 313-324. [Link]
-
Ainai, T., Wang, Y. G., Tokoro, Y., & Kobayashi, Y. (2004). Highly stereoselective synthesis of aristeromycin through dihydroxylation of 4-aryl-1-azido-2-cyclopentenes. The Journal of Organic Chemistry, 69(3), 655–659. [Link]
-
Marco-Contelles, J., & Crouzel, C. (2014). Advances in the enantioselective synthesis of carbocyclic nucleosides. Semantic Scholar. [Link]
-
Comin, M. J., & Chu, C. K. (2007). Enantioselective synthesis and antiviral activity of purine and pyrimidine cyclopentenyl C-nucleosides. Bioorganic & Medicinal Chemistry Letters, 17(18), 5093–5096. [Link]
-
University of Hamburg, Department of Chemistry. (2020). Stereoselective Syntheses of Carbocyclic Nucleosides. [Link]
-
Driscoll, J. S. (1994). The Design and Synthesis of a New Anticancer Drug Based on a Natural Product Lead Compound: From Neplanocin A to Cyclopentenyl Cytosine (CPE-C). Stem Cells, 12(1), 7-12. [Link]
-
Wolff, M. W., & Gringauz, A. (1997). Enantioselective synthesis of the carbocyclic nucleosides (-)-aristeromycin and (-)-neplanocin A by a chemicoenzymatic approach. Journal of the American Chemical Society, 119(44), 10647-10652. [Link]
-
Nieto, M. I., et al. (1998). Synthesis, antiviral and cytostatic activities of carbocyclic nucleosides incorporating a modified cyclopentane ring. Part 2: Adenosine and uridine analogues. Nucleosides and Nucleotides, 17(7), 1279-1288. [Link]
-
Kurteva, V. B., & Afonso, C. A. M. (2009). Synthesis of Chiral Cyclopentenones. Chemical Reviews, 109(12), 6809–6857. [Link]
-
Sagong, H. Y., & Miller, M. J. (2019). Recent Advances in the Chemical Synthesis and Evaluation of Anticancer Nucleoside Analogues. Molecules, 24(21), 3986. [Link]
-
Parry, R. J., & Bornemann, V. (1989). The biosynthesis of aristeromycin. Elucidation of the origin of the adenine and cyclopentane rings. Journal of the American Chemical Society, 111(14), 5480-5481. [Link]
-
Jeong, L. S., et al. (2002). Improved and alternative synthesis of D- and L-cyclopentenone derivatives, the versatile intermediates for the synthesis of carbocyclic nucleosides. Tetrahedron: Asymmetry, 13(11), 1189-1193. [Link]
-
Minakawa, N., et al. (1993). New neplanocin analogues. 6. Synthesis and potent antiviral activity of 6'-homoneplanocin A1. Journal of Medicinal Chemistry, 36(13), 1774-1779. [Link]
-
Kim, H. O., et al. (2019). Design, Synthesis, and Anti-RNA Virus Activity of 6′-Fluorinated-Aristeromycin Analogues. Journal of Medicinal Chemistry, 62(12), 5969-5984. [Link]
-
Wikipedia contributors. (2023). Carbocyclic nucleoside. Wikipedia, The Free Encyclopedia. [Link]
-
Zhang, H. Z., & Zhou, Y. F. (1991). [Synthesis of analogues of carbocyclic nucleoside]. Yao Xue Xue Bao, 26(6), 420-425. [Link]
-
Marquez, V. E., et al. (1986). Total synthesis of (-)-neplanocin A. The Journal of Organic Chemistry, 51(10), 1773-1779. [Link]
-
Appireddy, G. V., et al. (2019). Synthesis of Cyclobutane Analogue 4: Preparation of Purine and Pyrimidine Carbocyclic Nucleoside Derivatives. Chemistry, 1(2), 220-231. [Link]
-
Vorbrüggen, H., & Ruh-Pohlenz, C. (2000). Synthesis of Nucleosides. Organic Reactions. [Link]
Sources
- 1. Recent progress for the synthesis of selected carbocyclic nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in the Chemical Synthesis and Evaluation of Anticancer Nucleoside Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbocyclic nucleoside - Wikipedia [en.wikipedia.org]
- 5. Stereoselective Syntheses of Carbocyclic Nucleosides : Department of Chemistry : University of Hamburg [chemie.uni-hamburg.de]
- 6. The design and synthesis of a new anticancer drug based on a natural product lead compound: from neplanocin A to cyclopentenyl cytosine (CPE-C) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enantioselective synthesis and antiviral activity of purine and pyrimidine cyclopentenyl C-nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BASE-FUNCTIONALIZED CARBOCYCLIC NUCLEOSIDES: DESIGN,SYNTHESIS AND MECHANISM OF ANTIVIRAL ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Realisation of highly stereoselective dihydroxylation of a cyclopentene in the synthesis of (–)-aristeromycin - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. Highly stereoselective synthesis of aristeromycin through dihydroxylation of 4-aryl-1-azido-2-cyclopentenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis of Nucleoside Analogs Containing Sulfur or Selenium Replacements of the Ribose Ring Oxygen or Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Advances in the enantioselective synthesis of carbocyclic nucleosides. | Semantic Scholar [semanticscholar.org]
- 18. pubs.acs.org [pubs.acs.org]
The Strategic Application of (1S,3R)-3-(Methoxycarbonyl)cyclopentanecarboxylic Acid in Medicinal Chemistry: A Guide for Drug Discovery Professionals
Introduction: The Significance of Stereochemistry in Carbocyclic Nucleoside Analogues
In the landscape of modern medicinal chemistry, the pursuit of novel therapeutic agents with enhanced efficacy and metabolic stability is paramount. Carbocyclic nucleoside analogues represent a formidable class of drugs, particularly in antiviral and anticancer therapies. These molecules mimic the structure of natural nucleosides but replace the furanose ring's oxygen atom with a methylene group, a modification that confers remarkable resistance to enzymatic degradation by phosphorylases and hydrolases.[1] This increased biostability translates to improved pharmacokinetic profiles and sustained therapeutic action.
At the heart of many successful carbocyclic nucleosides lies a precisely engineered cyclopentane core. The stereochemistry of this core is not a trivial detail; it is a critical determinant of biological activity, governing the molecule's ability to interact with target enzymes such as viral reverse transcriptases. (1S,3R)-3-(Methoxycarbonyl)cyclopentanecarboxylic Acid, a chiral building block derived from cyclopentane-1,3-dicarboxylic acid, serves as a pivotal starting material for installing the requisite stereochemistry in several potent antiviral drugs. Its bifunctional nature, possessing both a carboxylic acid and a methyl ester, allows for orthogonal chemical manipulations, making it a versatile scaffold in complex synthetic campaigns.
This guide provides an in-depth exploration of the application of this compound in medicinal chemistry, with a focus on its role in the synthesis of the renowned anti-HIV agent, Abacavir. We will delve into the strategic considerations behind its use, detailed experimental protocols, and the underlying principles that make it an invaluable tool for researchers and drug development professionals.
Core Application: A Chemoenzymatic Pathway to a Key Abacavir Intermediate
The synthesis of Abacavir, a potent nucleoside analogue reverse transcriptase inhibitor (NRTI), provides a compelling case study for the application of this compound.[2] A highly efficient and scalable approach to a key chiral intermediate, (1S, 4R)-cis-4-Amino-2-cyclopentene-1-methanol, leverages a chemoenzymatic strategy starting from a meso-cyclopentane precursor. This pathway is a testament to the power of combining enzymatic stereoselectivity with traditional organic synthesis.[3][4]
The journey from a simple achiral starting material to a complex chiral intermediate involves several key transformations, each with a specific purpose. The following sections will provide detailed protocols and the scientific rationale for each step.
Visualizing the Synthetic Strategy
The overall synthetic workflow can be visualized as a multi-step process where the crucial stereochemistry is established early on and carried through subsequent transformations.
Caption: Chemoenzymatic pathway to a key Abacavir intermediate.
Detailed Protocols and Methodologies
The following protocols are designed to be self-validating, with explanations for each critical step, ensuring both reproducibility and a deep understanding of the underlying chemistry.
Protocol 1: Enzymatic Resolution of cis-Cyclopentane-1,3-dicarboxylic Acid Dimethyl Ester
Principle: This step is the cornerstone of the asymmetric synthesis. A lipase enzyme is used to selectively hydrolyze one of the two enantiotopic methyl ester groups of the meso-starting material. This enzymatic resolution is highly efficient and provides access to the desired (1S,3R) enantiomer with high optical purity. The choice of lipase and reaction conditions is critical for achieving high enantioselectivity.
Materials:
-
cis-Cyclopentane-1,3-dicarboxylic Acid Dimethyl Ester
-
Lipase (e.g., from Candida antarctica lipase B (CALB) or Rhizopus delemar)[4][5]
-
Phosphate buffer (pH 7.0)
-
Sodium hydroxide (NaOH) solution (1 M) for pH titration
-
Ethyl acetate (EtOAc)
-
Hydrochloric acid (HCl) (1 M)
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
pH-stat or autotitrator, reaction vessel with temperature control, magnetic stirrer, separatory funnel, rotary evaporator.
Procedure:
-
Suspend cis-Cyclopentane-1,3-dicarboxylic Acid Dimethyl Ester (1 equivalent) in phosphate buffer (pH 7.0) in a temperature-controlled reaction vessel.
-
Add the selected lipase (typically 10-50% by weight of the substrate).
-
Stir the suspension vigorously at a controlled temperature (e.g., 30 °C).
-
Monitor the progress of the reaction by titrating the liberated carboxylic acid with a 1 M NaOH solution using a pH-stat to maintain a constant pH of 7.0. The reaction is complete upon the consumption of 0.5 equivalents of NaOH.
-
Upon completion, acidify the reaction mixture to pH 2-3 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the product by silica gel chromatography or crystallization to obtain the enantiomerically pure product.
Causality and Insights: The success of this enzymatic resolution hinges on the precise three-dimensional structure of the lipase's active site, which can differentiate between the two prochiral ester groups of the meso substrate. The use of a pH-stat allows for real-time monitoring of the reaction progress and prevents denaturation of the enzyme due to pH changes.
Protocol 2: Selective Reduction of the Carboxylic Acid
Principle: With the monoester-monoacid in hand, the next step is to selectively reduce the carboxylic acid moiety to a primary alcohol without affecting the methyl ester. Borane-tetrahydrofuran complex (BH₃-THF) is an excellent reagent for this transformation due to its high chemoselectivity for carboxylic acids over esters.
Materials:
-
This compound
-
Borane-tetrahydrofuran complex (BH₃-THF) (1 M solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, rotary evaporator.
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the BH₃-THF solution (approximately 1.1 equivalents) via a dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture back to 0 °C and cautiously quench the excess borane by the slow addition of methanol until gas evolution ceases.
-
Add saturated aqueous NH₄Cl solution and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting crude (1S,3R)-methyl 3-(hydroxymethyl)cyclopentane-1-carboxylate can be purified by column chromatography.
Causality and Insights: The selectivity of borane for the carboxylic acid is attributed to the formation of a stable acyloxyborane intermediate, which is more readily reduced than the less reactive ester carbonyl. Careful control of temperature and slow addition of the reducing agent are crucial to prevent over-reduction and ensure a safe reaction.
Protocol 3: Acid-Catalyzed Lactonization
Principle: The newly formed primary alcohol can undergo an intramolecular esterification with the methyl ester group under acidic conditions to form a bicyclic lactone. This lactone is a stable, crystalline compound that often facilitates purification and serves as a key rigidified intermediate for subsequent transformations.
Materials:
-
(1S,3R)-methyl 3-(hydroxymethyl)cyclopentane-1-carboxylate
-
p-Toluenesulfonic acid (p-TsOH) or other acid catalyst
-
Toluene
-
Dean-Stark apparatus
-
Round-bottom flask, reflux condenser, magnetic stirrer.
Procedure:
-
To a solution of (1S,3R)-methyl 3-(hydroxymethyl)cyclopentane-1-carboxylate (1 equivalent) in toluene, add a catalytic amount of p-TsOH (0.05-0.1 equivalents).
-
Equip the flask with a Dean-Stark apparatus and a reflux condenser.
-
Heat the mixture to reflux and azeotropically remove the methanol and water formed during the reaction.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude lactone.
-
Purify the lactone by crystallization or column chromatography.
Causality and Insights: The acid catalyst protonates the ester carbonyl, making it more electrophilic and susceptible to nucleophilic attack by the hydroxyl group. The use of a Dean-Stark trap to remove the methanol and water byproducts drives the equilibrium towards the formation of the lactone, ensuring a high yield. This lactone is a precursor to the well-known "Vince lactam," a critical building block for many carbocyclic nucleosides.[1][6]
Quantitative Data Summary
The efficiency of each synthetic step is crucial for the overall viability of the process, especially on an industrial scale. The following table summarizes typical yields for the key transformations described.
| Step | Transformation | Typical Yield (%) | Reference(s) |
| 1. Enzymatic Resolution | meso-Diester → (1S,3R)-Monoester-Monoacid | 85-95 | [5] |
| 2. Selective Reduction | (1S,3R)-Monoester-Monoacid → (1S,3R)-Hydroxyester | 80-90 | [3] |
| 3. Lactonization | (1S,3R)-Hydroxyester → Chiral Lactone Intermediate | >90 | [3] |
From Intermediate to Active Pharmaceutical Ingredient
The chiral lactone obtained from this sequence is a versatile intermediate. For the synthesis of Abacavir, it can be converted into the corresponding γ-lactam, famously known as the Vince lactam.[6] This key intermediate then undergoes a series of transformations including the introduction of the nucleobase and further functional group manipulations to yield Abacavir.[7]
Logical Flow to Abacavir
Caption: Synthetic relationship from the chiral lactone to Abacavir.
Conclusion and Future Perspectives
This compound is more than just a chiral building block; it is a strategic starting material that enables the efficient and stereocontrolled synthesis of complex and medicinally important molecules. The chemoenzymatic route to key intermediates for carbocyclic nucleosides like Abacavir highlights the synergy between biocatalysis and traditional organic chemistry. By establishing the critical stereocenters early in the synthesis using an enzymatic resolution, subsequent steps can be performed with greater control and efficiency.
For researchers and drug development professionals, understanding the principles and protocols associated with this versatile compound opens up avenues for the design and synthesis of novel carbocyclic nucleoside analogues with potentially improved therapeutic profiles. The methodologies described herein provide a solid foundation for further exploration and innovation in this vital area of medicinal chemistry.
References
-
Miyai, K., et al. (1998). Chemoenzymatic Synthesis of Antiviral Carbocyclic Nucleosides: Asymmetric Hydrolysis of meso-3,5-Bis(acetoxymethyl)cyclopentenes Using Rhizopus delemar Lipase. The Journal of Organic Chemistry, 63(23), 8149–8154. [Link]
- BenchChem. (2025). Application Notes: 1,3-Bis(methoxycarbonyl)cyclopentane as a Versatile Intermediate in Antiviral Drug Synthesis. BenchChem.
- Smolecule. (2023). (1R,3S)-Cyclopentane-1,3-dicarboxylic acid. Smolecule.
-
PubChem. (n.d.). Abacavir. National Center for Biotechnology Information. [Link]
-
Frings, M., et al. (2020). Biocatalytic routes to anti-viral agents and their synthetic intermediates. RSC Advances, 10(73), 44781-44802. [Link]
-
Wikipedia. (2023). Carbocyclic nucleoside. Wikipedia. [Link]
-
Wikipedia. (2023). Vince lactam. Wikipedia. [Link]
- Google Patents. (2007).
-
University of Hamburg. (2020). Stereoselective Syntheses of Carbocyclic Nucleosides. Department of Chemistry. [Link]
- Trost, B. M., & Vince, R. (1991). A versatile precursor to carbocyclic nucleosides. Tetrahedron Letters, 32(29), 3459-3462.
- Crimmins, M. T., & King, B. W. (1996). An Efficient, General Asymmetric Synthesis of Carbocyclic Nucleosides: Application of an Asymmetric Aldol/Ring-Closing Metathesis Strategy. The Journal of Organic Chemistry, 61(13), 4192–4193.
- Daluge, S. M., et al. (1997). 1592U89, a novel carbocyclic nucleoside analog with potent, selective anti-human immunodeficiency virus activity. Antimicrobial Agents and Chemotherapy, 41(5), 1082–1093.
- Evans, D. A., et al. (1990). Asymmetric synthesis of the carbocyclic nucleoside (+)-carbovir. Tetrahedron Letters, 31(50), 7271-7274.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Abacavir | C14H18N6O | CID 441300 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Biocatalytic routes to anti-viral agents and their synthetic intermediates - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00763C [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Vince lactam - Wikipedia [en.wikipedia.org]
- 7. EP1857458A1 - Process for the preparation of abacavir - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (1S,3R)-3-(Methoxycarbonyl)cyclopentanecarboxylic Acid
Welcome to the dedicated technical support resource for researchers, scientists, and professionals in drug development engaged in the synthesis of (1S,3R)-3-(Methoxycarbonyl)cyclopentanecarboxylic Acid. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to enhance yield and purity for this critical chiral building block.
I. Strategic Overview: The Enzymatic Approach to Asymmetry
The synthesis of this compound is most reliably achieved through the desymmetrization of a prochiral starting material, dimethyl cis-1,3-cyclopentanedicarboxylate. This strategy leverages the enantioselectivity of enzymes, specifically Pig Liver Esterase (PLE), to selectively hydrolyze one of the two ester groups. This enzymatic approach is often favored over classical chemical resolution or asymmetric synthesis due to its high selectivity, mild reaction conditions, and environmental compatibility.
Below is a conceptual workflow illustrating the key stages of the synthesis.
Technical Support Center: Purification of (1S,3R)-3-(Methoxycarbonyl)cyclopentanecarboxylic Acid
Welcome to the technical support guide for the purification of (1S,3R)-3-(Methoxycarbonyl)cyclopentanecarboxylic Acid (CAS No: 96443-42-4).[1][2] This document provides field-proven troubleshooting advice and answers to frequently asked questions encountered during the isolation and purification of this valuable chiral intermediate. The methodologies described are grounded in established chemical principles to ensure you achieve the highest standards of chemical and stereochemical purity in your research and development endeavors.
Troubleshooting Guide: Addressing Common Purification Challenges
This section is designed to resolve specific issues that may arise during your purification workflow. Each answer explains the underlying cause of the problem and provides a logical, step-by-step solution.
Question 1: My overall yield is significantly lower than expected after an aqueous work-up and extraction. What are the likely causes and how can I fix this?
Answer: Low recovery after an extractive work-up for an acidic compound like this typically points to one of two areas: incomplete extraction from the organic phase or loss during the re-acidification step.
-
Causality—Incomplete Salt Formation: The carboxylic acid functionality allows for purification via an acid-base extraction. The molecule is deprotonated with a mild base (e.g., sodium bicarbonate, NaHCO₃) to form the corresponding carboxylate salt, which is soluble in the aqueous phase. If the aqueous base is not concentrated enough or if insufficient volume is used, a significant portion of your acidic product will remain in the organic layer and be discarded.
-
Causality—Incomplete Re-acidification: After isolating the aqueous layer containing your carboxylate salt, you must re-acidify it (e.g., with 1M HCl) to re-protonate the salt, making the carboxylic acid insoluble in water and extractable back into an organic solvent (like ethyl acetate or dichloromethane). If you do not lower the pH sufficiently (target pH ~2-3), your product will remain partially or fully dissolved in the aqueous phase as the salt, leading to poor recovery.
Troubleshooting Protocol:
-
Optimize Base Extraction: When extracting from your initial organic phase, use a saturated solution of NaHCO₃. Perform at least two to three extractions and pool the aqueous layers to ensure complete transfer.
-
Verify pH Levels: Use pH paper or a calibrated pH meter at each stage. Before discarding the initial organic layer, test a small drop of the final aqueous wash to ensure it is still basic.
-
Ensure Complete Precipitation/Extraction: When re-acidifying the pooled aqueous layers, add the acid slowly while stirring until the pH is confirmed to be strongly acidic (pH 2 is ideal). If the product precipitates as a solid, ensure it is fully crashed out by cooling the mixture in an ice bath before filtration. If you are re-extracting into a fresh organic solvent, perform at least three extractions to recover all the protonated acid.[3]
Question 2: I'm seeing a persistent impurity with a similar TLC Rf value to my product, and it's not separating well on a silica gel column. How do I identify and remove it?
Answer: This common issue often indicates the presence of a diastereomer, such as the cis-(1R,3S) or a trans isomer. Since diastereomers have different physical properties, they are separable by standard silica gel chromatography, but optimization is key. The carboxylic acid group can also cause peak tailing, which complicates separation.
-
Causality—Diastereomeric Impurities: Synthetic routes may not be perfectly stereoselective, leading to the formation of other stereoisomers. Diastereomers often have very similar polarities, requiring careful selection of the chromatographic mobile phase for effective separation.
-
Causality—On-Column Interactions: The free carboxylic acid can interact strongly with the acidic silanol (Si-OH) groups on the silica surface via hydrogen bonding. This leads to significant peak tailing, which reduces resolution and makes it appear as if the impurity and product are inseparable.[3]
Troubleshooting Protocol:
-
Mobile Phase Modification: To counteract peak tailing, add a small amount (0.5-1%) of acetic acid or formic acid to your mobile phase (e.g., Ethyl Acetate/Hexane). This competitive acid saturates the problematic binding sites on the silica, resulting in sharper, more symmetrical peaks and improved resolution.
-
Solvent System Optimization: Run several small-scale TLCs with different solvent systems to find the optimal mobile phase. Test varying ratios of ethyl acetate/hexane, or consider more polar systems like dichloromethane/methanol if your compounds are not moving sufficiently.
-
Utilize High-Performance Flash Chromatography: If baseline separation is still challenging, using a high-performance flash chromatography system with high-quality silica cartridges can provide the necessary resolving power that traditional gravity columns lack.
Question 3: My chemical purity is high (>98% by achiral HPLC), but chiral HPLC analysis shows a low enantiomeric excess (ee). How can I resolve the enantiomers?
Answer: This is a critical challenge in chiral synthesis. Enantiomers possess identical physical properties (solubility, boiling point, polarity) and cannot be separated by standard techniques like crystallization or achiral chromatography.[4] Specialized methods are required to resolve them.
-
Causality—Enantiomers: Enantiomers only differ in how they interact with other chiral entities or polarized light. Therefore, a chiral environment must be created to differentiate them.
Recommended Resolution Strategies:
-
Preparative Chiral HPLC/SFC: This is the most direct and often most effective method for obtaining high-purity enantiomers.[4]
-
Mechanism: The crude mixture is passed through a column packed with a chiral stationary phase (CSP). The enantiomers form transient, diastereomeric complexes with the CSP, leading to different retention times and allowing for their separation. The "three-point interaction" model is a conceptual framework for understanding this selective binding.[5]
-
Protocol: Screen various CSPs (e.g., derivatized cellulose, amylose, or macrocyclic glycopeptide phases) to find one that provides good separation.[5] Once a suitable column and mobile phase are identified, scale up from an analytical injection to preparative-scale injections to isolate each enantiomer.
-
-
Classical Resolution via Diastereomeric Salt Formation: This is a well-established, cost-effective method for large-scale resolutions.
-
Mechanism: The enantiomerically impure carboxylic acid is reacted with a pure, commercially available chiral base (e.g., (R)-(+)-α-methylbenzylamine, brucine, or a cinchona alkaloid). This reaction forms a pair of diastereomeric salts. These salts have different solubilities and can be separated by fractional crystallization.[6]
-
Protocol: a. Dissolve the impure acid in a suitable solvent (e.g., ethanol or acetone). b. Add approximately 0.5 equivalents of the chiral resolving agent. c. Allow the mixture to cool slowly to form crystals of the less soluble diastereomeric salt. d. Isolate the crystals by filtration. Multiple recrystallizations may be needed to achieve high diastereomeric purity. e. Treat the purified salt with a strong acid (e.g., HCl) to break the ionic bond, precipitating the desired pure enantiomer of your carboxylic acid, which can then be isolated.
-
Purification Workflow & Troubleshooting Logic
The following diagrams illustrate the standard purification sequence and a logical decision tree for addressing impurities.
Caption: Standard purification workflow for the target compound.
Caption: Decision tree for selecting a purification strategy based on impurity type.
Frequently Asked Questions (FAQs)
Q1: What is the best all-around technique for routine purification of this compound on a multi-gram scale?
For multi-gram scale, a combination of extraction followed by crystallization is often the most practical and scalable approach. If diastereomeric impurities are present, silica gel flash chromatography is necessary before the final crystallization step. Chiral resolution via diastereomeric salt formation is more scalable than preparative HPLC for resolving enantiomers at this scale.
Q2: How can I confirm the final purity and identity of my product?
A multi-pronged analytical approach is required for full characterization:
-
Chemical Purity: Use ¹H and ¹³C NMR to confirm the chemical structure and identify any residual solvents or impurities. High-resolution mass spectrometry (HRMS) will confirm the elemental composition. Achiral HPLC with a universal detector (like ELSD) or UV (if applicable) can quantify chemical purity.
-
Stereochemical Purity: Use chiral HPLC or SFC to determine the enantiomeric excess (ee). Measurement of the specific optical rotation and comparison with literature values provides supporting evidence for the correct enantiomer.[7] For unambiguous proof of absolute stereochemistry, X-ray crystallography of the final compound or a crystalline derivative is the gold standard.
Q3: What are some good starting solvent systems for crystallizing this compound?
The ideal crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Given the molecule's structure (a moderately polar carboxylic acid and ester), here are some systems to screen:
-
Ester/Alkane: Ethyl Acetate / Heptane (or Hexane)
-
Ether/Alkane: Methyl tert-butyl ether (MTBE) / Heptane
-
Alcohol: Isopropanol (IPA)
-
Aromatic: Toluene
Solvent Screening Table
| Solvent System | Rationale | Procedure |
| Ethyl Acetate / Heptane | Good polarity match; heptane acts as an effective anti-solvent. | Dissolve compound in a minimum of hot ethyl acetate. Add heptane dropwise until turbidity persists. Re-heat to clarify and cool slowly. |
| Isopropanol / Water | IPA is a good solvent; water can serve as an anti-solvent for this moderately polar molecule. | Dissolve in hot IPA. Add water dropwise until the solution becomes cloudy. Add a few drops of IPA to re-dissolve, then cool slowly. |
| Toluene | Higher boiling point allows for slow cooling and formation of well-ordered crystals. | Dissolve in hot toluene and allow the solution to cool undisturbed to room temperature, followed by further cooling in a refrigerator. |
Q4: My purified compound is an oil, but the literature reports a solid. What should I do?
If your compound is an oil when it should be a solid, it likely contains impurities that are inhibiting crystallization (an "oiling out" effect).
-
Re-check Purity: Analyze the oil by NMR and HPLC to identify the impurity. Common culprits include residual solvents, grease, or closely related structural analogs.
-
Re-Purify: Perform another round of purification, such as column chromatography, focusing on meticulous fraction collection.
-
Induce Crystallization: If the material is pure but still an oil, try scratching the inside of the flask with a glass rod at the solvent-air interface, or add a seed crystal from a previous successful batch. Sometimes, dissolving the oil in a minimal amount of a volatile solvent (like dichloromethane) and then evaporating it slowly under a stream of nitrogen can help initiate crystallization.
References
-
ResearchGate. (2018). Is it possible to separate peaks of a chiral carboxylic acid in chiral HPLC?[Link]
-
Neopharm Labs. (n.d.). Chiral and Achiral Compounds Purification. [Link]
-
Chem-Impex. (n.d.). (+)-(1S,3R-3-Amino-cyclopentane carboxylic acid. [Link]
-
Chromatography Today. (2020). Trouble with chiral separations. [Link]
-
PubMed. (2000). Enantioselective synthesis of the excitatory amino acid (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid. [Link]
-
PubMed. (2002). Stereoselective synthesis of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid via C-H insertion of alkylidenecarbene. [Link]
-
Fisher Scientific. (n.d.). (1S,3R)-cis-3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid, 97%. [Link]
-
Caltech Authors. (n.d.). Supporting Information. [Link]
-
PubChem. (n.d.). 3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid. [Link]
-
Reddit. (2019). Isolation of a Carboxylic acid. [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. (1S,3R)-cis-3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid, 97% 250 mg | Request for Quote [thermofisher.com]
- 3. reddit.com [reddit.com]
- 4. Chiral and Achiral Compounds Purification | Neopharm Labs [neopharmlabs.com]
- 5. researchgate.net [researchgate.net]
- 6. tcichemicals.com [tcichemicals.com]
- 7. chemimpex.com [chemimpex.com]
Technical Support Center: Synthesis of Cyclopentane Derivatives
Welcome to the Technical Support Center for the synthesis of cyclopentane derivatives. This guide is designed for researchers, scientists, and professionals in drug development to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the common challenges encountered during the synthesis of these valuable carbocycles. Our focus is on understanding and mitigating the formation of common byproducts in key synthetic transformations.
Introduction: The Challenge of the Five-Membered Ring
The construction of the cyclopentane ring is a cornerstone of modern organic synthesis, with this motif being prevalent in a vast array of natural products and pharmaceutical agents. However, unlike their six-membered counterparts, the synthesis of cyclopentanes can be fraught with challenges, including issues with stereocontrol, regioselectivity, and the formation of undesired byproducts. This guide provides a systematic approach to troubleshooting some of the most common and powerful methods for cyclopentane synthesis.
Section 1: The Pauson-Khand Reaction
The Pauson-Khand reaction (PKR), a formal [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, is a powerful tool for the synthesis of α,β-cyclopentenones.[1] While highly effective, it is not without its complexities.
Frequently Asked Questions (FAQs)
Q1: My Pauson-Khand reaction is giving a low yield of the desired cyclopentenone, and I'm observing a significant amount of a higher molecular weight byproduct. What is happening?
A1: A common side reaction in the Pauson-Khand reaction, particularly in rhodium-catalyzed systems and under low carbon monoxide pressure, is the formation of a [2+2+2] cycloadduct, which is an alkyne trimerization product (a benzene derivative).[2] This competing pathway can significantly reduce the yield of your desired cyclopentenone.
Mechanism of [2+2+2] Cycloadduct Formation:
Caption: Competing pathways in the Pauson-Khand reaction.
Troubleshooting Strategies:
| Problem | Possible Cause | Suggested Solution |
| Formation of [2+2+2] Cycloadduct | Low carbon monoxide (CO) pressure. | Increase the CO pressure (typically 1-50 atm). Cobalt-mediated reactions are generally less prone to this side reaction compared to some rhodium systems.[2] |
| Low Yield/No Reaction | Inactive catalyst (e.g., degraded Co₂(CO)₈). | Use fresh, high-quality dicobalt octacarbonyl and handle it under an inert atmosphere.[3] |
| Insufficient temperature. | Optimize the reaction temperature. Thermal PKR often requires 80-140 °C.[3] | |
| Slow reaction rate. | Employ promoters like N-methylmorpholine N-oxide (NMO) or use microwave irradiation to accelerate the reaction.[3] |
Q2: I'm performing an intermolecular Pauson-Khand reaction and obtaining a mixture of regioisomers. How can I improve the regioselectivity?
A2: Regioselectivity in intermolecular PKR can be challenging, especially with substrates that have low steric or electronic bias. The larger substituent on the alkyne typically ends up adjacent to the carbonyl group in the product.[4] For the alkene, regioselectivity is less predictable.
Strategies to Improve Regioselectivity:
-
Substrate Control: Utilize substrates with significant steric or electronic differences to favor the formation of one regioisomer.
-
Intramolecular Reaction: Whenever possible, designing the synthesis to utilize an intramolecular Pauson-Khand reaction is highly recommended as it generally proceeds with excellent regioselectivity.
Section 2: The Nazarov Cyclization
The Nazarov cyclization is a robust method for synthesizing cyclopentenones from divinyl ketones, proceeding through a 4π-electrocyclic ring closure of a pentadienyl cation.[5] Key challenges include controlling the position of the double bond in the final product and managing stereoselectivity.
Frequently Asked Questions (FAQs)
Q1: My Nazarov cyclization is producing a mixture of regioisomers of the cyclopentenone. How can I control the position of the double bond?
A1: The formation of regioisomeric products is a common issue in the Nazarov cyclization and arises from the non-selective deprotonation of the intermediate oxyallyl cation.[6] The reaction typically follows Zaytsev's rule, leading to the more substituted, thermodynamically stable alkene.[7]
Mechanism of Regioisomer Formation:
Caption: The role of base in driving the Dieckmann equilibrium.
Troubleshooting Strategies:
| Problem | Possible Cause | Suggested Solution |
| Incomplete Reaction/Reverse Reaction | Unfavorable equilibrium. | Use at least a full equivalent of a strong base (e.g., sodium ethoxide) to ensure the deprotonation of the product β-keto ester, which shifts the equilibrium to the product side. [8] |
| Transesterification. | Use a base with an alkoxide that matches the ester group of the starting material to prevent transesterification side reactions. [9] | |
| Low Yields for Larger Rings | Unfavorable ring strain and entropy. | The Dieckmann condensation is most effective for forming five- and six-membered rings. Yields for larger rings are often low. [9] |
Experimental Protocols
Protocol 1: Minimizing [2+2+2] Cycloadducts in a Cobalt-Mediated Pauson-Khand Reaction
This protocol provides a general procedure for an intramolecular Pauson-Khand reaction, emphasizing conditions that disfavor alkyne trimerization.
-
Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve the 1,6-enyne substrate (1.0 equiv) in a dry, degassed solvent such as toluene.
-
Complex Formation: Add fresh, solid dicobalt octacarbonyl (Co₂(CO)₈, 1.1 equiv). Stir the mixture at room temperature for 1-4 hours until the solution turns deep red, indicating the formation of the alkyne-cobalt complex.
-
Cycloaddition under CO Atmosphere: Purge the flask with carbon monoxide and maintain a positive pressure of CO (e.g., via a balloon or a pressure regulator set to 1-5 atm).
-
Heating and Monitoring: Heat the reaction to 80-120 °C. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction mixture and filter it through a pad of silica gel or celite to remove insoluble cobalt byproducts, eluting with ethyl acetate or dichloromethane.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
References
-
ResearchGate. (2024). Furfural to Cyclopentanone – a Search for Putative Oligomeric By‐products. ResearchGate. [Link]
-
Klubnick, J. (2009). THE NAZAROV CYCLIZATION: DEVELOPMENT AND APPLICATIONS. University of Illinois. [Link]
-
Wikipedia. (n.d.). Nazarov cyclization reaction. Wikipedia. [Link]
-
Organic Chemistry Portal. (n.d.). Nazarov Cyclization Nazarov Reaction. Organic Chemistry Portal. [Link]
-
Wikipedia. (n.d.). Pauson–Khand reaction. Wikipedia. [Link]
-
IIT Bombay. (n.d.). Pauson-Khand Reaction. IIT Bombay. [Link]
-
J&K Scientific LLC. (2021). Pauson-Khand Reaction. J&K Scientific. [Link]
-
Organic Chemistry Tutor. (n.d.). Synthesis of Cyclopentanone from Adipic Acid. Organic Chemistry Tutor. [Link]
-
Grokipedia. (n.d.). Dieckmann condensation. Grokipedia. [Link]
-
Chemistry LibreTexts. (2024). 23.7: Intramolecular Aldol Reactions. Chemistry LibreTexts. [Link]
-
OpenStax. (2023). 23.6 Intramolecular Aldol Reactions. OpenStax. [Link]
-
Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Organic Chemistry Portal. [Link]
Sources
- 1. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. longdom.org [longdom.org]
- 5. Nazarov cyclization reaction - Wikipedia [en.wikipedia.org]
- 6. thieme.de [thieme.de]
- 7. chemistry.illinois.edu [chemistry.illinois.edu]
- 8. Dieckmann Condensation [organic-chemistry.org]
- 9. grokipedia.com [grokipedia.com]
Technical Support Center: Stereoselective Synthesis of Substituted Cyclopentanes
Prepared by: Gemini, Senior Application Scientist
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the stereoselective synthesis of substituted cyclopentanes. The inherent conformational flexibility of the five-membered ring presents unique and significant challenges in controlling stereochemistry compared to more rigid systems like cyclohexanes.[1][2][3] This document provides in-depth, practical guidance in a question-and-answer format, moving from common high-level questions to detailed troubleshooting protocols for specific experimental issues.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why is achieving high stereoselectivity in cyclopentane synthesis so challenging?
A1: The primary challenge stems from the conformational flexibility of the cyclopentane ring. Unlike the cyclohexane ring, which has a highly stable and predictable low-energy chair conformation, the cyclopentane ring has multiple low-energy conformations (envelope and twist) that are very close in energy and rapidly interconvert.[2][3][4] This flexibility means that the energy differences between diastereomeric transition states leading to different product stereoisomers are often small, making it difficult to achieve high selectivity. Furthermore, the lack of a rigid conformational preference complicates the rational design of substrates and catalysts, as predicting the precise steric and electronic interactions that govern stereochemical outcomes is less straightforward.[1][5]
Q2: My reaction is producing a nearly 1:1 mixture of diastereomers. What are the first parameters I should investigate?
A2: A low diastereomeric ratio (d.r.) suggests that the transition states leading to the different diastereomers are very close in energy. The first and most impactful parameter to investigate is reaction temperature . Lowering the temperature will amplify the small energy differences between competing reaction pathways, often favoring the formation of the kinetically controlled, and more diastereomerically pure, product.[6][7]
If temperature optimization is insufficient, the next steps are:
-
Solvent Screening: The polarity and coordinating ability of the solvent can stabilize one transition state over another.[7] Screen a range of solvents from non-polar (e.g., toluene, hexanes) to polar aprotic (e.g., DCM, THF) and polar protic, if compatible with your reaction chemistry.
-
Catalyst/Ligand Sterics: If using a catalyst, the steric bulk of the ligand can have a profound impact on facial selectivity. Try a homologous series of ligands with systematically increasing or decreasing steric hindrance near the catalytic center.
Q3: I'm observing high diastereoselectivity but very low enantiomeric excess (ee). What does this indicate and how can I fix it?
A3: This is a common and informative result. High diastereoselectivity indicates that the relative orientation of substituents is being controlled effectively, likely due to the inherent substrate geometry or achiral catalyst effects. Low enantioselectivity, however, points directly to a failure in the chiral induction step. The chiral catalyst or auxiliary is not effectively differentiating between the two enantiotopic faces of the substrate.
Troubleshooting Strategies:
-
Evaluate the Chiral Catalyst: The chosen catalyst may be a poor match for the substrate. It is crucial to screen a panel of catalysts with different chiral backbones and electronic properties (e.g., Rh-based, organocatalysts, NHCs).[6][8]
-
Modify the Ligand: Fine-tuning the steric and electronic properties of the ligand on a metal catalyst can dramatically improve ee. For organocatalysts, modifying substituents on the catalyst can create a more effective chiral pocket.
-
Check Catalyst Purity and Activity: Ensure the catalyst is pure, has not degraded, and was handled under appropriate conditions (e.g., inert atmosphere for air-sensitive catalysts).
Q4: How do I select an appropriate starting strategy for a multi-substituted cyclopentane target?
A4: The choice of strategy depends on the target's substitution pattern and desired stereochemistry.
-
For 1,2- and 1,3-disubstituted systems: Domino reactions and [3+2] cycloadditions are powerful. For example, a rhodium-catalyzed domino reaction of a vinyldiazoacetate with an allyl alcohol can install four contiguous stereocenters with high control.[9] Organocatalytic Michael addition-initiated cyclizations are also excellent for building these motifs.[10][11]
-
For highly functionalized systems with multiple contiguous stereocenters: Cascade reactions that form multiple C-C bonds and stereocenters in a single pot are highly efficient. A domino Mukaiyama-Aldol/Prins cyclization, for instance, can create up to five stereocenters in one step.[12][13]
-
For cyclopentenone cores: The Pauson-Khand reaction is a classic and robust method.[14] Modern variations using nickel or other metals can offer complementary regioselectivity.[15]
Section 2: Troubleshooting Guides
Guide 1: Poor Diastereoselectivity in Metal-Catalyzed [3+2] Cycloadditions
Problem: A Lewis acid-catalyzed [3+2] cycloaddition between a donor-acceptor cyclopropane and a ketene is yielding the desired cyclopentanone with low diastereoselectivity (<3:1 d.r.).[16][17]
Causality Analysis: Diastereoselectivity in these reactions is governed by the relative energies of the transition states. Factors influencing this include the facial selectivity of the nucleophilic attack, the conformation of the intermediate, and the degree of coordination with the Lewis acid. A weak or poorly matched Lewis acid, suboptimal temperature, or inappropriate solvent can fail to create a sufficiently large energy gap between the diastereomeric transition states.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low diastereoselectivity.
Troubleshooting Parameters
| Parameter | Recommended Action | Rationale |
| Temperature | Decrease temperature in increments (e.g., from RT to 0°C, -20°C, -78°C). | Lowering the temperature increases the free energy difference (ΔΔG‡) between competing transition states, amplifying selectivity.[7] |
| Solvent | Screen a range of anhydrous solvents (e.g., CH₂Cl₂, Toluene, THF). | Solvent polarity and coordinating ability can preferentially stabilize one transition state geometry over another. |
| Lewis Acid | Screen different Lewis acids (e.g., InBr₃, EtAlCl₂, Sc(OTf)₃) and catalyst loading. | The nature and strength of the Lewis acid dictate the geometry and reactivity of the intermediate zwitterion, directly impacting stereocontrol.[16] |
| Concentration | Vary the concentration of reactants (e.g., from 0.1 M to 0.01 M). | In reactions with competing bimolecular pathways, concentration changes can favor the desired intramolecular cyclization. |
Experimental Protocol: Optimization of a [3+2] Cycloaddition
-
Baseline Experiment: Repeat the reaction under the original conditions to confirm the low d.r.
-
Temperature Screen: Set up four identical reactions. Run them at room temperature, 0°C, -40°C, and -78°C. Use rigorously dried glassware and anhydrous solvent.
-
Reaction Setup (Example at -78°C):
-
To a flame-dried flask under Argon, add the donor-acceptor cyclopropane (1.0 equiv) and anhydrous CH₂Cl₂ (to make 0.1 M solution).
-
Cool the solution to -78°C (acetone/dry ice bath).
-
Add the Lewis acid (e.g., InBr₃, 10 mol%). Stir for 10 minutes.
-
In a separate syringe, prepare a solution of the ketene precursor (e.g., an acid chloride, 1.2 equiv) and a non-nucleophilic base (e.g., Hünig's base, 1.5 equiv) in anhydrous CH₂Cl₂.
-
Add the ketene solution dropwise to the reaction mixture over 30 minutes using a syringe pump to maintain a low concentration of the reactive ketene.[16]
-
-
Analysis: After full conversion (monitored by TLC), quench the reaction (e.g., with saturated aq. NaHCO₃). Extract, dry, and concentrate the product. Determine the d.r. by ¹H NMR analysis of the crude product.
Guide 2: Low Enantioselectivity in NHC-Catalyzed Domino Reactions
Problem: An N-Heterocyclic Carbene (NHC)-catalyzed domino Michael/Michael/esterification reaction to form a tetrasubstituted cyclopentane is proceeding with good yield and diastereoselectivity, but low enantioselectivity (<50% ee).[8]
Causality Analysis: The enantioselectivity of this reaction is determined during the initial asymmetric Michael addition of the NHC-bound homoenolate to the Michael acceptor. The structure of the NHC precatalyst, particularly the substituents on the N-aryl groups and the backbone, defines the chiral environment. An inadequate steric or electronic match between the catalyst's chiral pocket and the substrate's transition state geometry is the most likely cause of poor enantiomeric induction.
Logical Relationship Diagram
Sources
- 1. baranlab.org [baranlab.org]
- 2. m.youtube.com [m.youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Asymmetric synthesis of cyclopentanes bearing four contiguous stereocenters via an NHC-catalyzed Michael/Michael/esterification domino reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Highly Stereoselective Synthesis of Cyclopentanes bearing Four Stereocenters by a Rhodium Carbene–Initiated Domino Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 12. Control of up to five stereocenter ... | Article | H1 Connect [archive.connect.h1.co]
- 13. pubs.acs.org [pubs.acs.org]
- 14. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 15. chemrxiv.org [chemrxiv.org]
- 16. Catalytic stereoselective synthesis of cyclopentanones from donor–acceptor cyclopropanes and in situ -generated ketenes - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01313A [pubs.rsc.org]
- 17. Catalytic stereoselective synthesis of cyclopentanones from donor–acceptor cyclopropanes and in situ-generated ketenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Chiral Separations of Cyclopentane Enantiomers
Welcome to the technical support center for the chiral separation of cyclopentane enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered in the laboratory. My approach is to explain the causality behind experimental choices, empowering you not just to fix a problem, but to understand and prevent it.
Troubleshooting Guide: From Co-elution to Perfect Peaks
This section addresses specific, common problems in a question-and-answer format. We will diagnose the issue, explore the underlying causes, and provide actionable solutions.
Category 1: Poor or No Resolution (Rs < 1.5)
Poor resolution is the most frequent challenge in chiral separations. The goal is to manipulate the interactions between the enantiomers and the Chiral Stationary Phase (CSP) to achieve differential retention.
Question: My cyclopentane enantiomers are co-eluting or have very poor resolution. What is my first step?
Answer: When facing a lack of separation, a systematic approach is more effective than random adjustments. The primary factors controlling chiral separation are the Chiral Stationary Phase (CSP) and the mobile phase composition. Your first step should be to confirm that your column and mobile phase choice are appropriate for your analyte's structure. Chiral recognition requires a minimum of three points of interaction between the analyte and the CSP.[1] If these interactions are not present or are too weak, no separation will occur.
Start with a logical screening protocol. Instead of exhaustively optimizing a failing system, it is often more efficient to screen several different columns and mobile phase systems to find a promising starting point for further optimization.[2]
Question: How do I select a more appropriate Chiral Stationary Phase (CSP) for my cyclopentane derivative?
Answer: The choice of CSP is the most critical factor in achieving selectivity.[3] For cyclopentane structures, the most successful CSPs are typically polysaccharide-based or cyclodextrin-based.
-
Polysaccharide-Based CSPs: These are the most widely used and versatile CSPs.[4] They consist of cellulose or amylose derivatives coated or immobilized on a silica support.[5] The chiral recognition mechanism involves a combination of hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide structure.[5][6] For many cyclopentane derivatives, columns like Chiralpak® AD (amylose-based) or Chiralcel® OD (cellulose-based) and their immobilized versions (IA, IB, IC, etc.) are excellent starting points.[6][7]
-
Cyclodextrin-Based CSPs: These CSPs utilize cyclodextrin molecules bonded to silica.[8] The primary mechanism is inclusion complexation, where the analyte (or a hydrophobic part of it, like the cyclopentane ring) fits into the hydrophobic cavity of the cyclodextrin torus.[9][10] Secondary interactions with hydroxyl groups on the rim of the cyclodextrin are crucial for chiral recognition.[11] These are particularly effective in reversed-phase mode.[12][13]
Expert Insight: The functional groups on your cyclopentane ring are key. If your molecule has aromatic groups, polysaccharide phases are often a great choice due to potential π-π interactions. If your molecule is a simple, non-aromatic cyclopentane, the shape-selectivity of a cyclodextrin cavity might provide the necessary recognition.
Question: How can I systematically optimize the mobile phase to improve a weak separation?
Answer: Mobile phase optimization is about fine-tuning the interaction between your enantiomers and the CSP. The strategy depends entirely on the chromatographic mode.
-
Normal Phase (NP): This mode typically uses a non-polar solvent like hexane or heptane with a polar alcohol modifier (e.g., isopropanol, ethanol). The alcohol modifier is the most powerful tool for adjusting retention and selectivity. It competes with the analyte for polar interaction sites on the CSP. Reducing the alcohol percentage generally increases retention and can improve resolution, but may also broaden peaks.
-
Reversed-Phase (RP): This mode uses aqueous mobile phases with organic modifiers like acetonitrile or methanol. For cyclodextrin columns, acetonitrile can help release the analyte from the cavity, while methanol can disrupt hydrogen bonding at the rim.[9] Varying the ratio of these modifiers is a key optimization step.
-
Additives: For acidic or basic cyclopentane analytes, small amounts of an acidic (e.g., trifluoroacetic acid, formic acid) or basic (e.g., diethylamine, triethylamine) additive can dramatically improve peak shape and sometimes selectivity by suppressing unwanted interactions with the silica support or the CSP.[2][14]
| Parameter | Typical Change | Observed Effect on Separation | Causality |
| Alcohol Modifier % (NP) | Decrease (e.g., 5% to 2%) | Increased retention (k), may increase resolution (Rs) | Reduces competition for polar binding sites on the CSP, allowing for stronger analyte-CSP interaction. |
| Alcohol Type (NP) | Switch Ethanol -> Isopropanol | Change in selectivity (α) | Different alcohols have varying hydrogen bonding capabilities and steric profiles, altering the nature of the competitive interaction with the CSP. |
| Organic Modifier (RP) | Switch ACN -> Methanol | Change in selectivity (α) and resolution (Rs) | Acetonitrile and methanol have different polarities and abilities to disrupt inclusion complexes or hydrogen bonds, thus altering the chiral recognition mechanism.[1][9] |
| Additive Conc. (NP/RP) | Add 0.1% DEA for a basic analyte | Improved peak symmetry, may change selectivity | The additive masks active silanol sites on the silica support, preventing secondary ionic interactions that cause peak tailing.[14] This can subtly change how the enantiomers interact with the primary chiral sites. |
Question: I have a slight separation, but the resolution is still poor. Besides mobile phase, what else can I adjust?
Answer: When you have some separation (α > 1), but the peaks are not baseline resolved, you can improve resolution (Rs) by increasing column efficiency (N) or retention factor (k).
-
Lower the Flow Rate: Reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) increases the time the enantiomers spend interacting with the stationary phase, which can enhance efficiency and improve resolution.[15] This is a simple first step for optimization.
-
Lower the Temperature: Chiral separations are often enthalpically driven. Lowering the column temperature (e.g., from 25°C to 10°C) can increase the stability of the transient diastereomeric complexes formed between the analyte and the CSP, leading to greater selectivity and resolution.[2] Be aware that this will also increase retention time and backpressure. Conversely, sometimes increasing temperature can improve efficiency and peak shape.[2]
Category 2: Poor Peak Shape
Poor peak shape (tailing, fronting, or splitting) compromises resolution and makes accurate quantification difficult.[16]
Question: Why are my cyclopentane enantiomer peaks tailing?
Answer: Peak tailing is typically caused by either undesirable secondary interactions (a chemical problem) or physical issues within the column or system.[14][17]
-
Chemical Causes: The most common cause for basic analytes is interaction with acidic silanol groups on the silica support surface. This secondary, non-specific interaction holds back a fraction of the analyte molecules, causing them to elute later as a "tail." Another cause is dissolving your sample in a solvent significantly stronger than the mobile phase, which can distort the injection band.[14]
-
Physical Causes: A common physical cause is a partially blocked column inlet frit or a void that has formed at the top of the column packing bed.[18] This distorts the flow path, causing band broadening and tailing. If all peaks in your chromatogram (including any achiral impurities) are tailing similarly, a physical problem is the likely culprit.[18]
Solution Protocol:
-
For Basic Analytes: Add a competing base like 0.1% diethylamine (DEA) or triethylamine (TEA) to your mobile phase. This base will interact with the active silanol sites, preventing your analyte from doing so.[14]
-
Check Sample Solvent: Whenever possible, dissolve your sample in the mobile phase itself.[14]
-
Diagnose Physical Issues:
-
First, remove any guard column and re-run the analysis. If the peak shape improves, the guard column has failed and needs replacement.
-
If the problem persists, try backflushing the column (disconnect from the detector first) to dislodge any particulates on the inlet frit.[18]
-
If backflushing fails, the column may have a void or be irreversibly contaminated, and replacement is the best solution.[14]
-
Question: What causes my peaks to appear split or fronted?
Answer:
-
Peak Fronting: This is the mirror image of tailing and is most often caused by sample mass overload or injecting a sample dissolved in a solvent that is too strong compared to the mobile phase.[14][18] The sample essentially crashes out at the column head and then re-dissolves as the mobile phase passes through.
-
Solution: Reduce the amount of sample injected or dissolve the sample in a weaker solvent (ideally the mobile phase).[14]
-
-
Split Peaks: This is often a sign of a severe physical problem with the column, such as a channeled or voided packing bed.[14] It can also occur if the mobile phase pH is very close to the pKa of your analyte, causing it to exist in both ionized and non-ionized forms simultaneously.[14]
-
Solution: Check the mobile phase pH relative to your analyte's pKa. For physical issues, replacing the column is usually necessary.
-
Category 3: Retention and Stability Issues
Question: My retention times are drifting or are not reproducible between runs. What's the cause?
Answer: Irreproducible retention times point to an unstable system. The most common culprits are:
-
Inadequate Column Equilibration: Chiral separations, especially with polar mobile phases or additives, can require long equilibration times.[19] If you change the mobile phase, ensure you flush the column with at least 20-30 column volumes before starting your analysis. Isocratic separations are generally more stable than gradients for chiral methods.[19]
-
Mobile Phase Instability: Ensure your mobile phase is well-mixed and degassed. If using a buffered mobile phase, ensure the buffer is soluble in the organic portion to prevent precipitation.[14] Volatile components (like TEA or TFA) can evaporate over time, changing the mobile phase composition. Prepare fresh mobile phase daily.
-
Temperature Fluctuations: As mentioned, temperature significantly affects retention. Using a column thermostat is essential for reproducible results.[2]
-
"Memory Effects": CSPs can be sensitive to their history. Additives, particularly strong acids or bases, can adsorb to the stationary phase and affect subsequent analyses even after changing the mobile phase.[19] It may be necessary to dedicate a column to a specific method or develop a rigorous washing procedure between different methods.
Experimental Workflows & Protocols
Protocol 1: Systematic Chiral Method Development
This protocol provides a structured approach to developing a separation method for a new cyclopentane enantiomeric pair.
Step 1: Information Gathering
-
Determine the analyte's structure, including functional groups, pKa, and UV absorbance.
-
Conduct a literature search for separations of similar compounds.[1]
Step 2: Initial CSP & Mobile Phase Screening
-
Select 2-4 CSPs based on analyte structure (e.g., one amylose-based, one cellulose-based, one cyclodextrin-based).
-
Screen each column under 2-3 mobile phase conditions:
-
Normal Phase (NP): Hexane/Isopropanol (90/10)
-
Polar Organic Mode (PO): Acetonitrile/Methanol (50/50)
-
Reversed-Phase (RP): Acetonitrile/Water (50/50) (especially for cyclodextrin columns)
-
Supercritical Fluid Chromatography (SFC): CO2/Methanol is a common starting point.[7] SFC is a powerful green alternative offering fast separations.[20][21]
-
Step 3: Evaluate Screening Results
-
Identify the condition(s) that provide any hint of separation (baseline humps, peak shoulders, or partial separation). A selectivity factor (α) greater than 1.1 is a promising start.
Step 4: Optimization
-
Focus on the most promising condition from Step 3.
-
Mobile Phase: Systematically vary the modifier percentage (e.g., in NP, try 2%, 5%, 10%, 15% alcohol). Test different alcohol modifiers (ethanol, isopropanol).
-
Additives: If the analyte is ionizable, add 0.1% of an appropriate acid or base.
-
Temperature: Evaluate the effect of temperature (e.g., 15°C, 25°C, 40°C).
-
Flow Rate: Once good selectivity is achieved, reduce the flow rate to maximize resolution.
Caption: Workflow for systematic chiral method development.
Frequently Asked Questions (FAQs)
Q1: Should I use HPLC or SFC for my cyclopentane separation? Supercritical Fluid Chromatography (SFC) is an increasingly popular technique for chiral separations and offers several advantages over HPLC.[3] It uses supercritical CO2 as the main mobile phase component, which is less toxic and less expensive than hydrocarbon solvents used in normal-phase HPLC.[20] Due to the low viscosity of the mobile phase, SFC often allows for faster analysis times and quicker column re-equilibration.[3][7] If you have access to an SFC system, it is highly recommended to include it in your initial screening.
Q2: My cyclopentane derivative is not UV active. What detection method can I use? For compounds lacking a UV chromophore, you can use a Refractive Index (RI) detector, an Evaporative Light Scattering Detector (ELSD), or a Mass Spectrometer (MS). If using MS, ensure your mobile phase additives are volatile (e.g., formic acid, ammonium acetate) and not non-volatile salts or buffers like phosphate.
Q3: Can I invert the elution order of my enantiomers? Yes, in many cases, the elution order can be inverted. This can sometimes be achieved by changing a key parameter of the method.[2] Common ways to achieve this include:
-
Switching the chiral stationary phase (e.g., from an amylose-based to a cellulose-based column).[2]
-
Changing the primary organic modifier in reversed-phase or polar organic mode (e.g., switching from methanol to acetonitrile).[1]
-
Significantly altering the concentration or type of mobile phase additive.[2]
Caption: Decision tree for troubleshooting poor resolution.
References
-
Synthesis of Chiral Cyclopentenones. Chemical Reviews - ACS Publications. Available at: [Link]
-
HPLC Troubleshooting Guide - Peak Tailing. CHROMacademy. Available at: [Link]
-
Structures of the polysaccharide-based chiral stationary phases used in this study. ResearchGate. Available at: [Link]
-
Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Available at: [Link]
-
Cyclodextrin-Based Chiral Stationary Phases for Liquid Chromatography. Springer Protocols. Available at: [Link]
-
Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. Available at: [Link]
-
HPLC Troubleshooting Guide. Restek. Available at: [Link]
-
(PDF) Cyclodextrin-Based Chiral Stationary Phases for Liquid Chromatography. ResearchGate. Available at: [Link]
-
Cyclodextrin-based CSPs. Chiralpedia. Available at: [Link]
-
HPLC Enantioseparation on Cyclodextrin-Based Chiral Stationary Phases. Springer Protocols. Available at: [Link]
-
Research Progress on the Development and Application of Cyclodextrin-Based Chromatographic Stationary Phases. MDPI. Available at: [Link]
-
Polysaccharide and Cyclodextrin-Based Monolithic Chiral Stationary Phases and its Application to Chiral Separation. PubMed. Available at: [Link]
-
Applications of Polysaccharide-Based Chiral Stationary Phases for Resolution of Different Compound Classes. Springer Nature Experiments. Available at: [Link]
-
Playing with Selectivity for Optimal Chiral Separation. LCGC International. Available at: [Link]
-
Chiral separation using cyclodextrins as mobile phase additives in open-tubular liquid chromatography with a pseudophase coating. PMC - NIH. Available at: [Link]
-
Trouble with chiral separations. Chromatography Today. Available at: [Link]
-
Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview. PubMed. Available at: [Link]
-
Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC International. Available at: [Link]
-
Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Selvita. Available at: [Link]
-
Polysaccharide-Based Chiral Stationary Phases for Enantioseparations in Liquid-Phase Techniques: An Overview. PubMed. Available at: [Link]
-
Enabling chiral separations in discovery chemistry with open-access chiral supercritical fluid chromatography. PubMed. Available at: [Link]
-
A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]
-
Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. MDPI. Available at: [Link]
-
Chiral HPLC Separations. Phenomenex. Available at: [Link]
-
HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. Available at: [Link]
-
Chiral Separation and Optimization on Substituted ß-Cyclodextrin Columns. Restek. Available at: [Link]
-
Chiral Stationary Phases for Liquid Chromatography: Recent Developments. MDPI. Available at: [Link]
-
Resolution of Enantiomers. Pharmacy 180. Available at: [Link]
-
Unusual effects of separation conditions on chiral separations. ResearchGate. Available at: [Link]
-
Chiral stationary phases for the liquid chromatographic separation of pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
The Secrets to Mastering Chiral Chromatography. Rotachrom Technologies. Available at: [Link]
-
Chiral Drug Separation. Encyclopedia of Pharmaceutical Science and Technology. Available at: [Link]
-
Preparation and Evaluation of HPLC Chiral Stationary Phases Based on Cationic/Basic Derivatives of Cyclofructan 6. ResearchGate. Available at: [Link]
-
Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology. Available at: [Link]
-
(PDF) Enantiomers and Their Resolution. ResearchGate. Available at: [Link]
-
Separation of Cyclopentane, iodo- on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
-
Chiral Separation by HPLC Using the Ligand-Exchange Principle. Springer Protocols. Available at: [Link]
-
PREPARATIVE CHIRAL CHROMATOGRAPHY What can go wrong and how to solve it. Novasep. Available at: [Link]
-
Chirality and the Separation of Enantiomers by Liquid Chromatography. YouTube. Available at: [Link]
-
6.8: Resolution (Separation) of Enantiomers. Chemistry LibreTexts. Available at: [Link]
-
Separation of Enantiomers of β‐Lactams by HPLC Using Cyclodextrin‐Based Chiral Stationary Phases. ResearchGate. Available at: [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Applications of Polysaccharide-Based Chiral Stationary Phases for Resolution of Different Compound Classes | Springer Nature Experiments [experiments.springernature.com]
- 5. eijppr.com [eijppr.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Cyclodextrin-based CSPs – Chiralpedia [chiralpedia.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. mdpi.com [mdpi.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Cyclodextrin-Based Chiral Stationary Phases for Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
- 14. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 15. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 16. chromacademy.com [chromacademy.com]
- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. chromatographytoday.com [chromatographytoday.com]
- 20. selvita.com [selvita.com]
- 21. Enabling chiral separations in discovery chemistry with open-access chiral supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of (1S,3R)-3-(Methoxycarbonyl)cyclopentanecarboxylic Acid under various conditions
Welcome to the technical support center for (1S,3R)-3-(Methoxycarbonyl)cyclopentanecarboxylic Acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound under various experimental conditions. Here, we synthesize fundamental chemical principles with industry-standard practices to help you anticipate and troubleshoot potential stability issues.
Understanding the Stability of this compound: A Proactive Approach
This compound is a bifunctional molecule containing both a carboxylic acid and a methyl ester on a cyclopentane ring. The stability of this compound is primarily dictated by the reactivity of the ester group, which is susceptible to hydrolysis under both acidic and basic conditions. The cyclopentane ring itself is generally stable, but the overall stability can be influenced by temperature, pH, light, and the presence of oxidizing agents.
This guide provides a predictive framework based on the chemical functionalities of the molecule and established principles of forced degradation studies as outlined by the International Council for Harmonisation (ICH) guidelines.[1][2]
Predicted Degradation Pathway
The most probable degradation pathway for this compound is the hydrolysis of the methyl ester to yield (1S,3R)-cyclopentane-1,3-dicarboxylic acid and methanol. This reaction can be catalyzed by either acid or base.
Caption: Predicted primary degradation pathway.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Hydrolytic Stability (pH)
Q1: My assay results for this compound are inconsistent when using aqueous buffers. What could be the cause?
A1: Inconsistent results in aqueous solutions are often indicative of hydrolytic instability. The methyl ester of your compound is susceptible to hydrolysis, which is significantly influenced by the pH of your solution. Both acidic and basic conditions can catalyze the cleavage of the ester bond to form the corresponding dicarboxylic acid. The rate of hydrolysis is generally lowest in the mid-pH range (around pH 4-5) and increases at more acidic or alkaline pH.
Troubleshooting Guide: pH-Related Instability
| Symptom | Potential Cause | Recommended Action |
| Decreasing peak area of the parent compound over time in HPLC analysis. | Ester hydrolysis. | Analyze samples immediately after preparation. If not possible, store solutions at low temperatures (2-8 °C) and at a pH of 4-5. |
| Appearance of a new, more polar peak in the chromatogram. | Formation of the dicarboxylic acid degradation product. | Co-inject with a standard of (1S,3R)-cyclopentane-1,3-dicarboxylic acid if available to confirm peak identity. |
| Poor recovery from aqueous formulations. | Degradation during formulation or storage. | Conduct a preliminary pH-rate profile study to determine the pH of maximum stability for your formulation. |
Experimental Protocol: Preliminary pH-Rate Profile Study
-
Prepare buffer solutions at various pH levels (e.g., pH 2, 4, 7, 9, 12).
-
Prepare stock solutions of this compound in an organic solvent (e.g., acetonitrile or methanol) to minimize initial degradation.
-
Dilute the stock solution into each buffer to a known concentration.
-
Incubate the solutions at a controlled temperature (e.g., 40 °C) to accelerate degradation.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, quench any further reaction if necessary (e.g., by neutralizing the pH), and analyze by a stability-indicating HPLC method.
-
Plot the percentage of the remaining parent compound against time for each pH to determine the degradation rate.
Sources
Technical Support Center: Navigating the Deprotection of Cyclopentane Systems
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance and troubleshooting for the critical step of removing protecting groups from cyclopentane systems. The unique conformational landscape of the cyclopentane ring can present challenges not always encountered in acyclic or six-membered ring systems. This resource offers practical, field-proven insights to help you overcome these hurdles and achieve efficient, high-yielding deprotection.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the deprotection of functional groups on cyclopentane rings.
Problem 1: Incomplete or Sluggish Deprotection of Silyl Ethers (e.g., TBDMS)
Scenario: You are attempting to deprotect a TBDMS-protected secondary alcohol on a substituted cyclopentane ring using standard TBAF conditions in THF, but the reaction is slow and stalls, leaving a significant amount of starting material even after prolonged reaction times.
Potential Causes and Solutions:
-
Steric Hindrance: The puckered "envelope" or "twist" conformations of the cyclopentane ring can orient bulky substituents in a way that sterically shields the silyl ether from the fluoride source.
-
Solvent Effects: The choice of solvent can significantly impact the reaction rate.
| Solution | Rationale | Recommended Action |
| Optimize Fluoride Source and Solvent | TBAF's reactivity can be modulated by the solvent. In some cases, a more polar, coordinating solvent can enhance the nucleophilicity of the fluoride ion. | Switch from THF to a more polar aprotic solvent like DMF or acetonitrile. If the reaction is still sluggish, consider using a different fluoride source such as HF-Pyridine in THF or acetonitrile.[1] Caution: HF-Pyridine is corrosive and requires careful handling in plasticware. |
| Increase Reaction Temperature | Gently heating the reaction can provide the necessary activation energy to overcome steric barriers. | Warm the reaction mixture to 40-50 °C and monitor the progress carefully by TLC to avoid potential side reactions. |
| Employ Alternative Deprotection Methods | For highly hindered silyl ethers, fluoride-based methods may be inefficient. Acid-catalyzed deprotection can be a viable alternative if the substrate is acid-tolerant. | Use a solution of 10% aqueous HCl in methanol or a mixture of acetic acid, THF, and water (3:1:1 v/v).[2] |
Step-by-Step Protocol: Acidic Deprotection of a TBDMS Ether
-
Dissolve the TBDMS-protected cyclopentanol derivative in a 3:1:1 mixture of acetic acid, tetrahydrofuran (THF), and water.
-
Stir the solution at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until all the starting material has been consumed.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Problem 2: Low Yields and Side Reactions during Acetal/Ketal Deprotection
Scenario: You are deprotecting a cyclopentanone protected as a cyclic ketal (e.g., from ethylene glycol) using aqueous acid (e.g., HCl in acetone/water). You observe the formation of unexpected byproducts and a lower than expected yield of the desired cyclopentanone.
Potential Causes and Solutions:
-
Ring Strain and Rearrangements: The release of angle and torsional strain upon opening the cyclopentane ring can sometimes lead to rearrangements or side reactions, especially under harsh acidic conditions.[3][4]
-
Intramolecular Reactions: If other functional groups are present in the molecule, the acidic conditions required for ketal hydrolysis might trigger unintended intramolecular cyclizations or eliminations.
| Solution | Rationale | Recommended Action |
| Milder Acid Catalysts | Strong acids can promote unwanted side reactions. Milder, buffered acidic conditions can selectively cleave the ketal while minimizing substrate degradation. | Replace strong acids like HCl with pyridinium p-toluenesulfonate (PPTS) in a mixture of acetone and water. Alternatively, use a Lewis acid catalyst such as bismuth triflate, which can be effective in very low catalytic amounts.[5] |
| Neutral Deprotection Conditions | To completely avoid acidic conditions, methods that operate under neutral pH can be employed. | Use a catalytic amount of molecular iodine in wet acetone. This method is often very fast and compatible with many acid-sensitive functional groups.[5] |
Step-by-Step Protocol: Iodine-Catalyzed Ketal Deprotection
-
Dissolve the cyclopentanone ketal in acetone containing a small amount of water (e.g., 10:1 acetone:water).
-
Add a catalytic amount of molecular iodine (I₂) (e.g., 0.1 equivalents).
-
Stir the reaction at room temperature and monitor by TLC. The reaction is often complete within minutes.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate until the brown color of the iodine disappears.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent like ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude cyclopentanone.
Problem 3: Catalyst Poisoning or Incomplete Reaction in Benzyl Ether Hydrogenolysis
Scenario: You are attempting to deprotect a benzyl ether on a cyclopentane substrate via catalytic hydrogenation (e.g., H₂, Pd/C). The reaction starts but then stops, or you need to use a very high catalyst loading to achieve full conversion.
Potential Causes and Solutions:
-
Catalyst Poisoning: The presence of certain functional groups, particularly sulfur-containing groups or some nitrogen heterocycles, can poison the palladium catalyst.
-
Steric Hindrance: The conformation of the cyclopentane ring may hinder the approach of the benzyl ether to the catalyst surface.
| Solution | Rationale | Recommended Action |
| Catalytic Transfer Hydrogenation | This method uses a hydrogen donor in solution (e.g., formic acid, ammonium formate) and can sometimes be more effective than gaseous hydrogen, especially for sterically hindered substrates. It can also be less sensitive to certain catalyst poisons.[6][7] | Use 10% Pd/C with formic acid or ammonium formate as the hydrogen donor in a solvent like methanol or ethanol. |
| Use of a Different Catalyst | Pearlman's catalyst (Pd(OH)₂/C) is often more effective than Pd/C for the hydrogenolysis of benzyl ethers and can be less prone to poisoning. | Replace 10% Pd/C with 20% Pd(OH)₂/C and perform the hydrogenation under standard conditions. |
| Acidic Additives | The addition of a small amount of acid can sometimes accelerate the hydrogenolysis of benzyl ethers.[8] | Add a catalytic amount of acetic acid or a few drops of concentrated HCl to the reaction mixture. Note: Ensure your substrate is stable to acidic conditions. |
Step-by-Step Protocol: Catalytic Transfer Hydrogenation of a Benzyl Ether
-
Dissolve the benzyl-protected cyclopentanol in methanol or ethanol.
-
Carefully add 10% Palladium on carbon (Pd/C) (typically 5-10 mol %).
-
Add ammonium formate (HCOONH₄) (typically 3-5 equivalents) or formic acid (HCOOH) (typically 2-4 equivalents) to the suspension.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by an appropriate method (e.g., extraction, chromatography).
Frequently Asked Questions (FAQs)
Q1: How does the conformation of the cyclopentane ring affect deprotection reactions?
The cyclopentane ring is not planar; it adopts puckered "envelope" and "twist" conformations to relieve torsional strain.[3][4][9][10][11] This dynamic puckering can influence the steric environment around a protecting group. A substituent may transiently occupy a more sterically hindered position, making it less accessible to reagents. This can lead to slower reaction rates compared to analogous acyclic or cyclohexane systems where the stereochemical environment is more predictable.
Q2: I have two different silyl ethers on my cyclopentane diol. How can I selectively deprotect one?
Selective deprotection relies on the differential lability of the silyl ethers. The general order of stability to acidic conditions is TMS < TES < TBDMS < TIPS < TBDPS.[1] For fluoride-mediated deprotection, the order is generally TMS < TES < TBDMS ≈ TIPS < TBDPS. By carefully choosing your deprotection conditions, you can often cleave a less hindered or more labile silyl group while leaving a more robust one intact. For example, a primary TBDMS ether can often be selectively cleaved in the presence of a secondary or tertiary TBDMS ether.[12]
Q3: Are there any "green" or more sustainable methods for deprotecting functional groups on cyclopentane systems?
Yes, several approaches aim to reduce the environmental impact of deprotection reactions. Catalytic transfer hydrogenation, as mentioned above, avoids the need for flammable hydrogen gas.[6][7] Additionally, the use of milder, catalytic reagents (e.g., bismuth triflate for ketal deprotection) reduces waste compared to stoichiometric reagents.[5] In some cases, enzymatic deprotection methods can offer high selectivity under mild, aqueous conditions, although this is highly substrate-dependent.
Diagrams
Decision Workflow for Silyl Ether Deprotection
Caption: Troubleshooting workflow for TBDMS deprotection.
Cyclopentane Conformations and Steric Hindrance
Caption: Influence of cyclopentane conformation on protecting group accessibility.
References
-
Fernández-Ibáñez, M. Á., Maciá, B., & Feringa, B. L. (2007). Synthesis of Chiral Cyclopentenones. Chemical Reviews, 107(10), 4318-4363. [Link]
-
Gelest. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library. [Link]
-
Reddy, C. R., et al. (2007). Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane. The Journal of Organic Chemistry, 72(19), 7437-7440. [Link]
-
Wikipedia. (n.d.). Protecting group. [Link]
-
Lee, J., et al. (2025). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Chemistry – An Asian Journal. [Link]
-
Pearson. (n.d.). Using cyclopentanone as the reactant, show the product of a. acid-catalyzed keto–enol interconversion. [Link]
-
Nelson, T. D., & Crouch, R. D. (2012). Selective Deprotection of Silyl Ethers. Synthesis, 2012(12), 1835-1856. [Link]
-
Anwer, M. K., Khan, S. A., & Sivanandaiah, K. M. (1978). Removal of some commonly used protecting groups in peptide syntheses by catalytic transfer hydrogenation with formic acid. Synthesis, 1978(10), 751-752. [Link]
-
Shimizu, M., et al. (2019). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega, 4(11), 14755-14761. [Link]
-
Reddit. (2023). Deprotection of acetal - Stupidly easy ? or complicated story ?. r/chemistry. [Link]
-
ResearchGate. (2019). Catalytic Transfer Hydrodebenzylation with Low Palladium Loading. [Link]
-
Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. [Link]
-
Atlanchim Pharma. (2021). Science About O-Benzyl protecting groups. [Link]
-
Kaliappan, K. P. (2020). Protecting Groups. IIT Bombay. [Link]
-
Lee, S., et al. (2016). Evaluation of a Cyclopentane-Based γ-Amino Acid for the Ability to Promote α/γ-Peptide Secondary Structure. The Journal of organic chemistry, 81(17), 7437-45. [Link]
-
Jadhav, V. H., Borate, H. B., & Wakharkar, R. D. (2006). A simple method for deprotection of tert-butyldimethylsilyl ethers by using stannous chloride under microwave irradiation. Indian Journal of Chemistry - Section B, 45B(1), 322-324. [Link]
-
Zhang, Y., et al. (2026). Design, Synthesis, and Anti-Hepatic Fibrosis Evaluation of Cordycepin Derivatives. Molecules, 31(1), 264. [Link]
-
Myers, A. G. (n.d.). Protecting Groups. Harvard University. [Link]
-
KPU Pressbooks. (n.d.). 2.6 Protecting Groups in Synthesis. Organic Chemistry II. [Link]
-
Scribd. (n.d.). Conformational Analysis of Cyclopentane. [Link]
-
Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). [Link]
-
ResearchGate. (2025). Simple Deprotection of Acetal Type Protecting Groups under Neutral Conditions. [Link]
-
ResearchGate. (2025). Studies on the hydrogenolysis of benzyl ethers. [Link]
-
Soderberg, T. (2022). 4.4 Conformations of Cycloalkanes. In Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. NC State University Libraries. [Link]
-
Kumar, P., et al. (2010). Chemoselective Deprotection of Triethylsilyl Ethers. Letters in Organic Chemistry, 7(3), 224-227. [Link]
-
Hartung, W. H., & Simonoff, R. (1953). Hydrogenolysis of Benzyl Groups Attached to Oxygen, Nitrogen, or Sulfur. Organic Reactions, 7, 263-326. [Link]
-
LibreTexts Chemistry. (2024). 4.4: Conformations of Cycloalkanes. [Link]
-
Boddaert, T., et al. (2019). A Selective Deprotection Strategy for the Construction of trans-2-Aminocyclopropanecarboxylic Acid Derived Peptides. Organic Letters, 21(1), 100-103. [Link]
-
Prasetyo, A., & Ladomenou, K. (2024). Hydrogenolysis of Benzyl Phenyl Ether Using Nickel–Molybdenum Clay Catalysts—A Model for Cleaving Ether Linkages in Lignin. Catalysts, 14(1), 1. [Link]
-
ResearchGate. (n.d.). Direct-Protection-of-1-2-Diols-from-a-Diketones.pdf. [Link]
-
Master Organic Chemistry. (2014). Conformations of Cyclohexane (and Cyclopentane). [Link]
-
Zhang, Y., et al. (2021). Electrochemically assisted deprotection of acetals, ketals, and dithioacetals under neutral conditions. Green Chemistry, 23(13), 4769-4775. [Link]
-
Ariza, X., et al. (2000). New Protecting Groups for 1,2-Diols (Boc- and Moc-ethylidene). Cleavage of Acetals with Bases. Organic Letters, 2(16), 2499-2501. [Link]
-
Wiebe, M. G., et al. (2018). Click-Triggered Bioorthogonal Bond-Cleavage Reactions. Chembiochem : a European journal of chemical biology, 19(14), 1439-1453. [Link]
-
Reddit. (2025). Protecting the diol. r/OrganicChemistry. [Link]
-
TSI Journals. (2009). Selective hydrolysis of terminal isopropylidene ketals-an overview. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scribd.com [scribd.com]
- 4. dalalinstitute.com [dalalinstitute.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
- 8. atlanchimpharma.com [atlanchimpharma.com]
- 9. 4.4 Conformations of Cycloalkanes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
Technical Support Center: Scaling Up the Synthesis of (1S,3R)-3-(Methoxycarbonyl)cyclopentanecarboxylic Acid
Welcome to the technical support center for the synthesis of (1S,3R)-3-(Methoxycarbonyl)cyclopentanecarboxylic Acid. This guide is designed for researchers, chemists, and process development professionals who are looking to scale up the production of this valuable chiral building block. We will move beyond theoretical steps to address the practical challenges and critical parameters you will encounter in a laboratory or pilot plant setting. Our focus is on providing robust, repeatable methodologies and troubleshooting advice grounded in established chemical principles and field-proven experience.
I. Strategic Overview: Synthesis & Scale-Up Philosophy
The industrial synthesis of this compound is a chemoenzymatic process. The overall strategy involves two main stages: the synthesis of a racemic precursor followed by a highly selective enzymatic kinetic resolution. Each stage presents unique challenges when moving from gram-scale to kilogram-scale production.
Our guiding philosophy is to build a self-validating process. This means incorporating in-process controls (IPCs) at critical junctures to ensure each step meets the required specifications before proceeding to the next, saving valuable time and resources.
Below is a workflow diagram illustrating the key stages and decision points in the manufacturing process.
Caption: Overall workflow for the synthesis, resolution, and purification of the target molecule.
II. Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable route to the racemic precursor, dimethyl cis-cyclopentane-1,3-dicarboxylate? The most industrially viable route begins with a Dieckmann condensation of dimethyl adipate to form methyl 2-oxocyclopentane-1-carboxylate.[1][2] This is a robust intramolecular Claisen condensation that reliably forms the five-membered ring. Subsequent reduction and decarboxylation steps yield the desired racemic diester.
Q2: Which enzyme is recommended for the kinetic resolution step? Immobilized Candida antarctica lipase B (CALB) is the industry standard for this type of resolution.[2] It is commercially available under the trade name Novozym® 435. This biocatalyst is known for its high enantioselectivity, thermal stability, and excellent reusability, which are critical factors for cost-effective large-scale production.[3][4]
Q3: What are the critical process parameters (CPPs) for the enzymatic hydrolysis? The most critical parameters are pH and temperature . The enzyme's activity and selectivity are highly dependent on maintaining a stable pH, typically around 7.0-8.0. Temperature control is also vital; while higher temperatures can increase reaction rates, they can also lead to enzyme denaturation and reduced selectivity.
Q4: Can the unreacted (1R,3S)-diester enantiomer be recycled? Yes, and for a process to be economically viable, it must be recycled. The unreacted (1R,3S)-diester can be recovered from the organic phase after work-up and subjected to base-catalyzed racemization. This process epimerizes the stereocenters, regenerating the racemic mixture which can then be fed back into the enzymatic resolution step, significantly improving the overall process yield and atom economy.
III. Troubleshooting & Process Optimization Guide
This section addresses specific problems you may encounter during scale-up, organized by process stage.
Part A: Upstream Synthesis of Racemic Diester
Problem 1: Low yield or failed Dieckmann condensation of dimethyl adipate.
-
Question: My Dieckmann condensation is giving a low yield of methyl 2-oxocyclopentane-1-carboxylate. What are the likely causes?
-
Answer & Troubleshooting:
-
Moisture Contamination (Most Common Issue): The base used (sodium methoxide, NaOMe) is extremely sensitive to moisture. Any water in the solvent or on the glassware will consume the base and hydrolyze the ester, killing the reaction.
-
Solution: Ensure all glassware is oven-dried or flame-dried immediately before use. Use anhydrous solvents. Toluene is a common choice and can be dried over molecular sieves. Use a fresh, sealed container of sodium methoxide.[1]
-
-
Incorrect Base or Transesterification: Using a base with an alkoxide different from the ester's alcohol (e.g., sodium ethoxide with a methyl ester) will cause transesterification, leading to a mixture of products and reducing the yield of the desired product.[1]
-
Solution: Always match the base to the ester. For dimethyl adipate, use sodium methoxide.
-
-
Intermolecular Condensation: If the concentration of dimethyl adipate is too high, intermolecular reactions can compete with the desired intramolecular cyclization.
-
Solution: Employ high-dilution conditions. This is achieved by adding the dimethyl adipate solution slowly over several hours to the stirred suspension of the base in the solvent.[5]
-
-
Incomplete Reaction or Reversal: The Dieckmann condensation is an equilibrium process. The final, irreversible deprotonation of the resulting β-keto ester drives the reaction to completion.
-
Solution: Ensure at least one full stoichiometric equivalent of a strong base is used. Monitor the reaction by TLC or GC to confirm completion before quenching.
-
-
Part B: Enzymatic Kinetic Resolution
Problem 2: Low enantiomeric excess (e.e.) in the final product.
-
Question: The enzymatic resolution is proceeding past 50% conversion, and the e.e. of my (1S,3R)-half-ester is below the target of >99%. What's wrong?
-
Answer & Troubleshooting:
-
pH Drift: The hydrolysis of the ester produces a carboxylic acid, which will lower the pH of the reaction medium. As the pH drops, the enzyme's selectivity can decrease, and it may begin to hydrolyze the "wrong" (1R,3S) enantiomer, eroding the e.e.
-
Solution (Scale-Up Critical): Implement automated pH control. Use a pH probe and a metering pump to automatically add a dilute base solution (e.g., 1M NaOH or Na₂CO₃) to maintain the pH at the optimal setpoint (typically 7.5). This is non-negotiable for large-scale reactions.
-
-
Over-reaction (>50% Conversion): By definition, a perfect kinetic resolution gives a maximum of 50% yield of the desired product. Pushing the reaction beyond this point means the enzyme is starting to hydrolyze the less-favored enantiomer, which will always decrease the e.e. of the product.
-
Solution: Carefully monitor the reaction progress. Use HPLC with a chiral column to track the concentrations of both diester enantiomers and the half-ester product. Stop the reaction by filtering off the enzyme when the conversion reaches 48-50%.
-
-
Sub-optimal Temperature: While Novozym® 435 is robust, excessively high temperatures can negatively impact its conformational stability and thus its enantioselectivity.
-
Solution: Maintain the reaction temperature within the optimal range, typically 30-45°C for this type of hydrolysis.
-
-
Caption: Troubleshooting workflow for low enantiomeric excess in enzymatic resolution.
Problem 3: Slow or stalled enzymatic reaction.
-
Question: The hydrolysis reaction is very slow or has stopped before reaching 50% conversion.
-
Answer & Troubleshooting:
-
Enzyme Deactivation: Novozym® 435 is reusable, but its activity will decrease over many cycles or if exposed to harsh conditions.
-
Solution: Test the activity of the enzyme lot before use. If reusing the enzyme, track the number of cycles. After a certain number of cycles (e.g., 5-10, depending on the process), the enzyme should be replaced.[4]
-
-
Poor Mass Transfer: On a large scale, ensuring adequate mixing of the solid enzyme, the organic substrate, and the aqueous buffer can be challenging. If the enzyme beads are not properly suspended, the reaction rate will be limited by diffusion.
-
Solution: Optimize the agitation speed. Use a reactor with appropriate baffling to ensure good solid-liquid mixing without causing excessive mechanical stress that could damage the immobilized enzyme beads.
-
-
Product Inhibition: In some cases, the product (the carboxylic acid) can cause feedback inhibition of the enzyme, slowing the reaction as its concentration increases.
-
Solution: While difficult to avoid completely, ensuring efficient pH control can mitigate this, as the deprotonated carboxylate salt is often less inhibitory than the free acid.
-
-
Part C: Downstream Processing & Purification
Problem 4: Difficulty separating the product (half-ester) from the unreacted diester.
-
Question: During the aqueous extraction, I'm getting emulsions, or the separation is poor, leading to product loss and contamination.
-
Answer & Troubleshooting:
-
Emulsion Formation: This is common at the interface between an organic solvent and a basic aqueous solution, especially with vigorous mixing.
-
Solution: After the enzymatic reaction, filter off the enzyme. Dilute the reaction mixture with a water-immiscible solvent that has a significantly different density from water (e.g., Methyl tert-butyl ether (MTBE) or Toluene). Add a saturated brine solution during the extraction; the increased ionic strength of the aqueous phase helps to break emulsions. Avoid overly vigorous mixing in the reactor; gentle agitation is sufficient.
-
-
Incomplete Separation: The goal is to have the deprotonated product (carboxylate salt) exclusively in the aqueous layer and the neutral unreacted diester in the organic layer.
-
Solution: Ensure the pH of the aqueous phase is sufficiently high (pH 8.5-9.0) during the extraction to fully deprotonate the product acid. Perform multiple extractions with the basic solution (e.g., 2-3 times) to ensure complete transfer of the product into the aqueous phase.
-
-
Product Isolation: Once the basic aqueous layers containing the product are combined, the final product needs to be isolated.
-
Solution: Cool the combined aqueous layers in an ice bath. Slowly add a strong acid (e.g., 3M HCl) with good stirring until the pH is acidic (pH 2-3). The desired this compound will precipitate as a solid. The solid can be collected by filtration, washed with cold water, and dried under vacuum. Purity can be further enhanced by recrystallization from a suitable solvent system.
-
-
IV. Key Experimental Protocols
Protocol 1: Scale-Up Synthesis of rac-Dimethyl cis-cyclopentane-1,3-dicarboxylate
This protocol is adapted for a 1 kg scale synthesis starting from the product of a Dieckmann condensation.
-
Dieckmann Condensation:
-
Setup: In a 20 L reactor equipped for inert atmosphere operation, suspend sodium methoxide (1.1 eq) in anhydrous toluene (8 L).
-
Addition: Slowly add a solution of dimethyl adipate (1.0 eq) in anhydrous toluene (2 L) to the reactor over 2-3 hours, maintaining the temperature below 40°C.
-
Reaction: After addition is complete, heat the mixture to reflux (approx. 110°C) for 3 hours. Monitor for completion by GC.
-
Quench: Cool the reactor to 0-5°C. Cautiously quench the reaction by slowly adding a pre-chilled solution of 20% hydrochloric acid until the pH is acidic.
-
Work-up: Separate the organic layer. Extract the aqueous layer with toluene. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the solvent under reduced pressure. Purify the crude methyl 2-oxocyclopentane-1-carboxylate by vacuum distillation.[1][5]
-
-
Reduction & Decarboxylation (Not detailed here): The resulting β-keto ester is then subjected to standard reduction (e.g., Clemmensen or Wolff-Kishner conditions) and decarboxylation to yield the target racemic diester.
Protocol 2: Preparative Enzymatic Resolution
This protocol is for the resolution of 1 kg of the racemic diester.
-
Materials:
-
rac-Dimethyl cis-cyclopentane-1,3-dicarboxylate: 1.0 kg
-
Novozym® 435 (Immobilized CALB): 50 g (5% w/w)
-
Phosphate Buffer (0.1 M, pH 7.5): 10 L
-
Sodium Hydroxide solution (1 M) for pH control
-
-
Procedure:
-
Setup: Charge the racemic diester and phosphate buffer into a 20 L temperature-controlled reactor with an overhead stirrer and a calibrated pH probe connected to a metering pump.
-
Reaction Initiation: Begin stirring to create a fine emulsion. Heat the mixture to 40°C. Once the temperature is stable, add the Novozym® 435 to start the reaction.
-
pH Control: Start the automatic pH controller, setting it to maintain a pH of 7.5 by the addition of 1 M NaOH.
-
Monitoring: Monitor the reaction by taking samples periodically (e.g., every 2 hours). Quench the sample with acetonitrile and analyze by chiral HPLC to determine the conversion and the e.e. of the product. The reaction is complete when the conversion reaches ~50% (typically 12-24 hours).
-
Enzyme Recovery: Once the target conversion is reached, stop the agitation and filter the reaction mixture to recover the immobilized enzyme. The enzyme can be washed with water and stored for reuse.
-
Product Separation: Proceed immediately to the work-up as described in the troubleshooting section (Part C, Problem 4) to separate the acidic product from the unreacted diester.
-
| Parameter | Recommended Value | Justification |
| Substrate | rac-Dimethyl cis-cyclopentane-1,3-dicarboxylate | Starting material for resolution. |
| Enzyme | Novozym® 435 (Immobilized CALB) | High selectivity, stability, and reusability.[3] |
| Enzyme Loading | 2-5% (w/w of substrate) | Balances reaction rate with catalyst cost. |
| Medium | 0.1 M Phosphate Buffer | Maintains ionic strength and buffering capacity. |
| pH | 7.5 (maintained with NaOH addition) | Optimal for CALB activity and selectivity in hydrolysis. |
| Temperature | 40°C | Good compromise between reaction rate and enzyme stability. |
| Monitoring | Chiral HPLC | Essential IPC to stop the reaction at ~50% conversion to ensure high e.e. |
V. References
-
Foresti, M. L., et al. (2010). Successive cycles of utilization of novozym 435 in three different reaction systems. Applied Biochemistry and Biotechnology. Available at: [Link]
-
UCLA Chemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Dieckmann condensation. Available at: [Link]
-
Lima, L. N., et al. (2019). Results from the reuse of Novozym 435®. ResearchGate. Available at: [Link]
-
dos Santos, J. C. S., et al. (2021). Novozym 435: the “perfect” lipase immobilized biocatalyst?. RSC Advances. Available at: [Link]
-
Hernández, K., & Fernandez-Lafuente, R. (2019). Increased Selectivity of Novozym 435 in the Asymmetric Hydrolysis of a Substrate with High Hydrophobicity Through the Use of Deep Eutectic Solvents and High Substrate Concentrations. Molecules. Available at: [Link]
-
Meneses, T. A. D., et al. (2021). Novozym® 435 and Lipozyme® RM IM as Biocatalysts for Benzyl Benzoate Synthesis. Biointerface Research in Applied Chemistry. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. d-nb.info [d-nb.info]
- 3. Directed evolution of Candida antarctica lipase B for kinetic resolution of profen esters | Semantic Scholar [semanticscholar.org]
- 4. Kinetic resolution of drug intermediates catalyzed by lipase B from Candida antarctica immobilized on immobead-350 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cis-1,3-Dimethylcyclopentane | C7H14 | CID 17326 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Biological Activity of (1S,3R)-Cyclopentanecarboxylic Acid Derivatives
Introduction: The (1S,3R)-Cyclopentanecarboxylic Acid Scaffold in Medicinal Chemistry
The cyclopentane ring is a versatile and valuable scaffold in drug discovery, offering a balance of conformational rigidity and flexibility that is conducive to potent and selective interactions with biological targets.[1][2] Its three-dimensional structure allows for the precise spatial orientation of substituents, a critical factor in optimizing pharmacodynamic and pharmacokinetic properties. While the specific derivative, (1S,3R)-3-(Methoxycarbonyl)cyclopentanecarboxylic Acid, is not extensively characterized in publicly available literature, the broader class of (1S,3R)-cyclopentanecarboxylic acid derivatives has yielded compounds with significant biological activities. This guide will provide a comparative analysis of these derivatives, with a primary focus on the well-studied metabotropic glutamate receptor agonist, (1S,3R)-1-Aminocyclopentane-1,3-dicarboxylic acid ((1S,3R)-ACPD). We will delve into its mechanism of action, compare its potency with other relevant compounds, and provide detailed experimental protocols for assessing the biological activity of this class of molecules.
(1S,3R)-ACPD: A Potent Agonist at Metabotropic Glutamate Receptors
(1S,3R)-ACPD is a conformationally restricted analog of the neurotransmitter L-glutamate and a potent agonist at metabotropic glutamate receptors (mGluRs).[3] These G-protein coupled receptors are classified into three groups (I, II, and III) and play a crucial modulatory role in synaptic transmission and neuronal excitability.
Mechanism of Action and Receptor Subtype Selectivity
(1S,3R)-ACPD exhibits broad agonist activity across group I and group II mGluRs. Activation of group I mGluRs (mGluR1 and mGluR5) leads to the stimulation of phospholipase C (PLC), resulting in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This signaling cascade ultimately leads to an increase in intracellular calcium and the activation of protein kinase C (PKC). In contrast, activation of group II mGluRs (mGluR2 and mGluR3) is negatively coupled to adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4][5]
Caption: Signaling pathways activated by (1S,3R)-ACPD at Group I and Group II mGluRs.
Comparative Biological Activity
To contextualize the potency of (1S,3R)-ACPD, it is essential to compare its activity with the endogenous ligand, L-glutamate, and another well-characterized, potent mGluR agonist, quisqualate.
| Compound | Target Receptor(s) | EC50 (µM) | Biological Effect | Reference(s) |
| (1S,3R)-ACPD | mGluR1, mGluR2, mGluR5, mGluR6 | 42, 5, 15, 60 | Agonist | [6] |
| L-Glutamate | All mGluRs, iGluRs | ~50 (for PI hydrolysis) | Endogenous Agonist | [6] |
| Quisqualate | Group I mGluRs, AMPA, Kainate | ~2 (for PI hydrolysis) | Potent Agonist | [6][7] |
Note: EC50 values can vary depending on the experimental system (e.g., cell type, tissue preparation) and the specific assay used. The values presented here are for phosphoinositide (PI) hydrolysis, a downstream effect of Group I mGluR activation.
As the table illustrates, (1S,3R)-ACPD demonstrates potent agonism at multiple mGluR subtypes. While L-glutamate is the natural ligand, its promiscuity for both metabotropic and ionotropic glutamate receptors can complicate its use in targeted studies. Quisqualate is a highly potent agonist at Group I mGluRs but also activates ionotropic AMPA and kainate receptors, which can lead to excitotoxicity.[7] The value of (1S,3R)-ACPD lies in its selective activation of mGluRs over ionotropic receptors, making it a valuable tool for elucidating the physiological roles of mGluRs.
Therapeutic Potential: Neuroprotection
A significant area of research for mGluR agonists, including (1S,3R)-ACPD, is their potential for neuroprotection. Studies have shown that (1S,3R)-ACPD can protect neurons from hypoxic damage.[8] In rat hippocampal slices subjected to oxygen and glucose deprivation, pretreatment with (1S,3R)-ACPD significantly improved neuronal viability.[4] The proposed mechanism involves the modulation of intracellular signaling cascades, such as the reduction of cAMP levels and potential activation of PKC, which can counteract the detrimental effects of ischemic insults.[4]
Experimental Protocols
The following are detailed protocols for two key assays used to characterize the biological activity of (1S,3R)-cyclopentanecarboxylic acid derivatives at mGluRs.
Radioligand Binding Assay for Metabotropic Glutamate Receptors
This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to mGluRs in brain membrane preparations.
Caption: Workflow for a radioligand binding assay to determine compound affinity for mGluRs.
Materials:
-
Rat brain tissue (e.g., cortex or hippocampus)
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
[³H]-glutamate (radioligand)
-
Unlabeled L-glutamate (for determining non-specific binding)
-
Test compounds (e.g., (1S,3R)-ACPD and other derivatives)
-
Ionotropic glutamate receptor blockers (e.g., AMPA, kainate, NMDA) to isolate mGluR binding[3]
-
Glass fiber filters (pre-treated with polyethyleneimine)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat brain tissue in ice-cold homogenization buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet by resuspension and centrifugation. Resuspend the final pellet in fresh buffer.
-
Binding Assay: In a multi-well plate, combine the prepared brain membranes, [³H]-glutamate at a fixed concentration (e.g., near its Kd), and varying concentrations of the test compound. Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled L-glutamate). To specifically measure mGluR binding, include blockers for ionotropic glutamate receptors in all wells.[3]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.
Phosphoinositide (PI) Hydrolysis Assay
This functional assay measures the activation of Group I mGluRs by quantifying the accumulation of inositol phosphates, a downstream product of PLC activation.
Caption: Workflow for a phosphoinositide hydrolysis assay to measure Group I mGluR activation.
Materials:
-
Cultured cells expressing the mGluR of interest (e.g., CHO or HEK293 cells) or primary neuronal cultures (e.g., cerebellar granule cells)[6]
-
[³H]-myo-inositol
-
Lithium chloride (LiCl) solution (to inhibit inositol monophosphatase)
-
Test compounds
-
Quenching solution (e.g., ice-cold trichloroacetic acid)
-
Anion exchange chromatography columns
-
Elution buffers of increasing ionic strength
-
Scintillation cocktail and counter
Procedure:
-
Cell Culture and Labeling: Plate the cells in multi-well plates and allow them to adhere. Incubate the cells with medium containing [³H]-myo-inositol for 24-48 hours to allow for its incorporation into membrane phosphoinositides.
-
Pre-incubation: Wash the cells and pre-incubate them in a buffer containing LiCl for a short period. LiCl inhibits the breakdown of inositol monophosphates, allowing them to accumulate.
-
Stimulation: Add varying concentrations of the test compound to the wells and incubate for a defined time (e.g., 30-60 minutes) to stimulate the receptors.
-
Reaction Termination and Extraction: Stop the reaction by adding an ice-cold quenching solution. Lyse the cells and extract the soluble inositol phosphates.
-
Chromatographic Separation: Apply the cell extracts to anion exchange columns. Wash the columns and then elute the different inositol phosphate species (IP1, IP2, IP3) using buffers with increasing salt concentrations.
-
Quantification: Collect the eluates and measure the radioactivity in each fraction using a scintillation counter. The accumulation of total inositol phosphates is a measure of PLC activity.
-
Data Analysis: Plot the amount of radioactivity (as a percentage of basal or total incorporated radioactivity) against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response).
Conclusion and Future Directions
The (1S,3R)-cyclopentanecarboxylic acid scaffold has proven to be a valuable starting point for the development of potent and selective modulators of the glutamatergic system. The derivative (1S,3R)-ACPD, in particular, has been instrumental in advancing our understanding of the physiological and pathophysiological roles of metabotropic glutamate receptors. Its neuroprotective properties highlight the therapeutic potential of this class of compounds.
Future research in this area should focus on the synthesis and biological evaluation of a wider range of derivatives of the (1S,3R)-cyclopentanecarboxylic acid core. By systematically modifying the functional groups on the cyclopentane ring, it may be possible to develop compounds with enhanced subtype selectivity for specific mGluRs, which could lead to more targeted therapeutic agents with improved side-effect profiles. The experimental protocols detailed in this guide provide a robust framework for the characterization of such novel derivatives, paving the way for the discovery of new treatments for a variety of neurological and psychiatric disorders.
References
- Kormos, C. M., Ondachi, P. W., Runyon, S. P., et al. (2018). Recent Developments in the Stereocontrolled Synthesis of Highly Substituted Cyclopentane Core Structures: From Drug Discovery Research to Natural Product Synthesis. Journal of Medicinal Chemistry, 61(18), 7546–7559.
- Greenamyre, J. T., & Porter, R. H. (1992). 1S,3R-ACPD-sensitive (Metabotropic) [3H]glutamate Receptor Binding in Membranes. Neuroscience Letters, 145(1), 100-104.
- Small, D. L., et al. (1997). Mechanisms of 1S,3R-ACPD-induced neuroprotection in rat hippocampal slices subjected to oxygen and glucose deprivation. Neuropharmacology, 36(1), 123-132.
- Patneau, D. K., & Mayer, M. L. (1990). Structure-activity relationships for amino acid transmitter candidates acting at N-methyl-D-aspartate and quisqualate receptors. Journal of Neuroscience, 10(7), 2385-2399.
- Abe, T., et al. (1992). A novel binding assay for metabotropic glutamate receptors using [3H] L-quisqualic acid and recombinant receptors. FEBS Letters, 313(2), 116-120.
- Opitz, T., & Reymann, K. G. (1993). (1S, 3R)-ACPD protects synaptic transmission from hypoxia in hippocampal slices. Neuropharmacology, 32(1), 103-104.
- Beggiato, S., et al. (2018). In Vitro Functional Characterization of GET73 as Possible Negative Allosteric Modulator of Metabotropic Glutamate Receptor 5. Frontiers in Pharmacology, 9, 389.
-
Abe, T., et al. (1992). A Novel Binding Assay For Metabotropic Glutamate Receptors Using [3H] ʟ-Quisqualic Acid And Recombinant Receptors. ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). Quisqualic acid. Retrieved from [Link]
- Nakagawa, Y., et al. (1997).
- Plaznik, A., et al. (1997). Behavioral activity of 1S,3R-ACPD, an agonist of metabotropic glutamate receptors. Polish Journal of Pharmacology, 49(2-3), 143-149.
- Schoepp, D. D., et al. (1999). Phosphoinositide hydrolysis in vivo with group I metabotropic glutamate receptor agonists. Neuropharmacology, 38(10), 1559-1566.
- Seven, A. B., et al. (2021). Step-wise activation of a metabotropic glutamate receptor.
- Ninomiya, H., et al. (1990). Reassessment of [3H]glutamate binding to human brain membrane preparations.
-
Ninomiya, H., et al. (1990). Biochemical characterization of [3H]glutamate binding to human cortical membrane preparations. ResearchGate. Retrieved from [Link]
- Calabresi, P., et al. (1992). Activation of quisqualate metabotropic receptors reduces glutamate and GABA-mediated synaptic potentials in the rat striatum. European Journal of Neuroscience, 4(10), 929-935.
-
Shimohama, S., et al. (1990). Reassessment of [3H]glutamate binding to human brain membrane preparations. Semantic Scholar. Retrieved from [Link]
- Récasens, M., et al. (1993). Developmental Changes in the Modulation of Cyclic AMP Formation by the Metabotropic Glutamate Receptor Agonist 1S,3R-aminocyclopentane-1,3-dicarboxylic Acid in Brain Slices. Journal of Neurochemistry, 60(5), 1894-1901.
- Pittaluga, A., et al. (1998). Metabotropic glutamate receptor agonist (1S,3R-ACPD) increased frontal cortex dopamine release in aged but not in young rats. European Journal of Pharmacology, 359(2-3), 139-142.
- Tassorelli, C., et al. (1995). Metabolic, hormonal, and hemodynamic changes induced by metabotropic excitatory amino acid agonist (1S,3R)-ACPD.
- Littman, L., & Wroblewski, J. T. (1995). Characterization of metabotropic glutamate receptor-stimulated phosphoinositide hydrolysis in rat cultured cerebellar granule cells. Journal of Neurochemistry, 65(6), 2824-2831.
- Foldes, F. F., & Nagashima, H. (2002). Structure-activity relationships among derivatives of dicarboxylic acid esters of tropine. Pharmacology & Therapeutics, 96(2-3), 127-143.
-
Littman, L., & Wroblewski, J. T. (1995). Characterization of metabotropic glutamate receptor-stimulated phosphoinositide hydrolysis in rat cultured cerebellar granule cells. PMC. Retrieved from [Link]
- Lee, R. K., et al. (1995). Metabotropic glutamate receptors regulate amyloid precursor protein processing. Proceedings of the National Academy of Sciences, 92(18), 8483-8487.
- Yakovleva, E. D., et al. (2024). Investigation of imidazole-4,5-dicarboxylic acid derivatives activity on visceral pain in mice. Research Results in Pharmacology, 10(1), 1-8.
- Fontana, A. C. K., et al. (2024). Synthesis and Structure-Activity Relationships for Glutamate Transporter Allosteric Modulators. Journal of Medicinal Chemistry, 67(8), 6119-6143.
Sources
- 1. researchgate.net [researchgate.net]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Uses of Cyclopentanone for the Synthesis of Biologically Active Pyran, Pyridine and Thiophene Derivatives [scirp.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Bio-based synthesis of cyclopentane-1,3-diamine and its application in bifunctional monomers for poly-condensation - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. repository.ubn.ru.nl [repository.ubn.ru.nl]
A Comparative Guide to Cyclopentane and Cyclohexane Scaffolds in Drug Design
Introduction: The Central Role of Scaffolds in Medicinal Chemistry
In the intricate world of drug discovery, the concept of a molecular scaffold is fundamental. A scaffold is the core structure of a molecule, the foundational framework upon which various functional groups are appended to create a library of potential drug candidates.[1] The choice of scaffold is a critical decision in the design process, as it profoundly influences a compound's three-dimensional shape, physicochemical properties, and ultimately, its pharmacological activity and pharmacokinetic profile. Among the most utilized carbocyclic scaffolds are cyclopentane and cyclohexane, five- and six-membered rings that, despite their apparent simplicity, offer remarkably different advantages and disadvantages in medicinal chemistry.
This guide provides an in-depth comparison of cyclopentane and cyclohexane scaffolds, moving beyond basic structural differences to explore the nuanced causality behind choosing one over the other. We will examine their conformational behaviors, impacts on metabolic stability and lipophilicity, and real-world applications, supported by experimental data and validated protocols for researchers in the field.
Part 1: Conformational Analysis - The Decisive Factor in Receptor Engagement
The primary distinction between cyclopentane and cyclohexane lies in their conformational profiles. This difference in three-dimensional geometry is arguably the most critical factor influencing how a drug molecule interacts with its biological target.
Cyclohexane: The Virtue of Rigidity
The cyclohexane ring is renowned for its ability to adopt a "strain-free" chair conformation.[2][3] In this arrangement, the C-C-C bond angles are approximately 109.5°, the ideal tetrahedral angle, and all C-H bonds along the ring's periphery are perfectly staggered.[4] This energetic stability makes the chair conformation the overwhelmingly predominant form.[5]
This conformational rigidity can be a significant asset in drug design. It reduces the entropic penalty upon binding to a receptor, as the molecule does not need to "freeze" into a specific, high-energy conformation. Substituents on a cyclohexane ring can be precisely positioned in either axial or equatorial positions, providing well-defined vectors for interacting with a target protein. However, this rigidity can also be a limitation if the optimal binding conformation does not align with the stable chair geometry.
Cyclopentane: The Power of Flexibility
In contrast, cyclopentane is a highly flexible scaffold.[6] A planar conformation would create significant torsional strain from eclipsing C-H bonds.[4] To alleviate this, the ring puckers into non-planar forms, primarily the "envelope" and "half-chair" conformations.[7][8] These conformations rapidly interconvert with a very low energy barrier, a process known as pseudorotation.[9]
This flexibility means that a cyclopentane-based drug can adapt its shape to fit into a binding pocket. However, this comes at a cost: a greater entropic penalty upon binding, which can decrease binding affinity.[10] Despite this, the ability to adopt multiple conformations can be crucial for achieving an optimal fit that a more rigid cyclohexane ring cannot. A recent analysis ranked cyclopentane as the 18th most common ring found in drugs, highlighting its importance despite its flexibility.[11]
Part 2: Physicochemical Properties and Pharmacokinetics
The choice between a five- and six-membered ring also has significant consequences for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Lipophilicity and Solubility
Lipophilicity, often measured as the octanol-water partition coefficient (LogP), is a critical parameter in drug design, influencing everything from membrane permeability to plasma protein binding.[12][13] While both cyclopentane and cyclohexane are hydrophobic, their properties differ slightly.
| Property | Cyclopentane | Cyclohexane | Rationale for Difference |
| Molecular Formula | C₅H₁₀ | C₆H₁₂ | Cyclohexane has an additional methylene (-CH₂-) group. |
| Molecular Weight | 70.13 g/mol [14] | 84.16 g/mol | The extra -CH₂- group increases mass. |
| Boiling Point | 49 °C[15] | 81 °C[15] | Increased van der Waals forces due to larger surface area and mass. |
| Calculated LogP | ~2.5-3.0 | ~3.0-3.5 | The additional hydrophobic methylene group increases lipophilicity. |
| Ring Strain Energy | ~7.1 kcal/mol[10] | ~0 kcal/mol (Chair)[3][16] | Cyclopentane's puckered forms still have residual torsional strain, whereas the cyclohexane chair is nearly strain-free.[3] |
Note: LogP values are approximate and can vary based on the calculation method.
The slightly lower lipophilicity of the cyclopentane scaffold can be advantageous in avoiding the pitfalls of excessively greasy molecules, which often suffer from poor solubility, high metabolic turnover, and off-target toxicity.
Metabolic Stability
Carbocyclic rings are often incorporated into drug molecules to block metabolism at a specific site. Both cyclopentane and cyclohexane are generally more metabolically stable than linear alkyl chains. However, the more rigid and sterically defined nature of the cyclohexane chair can sometimes offer better protection to adjacent functional groups from metabolic enzymes like Cytochrome P450s. Conversely, the flexibility of a cyclopentane ring might expose certain positions more readily to enzymatic attack.
A key strategy in medicinal chemistry is the use of carbocyclic rings as bioisosteres for more labile groups. For instance, a cyclopentane ring can serve as a metabolically stable replacement for a furanose sugar ring in nucleoside analogues, as seen in the HIV drug Abacavir and the Hepatitis B drug Entecavir.[17]
Part 3: Case Studies - Scaffold Choice in Action
Examining real-world drug development programs provides the clearest illustration of the strategic choices between these two scaffolds.
Case Study 1: κ Opioid Receptor Antagonists
In the development of κ opioid receptor antagonists for treating depression and substance abuse, a direct comparison between scaffolds was performed.[17] The lead compound featured a cyclohexane ring (Compound 9 ) and was a potent antagonist (Ke = 0.14 nM). Researchers then synthesized analogues with different ring sizes.
| Compound | Scaffold | Potency (Ke) | Selectivity vs. μ/δ Receptors |
| 9 | Cyclohexane | 0.14 nM | High |
| 10 | Cyclopentane | 0.048 nM | Highest |
| 11 | Cyclobutane | Weaker | Lower |
| 12 | Cycloheptane | Weaker | Lower |
The results were unequivocal: the cyclopentane analogue (Compound 10 ) was not only the most potent but also the most selective.[17] This suggests that the specific conformational profile and slightly smaller size of the cyclopentane ring allowed for an optimal fit within the κ opioid receptor's binding pocket, an arrangement the more rigid cyclohexane could not achieve as effectively.
Case Study 2: CDK4/6 Inhibitors for Cancer Therapy
Pfizer's Palbociclib (Ibrance), a highly successful inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) for treating breast cancer, features a key cyclopentylamino group.[17] The synthesis starts with the reaction of 5-bromo-2,4-dichloropyrimidine with cyclopentylamine.[17] In this context, the cyclopentane ring serves as a compact, hydrophobic appendage designed to occupy a specific pocket in the ATP-binding site of the CDK6 enzyme. Its size and shape are crucial for achieving high potency and selectivity. While a direct comparison with a cyclohexane analogue in the final drug is not publicly detailed, the deliberate choice of the cyclopentane moiety underscores its role as an optimal fragment for this particular target.
Part 4: Synthetic and Experimental Considerations
The practical application of these scaffolds requires robust synthetic routes and validated evaluation protocols.
Synthetic Accessibility
Both scaffolds are readily available from petrochemical sources. However, functionalizing them can present different challenges. The synthesis of complex, multi-substituted cyclopentanes can be challenging. Interestingly, a common strategy for creating functionalized cyclopentanes is through the ring contraction of a more readily available cyclohexane precursor.[18][19] Methods like ozonolysis followed by intramolecular aldol condensation can transform a six-membered ring into a five-membered one.[18][20]
Representative Experimental Protocol: Scaffold Bioactivity Evaluation
This protocol outlines a self-validating system for the initial biological assessment of a novel compound based on either a cyclopentane or cyclohexane scaffold.
1. Objective: To determine the in-vitro potency of a synthesized compound against a target enzyme (e.g., a kinase).
2. Materials:
-
Synthesized test compound (dissolved in DMSO)
-
Recombinant target enzyme
-
Appropriate substrate and ATP
-
Assay buffer
-
Detection reagent (e.g., fluorescence or luminescence-based)
-
Positive control inhibitor with known potency
-
384-well microplates
3. Methodology: Enzyme Inhibition Assay [21]
-
Compound Plating: Create a 10-point serial dilution of the test compound and the positive control in DMSO, starting at a high concentration (e.g., 10 mM). Dispense a small volume (e.g., 50 nL) of each concentration into a 384-well plate.
-
Enzyme Addition: Add the target enzyme, diluted in the appropriate assay buffer, to all wells. Incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow the compound to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a solution containing the substrate and ATP.
-
Reaction Incubation: Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature.
-
Signal Detection: Terminate the reaction and measure the output signal (e.g., luminescence) using a plate reader. The signal is proportional to the amount of product formed and thus, the enzyme activity.
-
Data Analysis:
-
Normalize the data using control wells (0% inhibition with DMSO only, 100% inhibition with a high concentration of control inhibitor).
-
Plot the normalized response versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of the enzyme's activity is inhibited).
-
4. Trustworthiness and Self-Validation:
-
The inclusion of a positive control with a known IC₅₀ validates that the assay is performing correctly.
-
The dose-response curve provides confidence in the result; a steep, sigmoidal curve indicates a well-behaved inhibition mechanism.
-
Running the experiment in triplicate allows for the calculation of standard deviation, ensuring reproducibility.
Conclusion
The choice between a cyclopentane and cyclohexane scaffold is a strategic decision rooted in a deep understanding of conformational analysis and its downstream effects on pharmacology and pharmacokinetics. Cyclohexane offers rigidity, pre-organizing substituents for potentially strong, low-entropy binding. Cyclopentane provides flexibility, allowing a molecule to adapt to its target but at a possible entropic cost.
There is no universally "better" scaffold. The optimal choice is always context-dependent, dictated by the specific topology of the target's binding site. As demonstrated in the case of the κ opioid receptor antagonists, a subtle change from a six- to a five-membered ring can unlock significant gains in potency and selectivity.[17] Therefore, researchers and drug development professionals must consider both scaffolds as valuable tools, employing a rational, data-driven approach to select the framework that best serves the therapeutic goal.
References
- A Technical Guide to the Evaluation of Novel Chemical Scaffolds: A Case Study Framework. (n.d.). Benchchem.
- Cyclopentane Derivatives in Drug Discovery. (n.d.). PharmaBlock.
-
Transformation of the cyclohexane ring to the cyclopentane fragment of biologically active compounds. (2025, November 6). Beilstein Journal of Organic Chemistry. [Link]
-
Transformation of the cyclohexane ring to the cyclopentane fragment of biologically active compounds. (2025, November 6). PubMed Central. [Link]
-
Conformational Analysis of Cyclopentane. (n.d.). Scribd. [Link]
-
Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). (n.d.). Dalal Institute. [Link]
-
Cyclobutanes in Small‐Molecule Drug Candidates. (2020). ChemMedChem. [Link]
-
Taming cyclopentane: Bicyclo[2.1.1]hexanes as rigidified variants to enable medicinal chemistry. (n.d.). American Chemical Society. [Link]
-
Conformational analysis of cycloalkanes. (2022). ResearchGate. [Link]
-
Conformational Analysis of Cycloalkanes. (n.d.). Maricopa Open Digital Press. [Link]
- The Cyclopentane Scaffold in Medicinal Chemistry: Application Notes and Protocols for 1,3-Dimethylcyclopentanol Deriv
-
Which is more stable, cyclopentane or cyclohexane? Why? (2020, February 10). Quora. [Link]
-
Cyclohexane Conformations. (2014, April 18). Master Organic Chemistry. [Link]
-
Exploring heterocyclic scaffolds in carbonic anhydrase inhibition: a decade of structural and therapeutic insights. (2024, November 12). PubMed Central. [Link]
-
4.2: Cycloalkanes and Their Relative Stabilities. (2023, August 5). Chemistry LibreTexts. [Link]
-
2,5-disubstituted bicyclo[2.1.1]hexanes as rigidified cyclopentane variants. (2023, July 12). PubMed Central. [Link]
-
Analysis of cyclohexane, cyclopentane, and benzene conformations in ligands for PDB X-ray structures using the Hill-Reilly approach. (2026, January 10). PubMed. [Link]
-
4.3 Stability of Cycloalkanes: Ring Strain. (n.d.). Organic Chemistry: A Tenth Edition. [Link]
-
12.1: Nomenclature and Physical Properties of Cycloalkanes. (2021, March 5). Chemistry LibreTexts. [Link]
-
3.7.3. Stabilities of Cycloalkanes and Ring Strain. (2019, June 5). Chemistry LibreTexts. [Link]
-
Why is cyclohexane more prevalent than cyclopentane in biological systems? (2013, December 12). Physics Forums. [Link]
-
Chapter 16: Spirocycles as Privileged Structural Motifs in Medicinal Chemistry. (2015). Royal Society of Chemistry. [Link]
-
Preparation of Drug Eluting Natural Composite Scaffold Using Response Surface Methodology and Artificial Neural Network Approach. (2018). PubMed Central. [Link]
-
Cyclopentane. (n.d.). PubChem. [Link]
-
Chapter 1. Privileged Scaffolds in Medicinal Chemistry: An Introduction. (2015). ResearchGate. [Link]
-
Chapter 1: Privileged Scaffolds in Medicinal Chemistry: An Introduction. (2015). Royal Society of Chemistry. [Link]
-
Enhancing the rate of scaffold discovery with diversity-oriented prioritization. (2016). PubMed Central. [Link]
-
The Impact of Lipophilicity in Drug Discovery: Rapid Measurements by Means of Reversed-Phase HPLC. (2020). PubMed. [Link]
-
Scaffold-Hopped Compound Identification by Ligand-Based Approaches with a Prospective Affinity Test. (2024, July 1). ACS Publications. [Link]
-
Privileged Scaffolds for Library Design and Drug Discovery. (2010). PubMed Central. [Link]
-
Development of Bicyclo[3.1.0]hexane-Based A3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships. (2021). PubMed Central. [Link]
-
Design of a Structurally Novel Multipotent Drug Candidate by the Scaffold Architecture Technique for ACE-II, NSP15, and Mpro Protein Inhibition. (2022, September 10). ACS Omega. [Link]
-
Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC. (2022). PubMed Central. [Link]
-
Transformation of the cyclohexane ring to the cyclopentane fragment of biologically active compounds. (2025, November 13). ResearchGate. [Link]
-
The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. (2012). PubMed Central. [Link]
-
Molecular Lipophilicity in Protein Modeling and Drug Design. (n.d.). Bentham Science. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. quora.com [quora.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Conformational Analysis of Cycloalkanes – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 6. Taming cyclopentane: Bicyclo[2.1.1]hexanes as rigidified variants to enable medicinal chemistry - American Chemical Society [acs.digitellinc.com]
- 7. scribd.com [scribd.com]
- 8. dalalinstitute.com [dalalinstitute.com]
- 9. researchgate.net [researchgate.net]
- 10. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2,5-disubstituted bicyclo[2.1.1]hexanes as rigidified cyclopentane variants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Impact of Lipophilicity in Drug Discovery: Rapid Measurements by Means of Reversed-Phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benthamscience.com [benthamscience.com]
- 14. Cyclopentane | C5H10 | CID 9253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. 4.3 Stability of Cycloalkanes: Ring Strain – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 17. img01.pharmablock.com [img01.pharmablock.com]
- 18. Transformation of the cyclohexane ring to the cyclopentane fragment of biologically active compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 19. BJOC - Transformation of the cyclohexane ring to the cyclopentane fragment of biologically active compounds [beilstein-journals.org]
- 20. echemi.com [echemi.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Chiral Building Blocks: Efficacy of (1S,3R)-3-(Methoxycarbonyl)cyclopentanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug discovery, the stereocontrolled synthesis of complex molecular architectures is paramount. Chiral building blocks serve as the foundational elements for constructing enantiomerically pure pharmaceuticals, where stereochemistry dictates biological activity and pharmacological profiles. This guide provides an in-depth technical comparison of (1S,3R)-3-(Methoxycarbonyl)cyclopentanecarboxylic Acid , a versatile chiral synthon, with other prominent alternatives for the construction of cyclopentane-containing therapeutic agents. We will delve into its efficacy in the synthesis of prostaglandins and carbocyclic nucleoside analogues, supported by experimental data and mechanistic insights to inform your synthetic strategy.
Introduction: The Significance of the Chiral Cyclopentane Scaffold
The cyclopentane ring is a privileged scaffold found in a vast array of biologically active natural products and synthetic drugs. Its conformational flexibility and the ability to present substituents in a defined three-dimensional space make it an ideal core for molecules designed to interact with biological targets. The precise stereochemical arrangement of these substituents is often critical for efficacy and safety. Consequently, the development and application of robust chiral building blocks that provide access to enantiomerically pure cyclopentane derivatives are of utmost importance.
This compound presents a synthetically attractive starting material. It possesses two stereocenters on a cyclopentane core and differentiated carbonyl functionalities—a carboxylic acid and a methyl ester—offering orthogonal reactivity for sequential chemical transformations. This guide will objectively evaluate its performance against well-established chiral building blocks: the Corey Lactone for prostaglandin synthesis and Vince Lactam for the synthesis of carbocyclic nucleoside analogues.
Comparative Analysis: Prostaglandin Synthesis
Prostaglandins are a class of lipid compounds with diverse physiological effects, making them important therapeutic targets.[1][2] The synthesis of these complex molecules often relies on a chiral cyclopentane core.
The Gold Standard: Corey Lactone
The Corey Lactone is a cornerstone in the synthesis of prostaglandins, providing a rigid bicyclic system that allows for the stereocontrolled introduction of the requisite side chains.[3][4] Its utility is well-documented, with numerous high-yielding and stereoselective synthetic routes established over several decades.[5][6]
A key transformation in many prostaglandin syntheses is the Baeyer-Villiger oxidation of a bicyclic ketone to form the lactone, followed by functional group manipulations to introduce the α- and ω-chains. Recent advancements have focused on making the synthesis of Corey lactone and its analogues more efficient, with some routes achieving the synthesis in a limited number of steps with high overall yields and excellent enantioselectivity.[7][8] For instance, a chemoenzymatic approach has been developed to produce a radical equivalent of the Corey lactone, enabling the synthesis of Prostaglandin F2α on a 10-gram scale in just five steps.[5]
This compound as an Alternative
While not as ubiquitously employed as the Corey Lactone, this compound offers a distinct advantage in its inherent functionality. The presence of both a free carboxylic acid and a methyl ester allows for selective manipulation without the need for protection/deprotection steps that might be required when starting from a lactone. This can lead to shorter and more atom-economical synthetic sequences.
The challenge lies in the initial stereocontrolled functionalization of the cyclopentane ring to install the necessary side chains. While the existing stereocenters can direct subsequent transformations, achieving the high levels of diastereoselectivity seen with the rigid Corey Lactone system can be more complex.
Table 1: Conceptual Comparison for Prostaglandin Synthesis
| Feature | Corey Lactone | This compound |
| Stereocontrol | Excellent, due to rigid bicyclic structure | Good, relies on substrate-controlled diastereoselectivity |
| Synthetic Steps | Well-established, often multi-step syntheses | Potentially shorter routes due to orthogonal functionality |
| Versatility | Primarily for prostaglandins and related natural products | Potentially broader applications due to differentiated carbonyls |
| Availability | Commercially available and well-documented syntheses | Commercially available from various suppliers[9][10][11] |
Comparative Analysis: Carbocyclic Nucleoside Analogue Synthesis
Carbocyclic nucleosides, where the furanose ring of a natural nucleoside is replaced by a cyclopentane or cyclopentene ring, are an important class of antiviral agents.[1][12] Their enhanced stability towards enzymatic cleavage makes them attractive drug candidates.
The Preeminent Precursor: Vince Lactam
Vince Lactam, a bicyclic γ-lactam, is a widely used chiral building block for the synthesis of a variety of carbocyclic nucleosides, including the anti-HIV drug Abacavir.[13][14] The enzymatic resolution of racemic Vince Lactam provides access to both enantiomers in high optical purity, which are then elaborated into the target nucleoside analogues. The unsaturated bond in Vince Lactam allows for a variety of functionalization strategies to introduce the necessary substituents. The synthesis of carbocyclic nucleosides from Vince lactam often involves a multi-step sequence, but the routes are well-established and have been optimized for large-scale production.[15]
This compound as a Potential Synthon
This compound can also serve as a precursor for carbocyclic nucleosides. The carboxylic acid and ester functionalities can be converted to amines and alcohols, which are necessary for the attachment of the nucleobase and for mimicking the hydroxyl groups of the ribose sugar.
The key challenge, similar to its application in prostaglandin synthesis, is the stereocontrolled introduction of the remaining functional groups. While the existing stereocenters provide a starting point, achieving the correct relative stereochemistry for all substituents requires careful planning and execution of stereoselective reactions.
Table 2: Conceptual Comparison for Carbocyclic Nucleoside Analogue Synthesis
| Feature | Vince Lactam | This compound |
| Stereocontrol | Excellent, through enzymatic resolution and subsequent stereocontrolled reactions | Good, requires careful planning of stereoselective transformations |
| Synthetic Steps | Well-established, multi-step syntheses | Potentially more convergent routes |
| Versatility | Primarily for carbocyclic nucleosides | Can be adapted for various substituted cyclopentane derivatives |
| Availability | Commercially available (racemic and enantiopure forms) | Commercially available[9][10][11] |
Experimental Protocols and Data
To provide a concrete basis for comparison, the following sections detail representative experimental protocols.
Synthesis of a Prostaglandin Precursor from Corey Lactone (Illustrative)
The following is a generalized procedure based on established methods for the elaboration of the Corey Lactone.[3][16]
Step 1: Reduction of the Lactone to the Lactol To a solution of Corey Lactone (1 equivalent) in anhydrous toluene at -78 °C is added diisobutylaluminum hydride (DIBAL-H, 1.1 equivalents) dropwise. The reaction is stirred for 2 hours at -78 °C and then quenched by the slow addition of methanol. The mixture is warmed to room temperature and filtered through Celite. The filtrate is concentrated under reduced pressure to afford the crude lactol, which is used in the next step without further purification.
Step 2: Wittig Olefination to Introduce the α-Chain To a suspension of (4-carboxybutyl)triphenylphosphonium bromide (2 equivalents) in anhydrous THF is added potassium tert-butoxide (4 equivalents) at 0 °C. The resulting red ylide solution is stirred for 30 minutes at room temperature. A solution of the crude lactol from Step 1 in THF is then added dropwise at 0 °C. The reaction is stirred for 4 hours at room temperature and then quenched with saturated aqueous ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield the prostaglandin precursor.
Note: Yields and enantiomeric excess for these reactions are typically high, often exceeding 80% yield and 98% ee, depending on the specific substrate and reaction conditions.[17]
Synthesis of a Carbocyclic Nucleoside Precursor from Vince Lactam (Illustrative)
The following is a generalized procedure based on established methods for the functionalization of Vince Lactam.[13][14]
Step 1: Enzymatic Resolution of Racemic Vince Lactam Racemic Vince Lactam is subjected to enzymatic hydrolysis using a suitable lipase (e.g., from Candida antarctica) in a phosphate buffer. The reaction is monitored by chiral HPLC. Upon reaching approximately 50% conversion, the reaction is stopped, and the unreacted enantiomer of Vince Lactam is extracted with an organic solvent. The aqueous layer is then acidified, and the hydrolyzed product (the enantiomeric amino acid) is extracted. Both the resolved lactam and the amino acid can be obtained with high enantiomeric excess (>99% ee).
Step 2: Elaboration to a Functionalized Cyclopentane The enantiomerically pure Vince Lactam is then subjected to a series of reactions, such as dihydroxylation of the double bond, protection of the resulting diol, and reductive opening of the lactam to an amino alcohol, to install the necessary functionality for coupling with a nucleobase.
Note: The efficiency of these multi-step sequences can vary, but they are well-established for the synthesis of several commercial antiviral drugs.[15]
Visualization of Synthetic Pathways
Caption: Comparative synthetic pathways to a prostaglandin precursor.
Caption: Comparative synthetic pathways to a carbocyclic nucleoside analogue.
Conclusion and Future Perspectives
This compound is a valuable and commercially available chiral building block with significant potential in asymmetric synthesis. Its key advantage lies in the orthogonal reactivity of its carboxylic acid and methyl ester functionalities, which can streamline synthetic routes by obviating the need for certain protection and deprotection steps.
However, for the synthesis of well-established classes of drugs like prostaglandins and carbocyclic nucleosides, established building blocks such as the Corey Lactone and Vince Lactam currently hold a superior position. This is due to the extensive body of literature detailing their highly optimized, stereocontrolled, and scalable synthetic applications. The rigid frameworks of these molecules provide a reliable platform for predictable stereochemical outcomes.
The efficacy of this compound as a truly competitive alternative will depend on the development of novel, highly diastereoselective methods for the introduction of multiple substituents onto its flexible cyclopentane core. As new catalytic methods for stereoselective C-H functionalization and other advanced synthetic transformations emerge, the utility of this and similar chiral building blocks is likely to expand, offering new and more efficient pathways to complex therapeutic agents. Researchers are encouraged to consider the unique attributes of this compound when designing synthetic routes to novel cyclopentane-containing molecules, particularly where its inherent orthogonal functionality can be leveraged to full advantage.
References
-
A concise and scalable chemoenzymatic synthesis of prostaglandins. PubMed Central. [Link]
-
Advances in the Enantioselective Synthesis of Carbocyclic Nucleosides. ResearchGate. [Link]
-
Recent advances in asymmetric total synthesis of prostaglandins. Organic & Biomolecular Chemistry. [Link]
-
Recent Advances in Asymmetric Total Synthesis of Prostaglandins. ResearchGate. [Link]
-
An Asymmetric Suzuki–Miyaura Approach to Prostaglandins: Synthesis of Tafluprost. Organic Letters. [Link]
- Process for the synthesis of prostaglandin derivatives.
-
Corey's synthetic route of the Corey lactone. ResearchGate. [Link]
-
Synthesis of Chiral Cyclopentenones. Chemical Reviews. [Link]
-
Asymmetric Synthesis of a Prostaglandin D2 Receptor Antagonist. PubMed. [Link]
-
Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. MDPI. [Link]
-
Pot and time economies in the total synthesis of Corey lactone. PubMed Central. [Link]
-
Recent progress for the synthesis of selected carbocyclic nucleosides. ResearchGate. [Link]
-
Asymmetric Synthesis of a Chiral Building Block for Cyclopentanoids: A Novel Enantioselective Synthesis of Preclavulone A. PubMed. [Link]
-
A new approach to the synthesis of chiral blocks for cyclopentanoids. PubMed. [Link]
-
Diversification of Nucleoside Analogues as Potent Antiviral Drug Leads. bioRxiv. [Link]
-
Stereoselective synthesis of 2'-fluoro-6'-methylene carbocyclic adenosine via Vince lactam. Europe PMC. [Link]
-
(1S,3R)-cis-3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid, 97%. Thermo Fisher Scientific. [Link]
-
A New Approach to the Synthesis of Chiral Blocks for Cyclopentanoids. Semantic Scholar. [Link]
-
Antiviral nucleoside analogs. PubMed Central. [Link]
-
Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. ResearchGate. [Link]
-
Enantioselective synthesis of the excitatory amino acid (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid. PubMed. [Link]
-
Recent progress for the synthesis of selected carbocyclic nucleosides. PubMed. [Link]
- Process for the preparation of prostaglandins.
-
(1S,3R)-cis-3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid, 97%. Fisher Scientific. [Link]
-
(1S,3R)-cis-3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid, 97%. Thermo Fisher Scientific. [Link]
-
Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. PubMed. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchwithrowan.com [researchwithrowan.com]
- 4. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A concise and scalable chemoenzymatic synthesis of prostaglandins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pot and time economies in the total synthesis of Corey lactone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pot and time economies in the total synthesis of Corey lactone - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. (1S,3R)-cis-3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid, 97% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 10. (1S,3R)-cis-3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid, 97% 250 mg | Request for Quote [thermofisher.com]
- 11. echemi.com [echemi.com]
- 12. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Concise, scalable and enantioselective total synthesis of prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to Alternative Precursors for the Synthesis of Carbocyclic Nucleosides
Introduction: Beyond the Furanose--The Quest for Stability and Potency
Carbocyclic nucleosides, structural analogs of natural nucleosides where a methylene group replaces the endocyclic oxygen of the sugar moiety, represent a cornerstone of modern medicinal chemistry.[1][2] This seemingly subtle modification imparts profound biological consequences, most notably an increased stability against enzymatic degradation by phosphorylases, which would normally cleave the N-glycosidic bond.[3][4] This enhanced metabolic resistance, coupled with their ability to mimic natural substrates for viral and cellular enzymes, has led to the development of potent antiviral and anticancer agents, including the anti-HIV drug Abacavir and the anti-HBV agent Entecavir.[2][5]
However, the synthetic journey to these powerful molecules is fraught with challenges, primarily centered on the stereocontrolled construction of the functionalized carbocyclic core—the "carbasugar."[6] For decades, the synthesis has been dominated by approaches starting from the chiral pool of natural carbohydrates, such as D-ribose.[2][7] While logical, these pathways are often linear, lengthy, and encumbered by numerous protection and deprotection steps.
This guide provides a comparative analysis of alternative precursors for the synthesis of carbocyclic nucleosides. We will move beyond the traditional carbohydrate-based routes to explore the strategic advantages of using pre-formed carbocycles, acyclic precursors for ring-closing metathesis, and non-carbohydrate chiral building blocks. By examining the causality behind these strategic choices and presenting supporting experimental data, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to select the optimal synthetic pathway for their target molecules.
The Benchmark: Carbohydrate-Derived Precursors
The use of readily available sugars like D-ribose as starting materials is a classical approach.[8][9] The inherent chirality of the sugar provides a template for establishing the stereochemistry of the final carbocyclic ring. A prominent strategy involves converting the sugar into a highly functionalized acyclic diene, which is then subjected to a Ring-Closing Metathesis (RCM) reaction to form the five-membered ring.[6][7]
Advantages:
-
Access to a rich and inexpensive source of chirality.
-
Well-established and predictable chemical transformations.
Disadvantages:
-
Often requires long, linear synthetic sequences.
-
Involves a high number of protecting group manipulations, reducing overall efficiency.
-
Can be conformationally constrained, limiting the diversity of accessible structures.
Alternative Precursor I: Pre-formed Cyclopentene Derivatives
A highly convergent and efficient strategy involves using precursors where the carbocyclic core is already formed, such as chiral cyclopentenones or aminocyclopentanols.[7][9] This approach shifts the synthetic challenge from ring construction to the stereoselective functionalization of the existing ring and subsequent coupling of the nucleobase.
Causality of Experimental Choice: By starting with a pre-formed ring, the synthesis becomes more convergent. This means the carbocyclic core and the nucleobase can be prepared separately and coupled late in the synthesis, increasing overall yield and flexibility. Palladium-catalyzed reactions, such as the Tsuji-Trost allylic alkylation, or Mitsunobu coupling are frequently employed for attaching the nucleobase, offering excellent control over the N-glycosidic bond formation.[10][11]
Comparative Performance
| Precursor Type | Key Strategy | Typical Overall Yield | Stereocontrol | Advantages | Limitations |
| D-Ribose | Linear synthesis, RCM | 5-15% (multi-step) | Derived from starting sugar | Readily available chiral pool | Long synthesis, extensive protecting groups |
| Chiral Cyclopentenone | Convergent synthesis, 1,4-addition, Base coupling | 25-40% | High, substrate-controlled | High convergence, flexibility | Enantioselective synthesis of the precursor required |
| Norbornadiene | Ring-opening/rearrangement | 15-30% | Good, relies on resolution or asymmetric steps | Access to unique scaffolds | Multi-step precursor synthesis |
Experimental Protocol: Synthesis of a Carbocyclic Nucleoside via Mitsunobu Coupling
This protocol describes the coupling of a protected aminocyclopentenol with a purine base, a common late-stage step in a convergent synthesis.
-
Dissolution: Dissolve the protected aminocyclopentenol (1.0 eq), 6-chloropurine (1.5 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous tetrahydrofuran (THF, 0.1 M).
-
Cooling: Cool the solution to 0 °C in an ice bath under an inert atmosphere (N₂ or Ar).
-
Reagent Addition: Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the stirred solution over 10 minutes. The reaction mixture typically turns from colorless to a yellow-orange color.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching & Extraction: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the protected carbocyclic nucleoside.
Self-Validation: The success of the Mitsunobu reaction is highly dependent on the steric environment of the alcohol and the pKa of the nucleobase. A successful reaction is typically confirmed by the appearance of a new spot on TLC with a different Rf value and subsequent characterization by ¹H NMR, observing the characteristic shifts of both the carbocyclic and nucleobase protons in the final product.
Workflow for Convergent Synthesis
Caption: Convergent synthesis workflow using pre-formed precursors.
Alternative Precursor II: Acyclic Precursors via Ring-Closing Metathesis (RCM)
The advent of olefin metathesis, particularly using Grubbs' catalysts, has revolutionized carbocycle synthesis.[6] This strategy allows for the construction of the cyclopentene ring from a carefully designed acyclic diene precursor. These precursors can be synthesized from simpler, non-carbohydrate starting materials, offering a high degree of flexibility.[10]
Causality of Experimental Choice: RCM is a powerful C-C bond-forming reaction that is highly functional group tolerant. This allows for the presence of hydroxyl groups and other functionalities in the acyclic precursor, which are essential for the final nucleoside structure. By designing the acyclic precursor appropriately, one can control the stereochemistry of the substituents on the newly formed ring. This method is particularly valuable for creating libraries of analogs, as modifications to the acyclic chain are often more straightforward than modifications to a pre-formed ring.
Reaction Pathway for RCM
Caption: Simplified mechanism of Ring-Closing Metathesis (RCM).
Experimental Protocol: A General RCM Procedure for Carbasugar Synthesis
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Ar), add the acyclic diene precursor (1.0 eq).
-
Solvent: Add anhydrous, degassed dichloromethane (DCM) to achieve a concentration of 0.005-0.01 M. The high dilution favors the intramolecular RCM over intermolecular oligomerization.
-
Catalyst Addition: Add the Grubbs' second-generation catalyst (1-5 mol%) to the solution. The solution will typically change color to dark brown/green.
-
Reaction: Stir the reaction at room temperature or gentle reflux (40 °C) for 4-16 hours. Monitor the reaction by TLC or ¹H NMR for the disappearance of the starting material and the appearance of the cyclized product.
-
Quenching: Once the reaction is complete, add a few drops of ethyl vinyl ether to quench the catalyst and stir for 30 minutes.
-
Purification: Concentrate the reaction mixture and purify directly by flash column chromatography on silica gel to isolate the cyclopentene intermediate.
Self-Validation: The progress of an RCM reaction can be monitored by the consumption of the terminal alkene protons in the ¹H NMR spectrum of the starting material and the appearance of a new internal alkene signal. The release of ethylene gas is another indicator of a successful reaction.
Alternative Precursor III: Non-Carbohydrate Chiral Pool & Cycloaddition Strategies
Moving completely away from sugar-derived chirality, chemists have elegantly employed other readily available chiral molecules or have created chirality through asymmetric reactions.
-
Norbornadiene: This inexpensive, symmetrical molecule can be desymmetrized to create chiral cyclopentane derivatives that serve as versatile precursors for carbocyclic nucleosides like Abacavir and Carbovir.[12][13] The rigid bicyclic structure allows for predictable facial selectivity in a variety of reactions.
-
Asymmetric Cycloadditions: Reactions like the Diels-Alder cycloaddition can construct a six-membered ring with multiple stereocenters in a single, highly controlled step.[14] These cyclohexene systems can then be converted into carbocyclic nucleoside analogs, expanding the structural diversity beyond the typical five-membered rings.[15][16] This approach is powerful for creating novel scaffolds with unique conformational properties.
Logical Relationship of Precursor Choice
Caption: Decision logic for selecting a synthetic starting point.
Conclusion and Future Perspectives
The synthesis of carbocyclic nucleosides has evolved significantly from its reliance on carbohydrate starting materials. The choice of an alternative precursor is a strategic decision dictated by the desired target structure, stereochemistry, and the need for synthetic efficiency and flexibility.
-
Convergent syntheses using pre-formed cyclopentene derivatives offer an efficient route for rapid analog generation, provided the chiral precursor is accessible.
-
Ring-closing metathesis from acyclic precursors provides unparalleled flexibility for creating diverse and highly functionalized carbasugars.
-
Non-carbohydrate chiral pools and asymmetric cycloadditions open the door to novel scaffolds and stereochemical arrangements that are difficult or impossible to access from sugars.
Looking forward, the integration of chemo-enzymatic methods, where enzymes are used for key stereoselective steps (e.g., desymmetrization of prochiral molecules), will continue to provide more efficient and greener routes to these vital precursors.[17][18] As our understanding of the structure-activity relationships of carbocyclic nucleosides deepens, the demand for innovative and versatile synthetic strategies will only grow, further driving the exploration of precursors beyond the traditional carbohydrate pool.
References
-
Jeong, L. S., & Lee, J. A. (2004). Recent advances in the synthesis of the carbocyclic nucleosides as potential antiviral agents. Antiviral Chemistry & Chemotherapy, 15(5), 235-250. [Link]
-
Bessières, M., Chevrier, F., Roy, V., & Agrofoglio, L. A. (2015). Recent progress for the synthesis of selected carbocyclic nucleosides. Future Medicinal Chemistry, 7(13), 1809-1828. [Link]
-
Agrofoglio, L. A., et al. (2015). Recent progress for the synthesis of selected carbocyclic nucleosides. PubMed, National Library of Medicine. [Link]
-
Bessières, M., et al. (2015). Full article: Recent Progress for the Synthesis of Selected Carbocyclic Nucleosides. Future Medicinal Chemistry. [Link]
-
Yadav, J. S., & Kumar, S. A. (2011). Recent advances in synthetic approaches for medicinal chemistry of C-nucleosides. Beilstein Journal of Organic Chemistry, 7, 1255-1270. [Link]
-
Boutureira, O., Matheu, M. I., Díaz, Y., & Castillón, S. (2013). Advances in the enantioselective synthesis of carbocyclic nucleosides. Chemical Society Reviews, 42(12), 5056-5074. [Link]
-
Cho, J. H., & Hong, J. H. (2006). Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS. Bioorganic & Medicinal Chemistry Letters, 16(21), 5609-5612. [Link]
-
Balo, M. C., et al. (1996). Synthesis and Antiviral Activities of Some Novel Carbocyclic Nucleosides. Nucleosides and Nucleotides, 15(7-8), 1355-1365. [Link]
-
Marino, J. P. (2007). Chiral Synthesis of Carbocyclic Nucleoside Analogs from Noncarbohydrate Precursors. Current Organic Chemistry, 11(11), 999-1016. [Link]
-
Jeong, L. S., et al. (2005). Improved and alternative synthesis of D- and L-cyclopentenone derivatives, the versatile intermediates for the synthesis of carbocyclic nucleosides. Tetrahedron, 61(44), 10477-10484. [Link]
-
Rodriguez, J. B., & Comin, M. J. (2003). New progresses in the enantioselective synthesis and biological properties of carbocyclic nucleosides. Mini Reviews in Medicinal Chemistry, 3(2), 95-114. [Link]
-
Lin, T. S., & Yang, J. H. (1989). [Synthesis of analogues of carbocyclic nucleoside]. Yao Xue Xue Bao, 24(10), 762-766. [Link]
-
Boutureira, O., et al. (2013). Advances in the enantioselective synthesis of carbocyclic nucleosides. RSC Publishing. [Link]
-
Cristobo, I., et al. (2022). Enantiocontrolled Preparation of ϒ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides. International Journal of Molecular Sciences, 23(17), 9704. [Link]
-
Cristobo, I., et al. (2022). Enantiocontrolled Preparation of ϒ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides. MDPI. [Link]
-
de la Fuente, M. C., & de la Pradilla, R. F. (2011). Synthesis of Chiral Cyclopentenones. Chemical Reviews, 111(4), 2315-2384. [Link]
-
Marquez, V. E., et al. (1991). Synthesis of two cyclopentenyl-3-deazapyrimidine carbocyclic nucleosides related to cytidine and uridine. Journal of Medicinal Chemistry, 34(3), 1153-1157. [Link]
-
Schneller, S. W., & Ibay, A. C. (2007). Chiral Synthesis of Carbocyclic Nucleoside Analogs from Noncarbohydrate Precursors. ResearchGate. [Link]
-
Ferrero, M., & Gotor, V. (2000). Asymmetric Synthesis of Cyclohexene Nucleoside Analogues. Tetrahedron: Asymmetry, 11(18), 3657-3660. [Link]
-
Oh, C. H., & Hong, J. H. (2004). Synthesis and antiviral activities of novel 2', 4'- or 3', 4'-doubly branched carbocyclic nucleosides as potential antiviral agents. Archiv der Pharmazie, 337(8), 457-463. [Link]
-
Schneller, S. W., et al. (2009). Synthesis of carbocyclic nucleoside analogs with five-membered heterocyclic nucleobases. Nucleosides, Nucleotides and Nucleic Acids, 28(1), 1-15. [Link]
-
Marquez, V. E., et al. (1998). Nucleosides with a Twist. Can Fixed Forms of Sugar Ring Pucker Influence Biological Activity in Nucleosides and Oligonucleotides?. Journal of Medicinal Chemistry, 41(11), 1765-1774. [Link]
-
Zhang, Y., et al. (2023). Nucleoside Analogs: A Review of Its Source and Separation Processes. Molecules, 28(20), 7079. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Recent progress for the synthesis of selected carbocyclic nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances in the synthesis of the carbocyclic nucleosides as potential antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis and antiviral activities of novel 2', 4'- or 3', 4'-doubly branched carbocyclic nucleosides as potential antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. BJOC - Recent advances in synthetic approaches for medicinal chemistry of C-nucleosides [beilstein-journals.org]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. Enantiocontrolled Preparation of ϒ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Enantiocontrolled Preparation of ϒ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides | MDPI [mdpi.com]
- 17. Chiral Synthesis of Carbocyclic Nucleoside Analogs from Noncarboh...: Ingenta Connect [ingentaconnect.com]
- 18. Nucleoside Analogs: A Review of Its Source and Separation Processes - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Spectroscopic Differentiation of (1S,3R) and (1R,3S)-3-(Methoxycarbonyl)cyclopentanecarboxylic Acid Enantiomers
Introduction: The Imperative of Chirality in Modern Research
In the landscape of chemical research and pharmaceutical development, the precise structural elucidation of molecules is paramount. The isomers (1S,3R) and (1R,3S) of 3-(Methoxycarbonyl)cyclopentanecarboxylic Acid represent a classic challenge in stereochemical analysis. As non-superimposable mirror images—enantiomers—they share identical physical properties such as melting point, boiling point, and solubility in achiral solvents. This identity extends to their response in most standard spectroscopic analyses. However, their interaction with chiral environments, most notably biological systems, can differ dramatically. This guide provides a comprehensive overview of the principles and advanced spectroscopic methodologies required to distinguish between these two enantiomers, moving beyond routine analysis to the specialized techniques essential for modern chemical science.
The Enantiomeric Challenge: Why Standard Spectra Are Identical
Enantiomers possess the same connectivity and bond lengths, leading them to exhibit identical energetic states in an achiral environment. Consequently, spectroscopic techniques that rely on the absorption or emission of energy will produce indistinguishable results for both the (1S,3R) and (1R,3S) isomers.
-
Nuclear Magnetic Resonance (NMR): In a standard achiral solvent like CDCl₃, the magnetic environment for corresponding nuclei in each enantiomer is identical, resulting in perfectly overlapping spectra.
-
Infrared (IR) Spectroscopy: The vibrational modes of the two enantiomers have the same frequencies and intensities, yielding identical IR spectra.
-
Mass Spectrometry (MS): The mass-to-charge ratio of the molecular ions and their fragmentation patterns are identical, as these processes are not typically influenced by stereochemistry.
Therefore, the core task for the scientist is not a direct comparison but the strategic introduction of a chiral influence into the analytical system. This converts the problem from differentiating enantiomers to differentiating diastereomers, which have distinct physical and spectroscopic properties.
Strategic Differentiation: NMR Spectroscopy with Chiral Auxiliaries
NMR spectroscopy is the most powerful and widely used tool for chiral discrimination. The strategy involves creating diastereomeric interactions, either transiently or through covalent bonding, which breaks the magnetic equivalence of the enantiomers.
Chiral Solvating Agents (CSAs)
The use of a Chiral Solvating Agent (CSA) is a non-destructive method that relies on the formation of rapidly equilibrating, transient diastereomeric complexes between the analyte enantiomers and an optically pure CSA.[1][2] These complexes exist in different magnetic environments, leading to the resolution of previously overlapping signals in the NMR spectrum—a phenomenon known as anisochrony.
Causality of Experimental Choice: CSAs are chosen for their ability to form distinct non-covalent interactions (e.g., hydrogen bonds, π-π stacking) with the analyte. For a carboxylic acid like our target molecule, agents with complementary hydrogen bonding sites are particularly effective. The choice of a CSA over a derivatizing agent is often dictated by the desire to recover the original sample intact and the speed of the analysis.
Experimental Protocol: NMR Analysis with a Chiral Solvating Agent (e.g., (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol)
-
Sample Preparation: Dissolve approximately 5-10 mg of the 3-(Methoxycarbonyl)cyclopentanecarboxylic acid sample (as a racemic or enantiomerically enriched mixture) in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or Benzene-d₆).
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum of the analyte alone to establish reference chemical shifts.
-
Introduction of CSA: Add the CSA to the NMR tube in incremental amounts (e.g., 0.5, 1.0, 1.5 equivalents).
-
Data Acquisition: Acquire a ¹H NMR spectrum after each addition of the CSA, ensuring the sample has reached thermal equilibrium.
-
Analysis: Monitor the spectra for the splitting of key proton signals, particularly the methine protons adjacent to the carbonyl groups and the methoxy protons. The separation between the split signals (Δδ) is a measure of the enantiodiscrimination. The integration of the separated signals can be used to determine the enantiomeric excess (ee).
Chiral Derivatizing Agents (CDAs)
This method involves the covalent reaction of the enantiomeric mixture with an optically pure Chiral Derivatizing Agent (CDA) to form a pair of stable diastereomers.[3] These diastereomers have different physical properties and, crucially, distinct NMR spectra, often with much larger chemical shift differences than those observed with CSAs.
Causality of Experimental Choice: CDAs are employed when the discrimination achieved with CSAs is insufficient or when a more robust and permanent record of the diastereomeric state is required. The carboxylic acid moiety of the target molecule is an ideal handle for derivatization, commonly through the formation of an amide or ester bond with a chiral amine or alcohol, such as Mosher's acid chloride.[3]
Experimental Protocol: Derivatization with (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl Chloride (Mosher's Acid Chloride)
-
Acid Chloride Formation: In a dry flask under an inert atmosphere, dissolve ~5 mg of the 3-(Methoxycarbonyl)cyclopentanecarboxylic acid in 1 mL of dry dichloromethane. Add 1.2 equivalents of oxalyl chloride and a catalytic amount of DMF. Stir for 1 hour at room temperature.
-
Amide Formation: In a separate flask, dissolve 1.1 equivalents of (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylamine and 1.5 equivalents of a non-nucleophilic base (e.g., pyridine) in 1 mL of dry dichloromethane.
-
Reaction: Slowly add the prepared acid chloride solution to the amine solution at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Workup: Quench the reaction with dilute HCl. Extract the organic layer, wash with saturated NaHCO₃ and brine, dry over MgSO₄, and concentrate under reduced pressure.
-
NMR Analysis: Dissolve the crude diastereomeric amide product in CDCl₃ and acquire ¹H and ¹⁹F NMR spectra. The distinct chemical shifts for the protons and fluorine atoms in the two diastereomers allow for clear differentiation and quantification.
Visualizing the Workflow
The decision-making process for chiral analysis can be summarized in the following workflow.
Caption: Workflow for NMR-based chiral discrimination.
Hypothetical Data Comparison
| Proton Assignment | Standard ¹H NMR (CDCl₃) | ¹H NMR with Chiral Solvating Agent | Expected Δδ (ppm) |
| -COOH | ~11.5 ppm (broad s, 1H) | ~11.6 ppm (two broad s) | 0.1 - 0.2 |
| -OCH₃ | ~3.70 ppm (s, 3H) | ~3.72 ppm (s, (1S,3R))~3.68 ppm (s, (1R,3S)) | 0.04 |
| H1 (-CH-COOH) | ~2.9 ppm (m, 1H) | ~2.95 ppm (m, (1S,3R))~2.88 ppm (m, (1R,3S)) | 0.07 |
| H3 (-CH-COOMe) | ~2.8 ppm (m, 1H) | ~2.84 ppm (m, (1S,3R))~2.77 ppm (m, (1R,3S)) | 0.07 |
| Cyclopentyl -CH₂- | ~1.8-2.2 ppm (m, 6H) | Overlapping multiplets with minor shifts | < 0.03 |
Note: The chemical shifts and Δδ values are illustrative and will vary depending on the specific CSA, solvent, and temperature used.
Advanced Spectroscopic Techniques
Beyond NMR, other specialized techniques can differentiate enantiomers.
Vibrational Circular Dichroism (VCD)
VCD is an infrared spectroscopic technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. Enantiomers produce VCD spectra that are equal in magnitude but opposite in sign (mirror images), providing an absolute method for their differentiation and determination of absolute configuration when compared with computational predictions.
Mass Spectrometry (MS) with Chiral Selectors
While conventional MS is blind to stereoisomerism, chiral differentiation can be achieved by forming diastereomeric complexes with a chiral reference compound and analyzing their fragmentation patterns or by using chiral selectors in techniques like the kinetic method.
Conclusion
The spectroscopic comparison of (1S,3R) and (1R,3S) isomers of 3-(Methoxycarbonyl)cyclopentanecarboxylic acid is not a matter of direct analysis but of strategic intervention. Standard spectroscopic methods will confirm the compound's constitution but will fail to distinguish between the enantiomers. The key lies in the application of chiral auxiliaries—solvating or derivatizing agents—to induce diastereomeric non-equivalence, which is readily observable by NMR spectroscopy. This approach, supplemented by advanced techniques like VCD, allows researchers and drug development professionals to unambiguously identify, quantify, and confirm the stereochemical integrity of their chiral molecules, a critical step in ensuring safety, efficacy, and reproducibility in their scientific endeavors.
References
-
Wenzel, T. J., & Wilcox, C. D. (2017). Enantiomeric NMR Discrimination of Carboxylic Acids Using Actinomycin D as a Chiral Solvating Agent. Organic & Biomolecular Chemistry. Royal Society of Chemistry. [Link]
-
Seco, J. M., Quínoa, E., & Riguera, R. (2012). Enantiodiscrimination of Carboxylic Acids Using the Diphenylprolinol NMR Chiral Solvating Agents. Organic Chemistry Frontiers. Royal Society of Chemistry. [Link]
-
Parker, D. (2020). NMR Discrimination of Chiral Organic Compounds. In Chiral Analysis. Elsevier. [Link]
-
PubChem. (n.d.). 3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid. National Center for Biotechnology Information. [Link]
-
Barron, L. D. (2004). Direct Chiral Discrimination in NMR Spectroscopy. Chemical Society Reviews. [Link]
-
Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]
-
Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. [Link]
Sources
- 1. Enantiomeric NMR discrimination of carboxylic acids using actinomycin D as a chiral solvating agent - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Enantiodiscrimination of carboxylic acids using the diphenylprolinol NMR chiral solvating agents - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. books.rsc.org [books.rsc.org]
A Senior Application Scientist's Guide to the Chiral Resolution of Cyclopentanoic Acids: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the stereochemistry of a molecule is not a trivial detail—it is often the very essence of its biological activity. Within the landscape of chiral building blocks, cyclopentanoic acid derivatives hold significant value due to their presence in a multitude of natural products and pharmacologically active compounds. The effective separation of their enantiomers is a critical step in the journey from a racemic mixture to a single-enantiomer drug candidate. This guide provides an in-depth comparative analysis of the primary techniques employed for the chiral resolution of cyclopentanoic acids, grounded in experimental evidence and practical insights.
Introduction: The Significance of Chiral Cyclopentanoic Acids
The cyclopentane ring offers a rigid scaffold that can present substituents in well-defined spatial orientations. This structural feature is paramount in the specific interactions required for therapeutic efficacy. Consequently, the demand for enantiomerically pure cyclopentanoic acids is ever-present in the pharmaceutical industry. The choice of a resolution technique is a strategic decision, balancing factors such as scale, desired purity, cost, and the inherent properties of the target molecule. This guide will navigate the nuances of three principal methodologies: classical resolution via diastereomeric salt formation, enzymatic kinetic resolution, and chiral chromatography.
Classical Resolution via Diastereomeric Salt Formation
This venerable technique remains a cornerstone of industrial-scale chiral separations due to its cost-effectiveness and scalability. The principle lies in the reaction of a racemic cyclopentanoic acid with an enantiomerically pure chiral base to form a pair of diastereomeric salts. These diastereomers, unlike the original enantiomers, possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[1]
The Mechanism and a Scientist's Perspective
The formation of diastereomeric salts is an acid-base reaction. The subsequent separation, however, is a nuanced process governed by the subtle differences in the crystal lattice energies of the two diastereomers. The choice of the resolving agent is critical and often arrived at empirically.[2] Factors to consider include the pKa of the acid and base, the solvent system, and the temperature profile of the crystallization. A successful resolution hinges on maximizing the solubility difference between the two diastereomeric salts. It is a common pitfall to assume that any chiral base will resolve any chiral acid; the reality is a complex interplay of intermolecular forces within the crystal lattice.
Diagram 1: Workflow of Classical Resolution
Caption: Workflow of classical resolution via diastereomeric salt formation.
Experimental Protocol: Resolution of cis-Cyclopentane-1,2-dicarboxylic Acid
A representative protocol for the resolution of a cyclopentanoic acid derivative is the separation of cis-cyclopentane-1,2-dicarboxylic acid using the chiral base brucine.
Materials:
-
Racemic cis-cyclopentane-1,2-dicarboxylic acid
-
Brucine
-
Water
-
Hydrochloric acid (HCl)
-
Filtration apparatus
-
Polarimeter
Procedure:
-
Salt Formation: Dissolve equimolar amounts of racemic cis-cyclopentane-1,2-dicarboxylic acid and brucine in hot water.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then chill in an ice bath to induce crystallization of the less soluble diastereomeric salt.
-
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold water.
-
Liberation of the Enantiomer: Suspend the collected crystals in water and add an excess of HCl to precipitate the enantiomerically enriched dicarboxylic acid.
-
Purification: Collect the precipitated acid by filtration, wash with cold water, and dry.
-
Analysis: Determine the enantiomeric excess (ee%) of the resolved acid using polarimetry or chiral HPLC.
Performance Data
| Cyclopentanoic Acid Derivative | Resolving Agent | Yield (%) | Enantiomeric Excess (ee%) | Reference |
| cis-Cyclohexane-1,2-dicarboxylic acid | Brucine | Not specified | Not specified | [3] |
| 2,2-dimethylcyclopropane carboxylic acid | L-carnitine oxalate | 16.7 | Not specified | [4] |
Note: Data for cyclopentanoic acids is limited in readily available literature; related cyclic carboxylic acids are presented for illustrative purposes.
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution leverages the high stereoselectivity of enzymes, typically lipases, to differentiate between two enantiomers.[5] This is a kinetic phenomenon where one enantiomer reacts significantly faster than the other, allowing for their separation. For carboxylic acids, this is often achieved through the enantioselective esterification of the racemic acid or the enantioselective hydrolysis of a racemic ester derivative.
The Mechanism and a Scientist's Perspective
The power of enzymatic resolution lies in the intricate three-dimensional structure of the enzyme's active site, which creates a chiral environment. This environment preferentially binds one enantiomer in an orientation conducive to catalysis, while the other enantiomer binds less effectively or in a non-productive orientation. The choice of enzyme, solvent, and acyl donor (for esterification) or reaction medium (for hydrolysis) are critical parameters that must be optimized for high enantioselectivity (E-value). A significant advantage of this technique is the mild reaction conditions, which can be beneficial for sensitive substrates. However, a key limitation of kinetic resolution is that the maximum theoretical yield for a single enantiomer is 50%. This can be overcome in some cases by racemizing the unreacted enantiomer and recycling it.[6]
Diagram 2: Principle of Enzymatic Kinetic Resolution
Caption: Enzymatic kinetic resolution via hydrolysis of a racemic ester.
Experimental Protocol: Lipase-Catalyzed Hydrolysis of a Racemic Cyclopentyl Ester
This protocol describes a general procedure for the enzymatic resolution of a cyclopentanoic acid via the hydrolysis of its ester.
Materials:
-
Racemic methyl cyclopentanoate derivative
-
Lipase (e.g., from Candida antarctica B, CAL-B)
-
Phosphate buffer (pH 7)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Sodium sulfate (anhydrous)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: Suspend the racemic cyclopentyl ester in a phosphate buffer. Add the lipase to the mixture.
-
Incubation: Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by chiral HPLC or GC until approximately 50% conversion is reached.
-
Work-up: Stop the reaction and extract the mixture with an organic solvent. The unreacted ester will be in the organic phase, while the carboxylate salt of the hydrolyzed acid will be in the aqueous phase.
-
Separation: Separate the organic and aqueous layers. Acidify the aqueous layer with HCl to precipitate the carboxylic acid, then extract with an organic solvent.
-
Purification: Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the unreacted ester and the resolved acid by column chromatography if necessary.
-
Analysis: Determine the enantiomeric excess of both the unreacted ester and the resolved acid.
Performance Data
| Substrate | Enzyme | Method | Conversion (%) | Product ee% | Unreacted Substrate ee% | Reference |
| Racemic cis-2-aminocyclopentanecarboxamide | Candida antarctica lipase B (CAL-B) | N-acylation | 50 | >99 | 99 | [7] |
| Racemic trans-2-cyanocyclopentanol | Pseudomonas cepacia lipase (PS) | Acylation | ~50 | High (E > 200) | High | [8] |
Note: Data is for cyclopentane derivatives, highlighting the applicability of enzymatic methods to this ring system.
Chiral Chromatography
Chiral chromatography offers a powerful analytical and preparative tool for the direct separation of enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.[9]
The Mechanism and a Scientist's Perspective
The heart of chiral chromatography is the CSP. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly versatile for the separation of a wide range of chiral compounds, including carboxylic acids.[10][11] The separation mechanism is based on a combination of attractive interactions, such as hydrogen bonding, π-π interactions, dipole-dipole interactions, and inclusion complexation, between the enantiomers and the chiral selector. The "three-point interaction model" is a useful concept, suggesting that for effective chiral recognition, at least three simultaneous interactions are required between an enantiomer and the CSP, with at least one of these being stereochemically dependent. The choice of mobile phase (normal-phase, reversed-phase, or polar organic) is crucial for optimizing the separation.
For industrial applications, Simulated Moving Bed (SMB) chromatography, a continuous and more efficient form of preparative chromatography, is often employed. SMB allows for higher throughput and reduced solvent consumption compared to traditional batch chromatography, making it a cost-effective option for large-scale production of single enantiomers.[9]
Diagram 3: Principle of Chiral HPLC Separation
Caption: Workflow of chiral separation by High-Performance Liquid Chromatography.
Experimental Protocol: Chiral HPLC of a Cyclopentanoic Acid Derivative
This protocol outlines a general method for the analytical separation of a racemic cyclopentanoic acid.
Materials:
-
Racemic cyclopentanoic acid derivative
-
HPLC system with a UV detector
-
Polysaccharide-based chiral column (e.g., Chiralcel® OD-H, Chiralpak® AD-H)
-
HPLC-grade solvents (e.g., n-hexane, isopropanol, trifluoroacetic acid)
Procedure:
-
Sample Preparation: Dissolve the racemic cyclopentanoic acid in the mobile phase to a suitable concentration (e.g., 1 mg/mL).
-
Column Equilibration: Equilibrate the chiral column with the mobile phase at a constant flow rate until a stable baseline is achieved. A typical mobile phase for a carboxylic acid on a polysaccharide-based CSP would be a mixture of n-hexane and isopropanol with a small amount of a strong acid modifier like trifluoroacetic acid (TFA) to improve peak shape.
-
Injection: Inject a small volume of the sample solution (e.g., 5-10 µL) onto the column.
-
Detection: Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength.
-
Data Analysis: Integrate the peak areas of the two enantiomers to determine the enantiomeric ratio.
Performance Data
| Column Type | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Resolution (Rs) | Reference |
| Polysaccharide-based | n-Hexane/Isopropanol/TFA | 1.0 | UV 220 | > 1.5 is generally considered baseline | [12] (General conditions) |
| Chiralcel OD-H / Chiralpak AD | Normal Phase | Varies | UV | Varies with analyte | [13] (General applicability) |
Note: Specific resolution data for cyclopentanoic acids is highly dependent on the exact structure and requires method development. The table indicates general starting conditions.
Comparative Analysis and Conclusion
The selection of a chiral resolution technique for cyclopentanoic acids is a multi-faceted decision.
| Feature | Classical Resolution | Enzymatic Kinetic Resolution | Chiral Chromatography (HPLC/SMB) |
| Principle | Diastereomer formation & fractional crystallization | Enantioselective enzymatic reaction | Differential interaction with a chiral stationary phase |
| Scalability | High | Moderate to High | High (especially SMB) |
| Yield (per cycle) | Theoretically up to 50% (can be improved with racemization) | Theoretically up to 50% (can be improved with racemization) | High (>95%) |
| Enantiomeric Purity | Can be very high with multiple recrystallizations | Generally very high | Very high |
| Cost | Generally lower (reagents can be inexpensive) | Moderate (enzymes can be costly but are reusable) | High (chiral columns and SMB equipment are expensive) |
| Development Time | Can be lengthy (screening of resolving agents and solvents) | Moderate (screening of enzymes and conditions) | Can be rapid for analytical, more involved for preparative/SMB |
| Generality | Broad for acids and bases | Substrate-dependent | Very broad with a range of available columns |
| Key Advantage | Cost-effective for large scale | High enantioselectivity under mild conditions | Direct separation, high purity, and analytical power |
| Key Disadvantage | Empirical and can be labor-intensive | 50% yield limit without racemization | High upfront and operational costs |
Ultimately, the optimal choice will depend on a thorough evaluation of the specific project requirements, including the scale of production, the value of the final product, and the available resources for process development and implementation.
References
-
Wikipedia. (n.d.). Simulated moving bed. [Link]
-
Scriba, G. K. E. (2019). Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview. Methods in Molecular Biology, 1985, 93–126. [Link]
-
Franco, P., & Zhang, T. (2019). Polysaccharide-Derived Chiral Stationary Phases for the Separation of Enantiomers. In Chromatographic Method Development. Jenny Stanford Publishing. [Link]
- Google Patents. (n.d.).
-
Wang, Y., et al. (2012). Synthesis and chiral resolution of 2,2-dimethylcyclopropane carboxylic acid. ResearchGate. [Link]
-
Ali, I., et al. (2015). HPLC Separation of Enantiomers of Some Chiral Carboxylic Acid Derivatives Using Polysaccharide-Based Chiral Columns and Polar Organic Mobile Phases. ResearchGate. [Link]
-
Srinivas, C. (2023). Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation. Saitama University. [Link]
-
Onyx Scientific. (n.d.). Chiral Resolution Screening. [Link]
-
Zhang, T., & Franco, P. (2019). Polysaccharide-Derived Chiral Stationary Phases for the Separation of Enantiomers. ResearchGate. [Link]
-
Kazakevich, Y., & LoBrutto, R. (Eds.). (2007). HPLC separation of 2-aryloxycarboxylic acid enantiomers on chiral stationary phases. ResearchGate. [Link]
-
Chemistry LibreTexts. (2019). 6.8 Resolution (Separation) of Enantiomers. [Link]
-
Forró, E., & Fülöp, F. (2003). Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols. PubMed. [Link]
-
Forró, E., & Fülöp, F. (2014). Enzymatic kinetic resolution of ethyl cis 2-aminocyclohexanecarboxylate 8. ResearchGate. [Link]
-
Forró, E., & Fülöp, F. (2007). Lipase-catalyzed kinetic resolution of 2-aminocyclopentane- and 2-aminocyclohexanecarboxamides. ResearchGate. [Link]
-
Lee, S. H., & Lee, J. H. (2011). Diastereoselective Decarboxylation of Cyclopentene Dicarboxylic Acid Derivatives. ResearchGate. [Link]
-
Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. [Link]
-
Remeš, M., & Kroulíková, S. (2019). Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification. TU Delft Repository. [Link]
-
Wikipedia. (n.d.). Chiral resolution. [Link]
-
D'Arrigo, P., et al. (2022). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. Molecules, 27(13), 4346. [Link]
-
Ishihara, K., et al. (2018). Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. Beilstein Journal of Organic Chemistry, 14, 2520–2526. [Link]
-
Seemayer, R., & Schneider, M. P. (1991). Enzymatic hydrolysis and esterification. Routes to optically pure cyclopentanols. Recueil des Travaux Chimiques des Pays-Bas, 110(5), 171-174. [Link]
-
Wang, Y., et al. (2024). Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control. Chirality, 36(2), e23634. [Link]
-
Fedorchuk, A. S., et al. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. Molecules, 29(17), 4059. [Link]
-
Santos, P. P., & Pinheiro, P. F. (2017). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. [Link]
-
Smith, A. M., et al. (2022). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. Organic Letters, 24(1), 183–188. [Link]
-
Tanaka, Y. (2023). Kinetic Resolutions of α-Quaternary Carboxylic Acids with Chiral Bifunctional Sulfide Catalysts. [Link]
Sources
- 1. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 2. Chiral resolution - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. repository.tudelft.nl [repository.tudelft.nl]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. taylorfrancis.com [taylorfrancis.com]
- 11. Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Protecting Groups for Cyclopentane Intermediates
For researchers, scientists, and drug development professionals navigating the intricate pathways of multi-step organic synthesis, the judicious selection of protecting groups is paramount. This is particularly true when dealing with highly functionalized cyclopentane intermediates, core scaffolds in a multitude of biologically active molecules, including prostaglandins and various pharmaceuticals. The inherent reactivity of functional groups such as hydroxyls, amines, and carbonyls on the cyclopentane ring necessitates their temporary masking to ensure chemoselectivity and achieve desired chemical transformations.
This guide provides an in-depth, objective comparison of the performance of common protecting groups for cyclopentane intermediates. Drawing upon field-proven insights and experimental data, we will explore the nuances of silyl ethers, benzyl ethers, acetals, and carbamates, empowering you to make informed decisions for your synthetic strategies. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative references.
The Logic of Protection: A Strategic Overview
The core principle of a protecting group strategy is the reversible derivatization of a functional group to withstand specific reaction conditions, followed by its clean removal to restore the original functionality.[1] An ideal protecting group is easily introduced and removed in high yield, stable to a range of reaction conditions, and does not introduce additional synthetic complexities.[2] In the context of polyfunctional cyclopentane intermediates, the concept of orthogonal protection is critical. This strategy employs multiple protecting groups that can be removed under distinct conditions, allowing for the selective deprotection of one functional group while others remain intact.[3][4]
Protecting Hydroxyl Groups on the Cyclopentane Ring: Silyl vs. Benzyl Ethers
The hydroxyl group is a frequent passenger on cyclopentane intermediates, and its protection is often a crucial first step. The choice between the two most common classes, silyl ethers and benzyl ethers, hinges on the planned synthetic route and the required orthogonality.
Silyl Ethers: A Tunable Shield
Silyl ethers are a versatile class of protecting groups for alcohols, with their stability being highly tunable based on the steric bulk of the substituents on the silicon atom.[5] This allows for a range of options, from the labile trimethylsilyl (TMS) group to the more robust tert-butyldimethylsilyl (TBS) and triisopropylsilyl (TIPS) groups.[6][7]
Introduction: Silyl ethers are typically formed by reacting the alcohol with a silyl chloride in the presence of a base, such as imidazole or triethylamine, in an aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).[6]
Deprotection: The key to the utility of silyl ethers is their facile cleavage using a fluoride ion source, such as tetrabutylammonium fluoride (TBAF).[8][9] The exceptional strength of the Si-F bond is the driving force for this reaction.[8] Acidic conditions can also be employed for deprotection, with the lability being inversely proportional to the steric bulk of the silyl group.[8]
Performance on Cyclopentane Intermediates: The puckered envelope and twist conformations of the cyclopentane ring can influence the accessibility of hydroxyl groups.[10] For sterically hindered secondary alcohols on a cyclopentane ring, the choice of a less bulky silylating agent or more forcing conditions may be necessary. Conversely, the selective protection of a primary alcohol in the presence of a secondary alcohol on a cyclopentane side chain can often be achieved by leveraging the steric hindrance of bulky silylating agents like TBDMS-Cl or TIPS-Cl.[11]
Comparative Data for Silyl Ether Protection and Deprotection:
| Protecting Group | Substrate | Protection Conditions | Yield (%) | Deprotection Conditions | Yield (%) | Citation(s) |
| TBDMS | Primary Alcohol | TBDMSCl, Imidazole, DMF | >95 | TBAF, THF | 97 | [6][8] |
| TIPS | Primary Alcohol | TIPSCl, Imidazole, DCM | >90 | TBAF, THF | High | [6] |
| TMS | Primary Alcohol | TMSCl, Pyridine, DCM | >95 | Mild acid (e.g., K₂CO₃/MeOH) | High | [5][6] |
Note: Yields are typical and can vary depending on the specific cyclopentane substrate and reaction conditions.
Benzyl Ethers: The Robust Protector
Benzyl (Bn) ethers are known for their high stability across a wide range of acidic and basic conditions, making them a robust choice for protecting hydroxyl groups during lengthy synthetic sequences.[12][13]
Introduction: Benzyl ethers are commonly prepared via a Williamson ether synthesis, where the corresponding alkoxide reacts with benzyl bromide (BnBr) or benzyl chloride (BnCl) in the presence of a strong base like sodium hydride (NaH).[13]
Deprotection: The hallmark of the benzyl ether is its cleavage under neutral conditions via catalytic hydrogenolysis (e.g., H₂, Pd/C).[14][15] This method is orthogonal to most other protecting groups, including silyl ethers and esters.[12]
Performance on Cyclopentane Intermediates: The stability of benzyl ethers makes them particularly useful in complex syntheses, such as those of prostaglandins, where multiple steps involving acidic or basic reagents are required.[16] However, it's important to note that unlike bulky silyl ethers, achieving selective protection of one hydroxyl group over another on a cyclopentane ring with benzyl ethers can be challenging.[11]
Comparative Stability of Benzyl vs. Silyl Ethers:
| Protecting Group | Stable To | Labile To |
| Benzyl (Bn) | Strong acids, Strong bases, Nucleophiles, Oxidants (most) | Catalytic Hydrogenolysis, Dissolving Metal Reduction |
| Silyl (e.g., TBDMS) | Bases, Nucleophiles, Oxidants, Catalytic Hydrogenolysis | Acids, Fluoride Ions |
Masking the Carbonyl: Acetal Protection of Cyclopentanones
The carbonyl group of a cyclopentanone is a hub of reactivity, readily undergoing nucleophilic attack. Protecting it as an acetal is a common strategy to prevent unwanted side reactions, for instance, during reductions of other functional groups with hydrides or in Grignard reactions.[4][17]
Introduction: Acetals, most commonly cyclic acetals like 1,3-dioxolanes, are formed by the acid-catalyzed reaction of the cyclopentanone with a diol, typically ethylene glycol.[18] The removal of water drives the reaction to completion.[17]
Deprotection: Acetal deprotection is achieved by hydrolysis under acidic conditions, regenerating the ketone.[17]
Performance on Cyclopentanone Intermediates: The rate of acetal formation can be influenced by the steric environment around the carbonyl group on the cyclopentane ring.[19] Highly substituted or sterically hindered cyclopentanones may require longer reaction times or more forcing conditions. The hydrolysis of the resulting acetal is also sensitive to steric factors.[19]
Kinetic and Equilibrium Considerations: Studies have shown that the rates of hydrolysis of ketals derived from cyclopentanones are generally greater than those from cyclohexanones, a factor to consider when planning deprotection steps.[19]
Shielding the Amine: Boc vs. Cbz Protection of Cyclopentylamines
Amines on cyclopentane intermediates are nucleophilic and basic, often requiring protection to prevent interference in various chemical transformations. Carbamates are the most common class of protecting groups for amines, with tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) being the workhorses in this category.[20]
The Acid-Labile Boc Group
The Boc group is favored for its stability under a wide range of conditions and its facile removal with acid.[10][21]
Introduction: The Boc group is typically introduced by reacting the cyclopentylamine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine.[10]
Deprotection: Cleavage of the Boc group is most commonly achieved using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent.[21][22]
The Hydrogenolysis-Labile Cbz Group
The Cbz group offers an orthogonal deprotection strategy to the Boc group, being stable to the acidic conditions used for Boc removal.[23]
Introduction: The Cbz group is introduced by reacting the amine with benzyl chloroformate (CbzCl) under basic conditions.[23]
Deprotection: The Cbz group is classically removed by catalytic hydrogenolysis (H₂, Pd/C), similar to benzyl ethers.[23]
Orthogonality in Action: The distinct deprotection conditions for Boc and Cbz groups make them an excellent orthogonal pair. For instance, a cyclopentane intermediate bearing both a Boc-protected and a Cbz-protected amine can have the Boc group selectively removed with acid, leaving the Cbz group intact for a subsequent transformation.[20]
Comparative Data for Amine Protecting Groups:
| Protecting Group | Introduction Reagent | Deprotection Conditions | Orthogonal to |
| Boc | Boc₂O, Base | Strong Acid (TFA, HCl) | Cbz, Benzyl ethers, Silyl ethers (most) |
| Cbz | CbzCl, Base | H₂, Pd/C | Boc, Silyl ethers, Acetals |
Experimental Protocols
Protocol 1: Protection of a Cyclopentanol with TBDMSCl
Objective: To protect a hydroxyl group on a cyclopentane intermediate as a tert-butyldimethylsilyl (TBDMS) ether.
Materials:
-
Cyclopentanol derivative (1.0 equiv)
-
tert-Butyldimethylsilyl chloride (TBDMSCl) (1.2 equiv)
-
Imidazole (2.5 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the cyclopentanol derivative in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add imidazole to the solution and stir until it dissolves.
-
Add TBDMSCl portion-wise to the reaction mixture at room temperature.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired TBDMS ether.[6]
Protocol 2: Deprotection of a Boc-Protected Cyclopentylamine with TFA
Objective: To remove the Boc protecting group from a cyclopentylamine derivative.
Materials:
-
Boc-protected cyclopentylamine (1.0 equiv)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the Boc-protected cyclopentylamine in DCM in a round-bottom flask.
-
Add TFA to the solution (typically 20-50% v/v) at room temperature.
-
Stir the reaction mixture at room temperature. The reaction is often complete within 30 minutes to a few hours. Monitor by TLC.
-
Upon completion, carefully neutralize the excess TFA by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure to obtain the deprotected cyclopentylamine. The product may be obtained as the free amine or its TFA salt, depending on the workup.[21][22]
Conclusion
The selection of a protecting group for a cyclopentane intermediate is a strategic decision that profoundly impacts the efficiency and success of a synthetic campaign. This guide has provided a comparative analysis of common protecting groups for hydroxyl, carbonyl, and amine functionalities on the cyclopentane scaffold. Silyl ethers offer tunable stability, benzyl ethers provide robustness, acetals effectively mask carbonyls, and the Boc/Cbz pair offers excellent orthogonality for amines. By understanding the nuances of their introduction, removal, and relative stabilities, researchers can navigate the complexities of cyclopentane chemistry with greater confidence and precision. The provided experimental protocols serve as a starting point, and optimization based on the specific substrate and desired outcome is always encouraged.
References
-
Total Synthesis. (n.d.). TBS Protecting Group: TBS Protection & Deprotection. Retrieved January 14, 2026, from [Link]
- BenchChem. (2025, December).
- Angewandte Chemie International Edition. (2001). Orthogonal Photolysis of Protecting Groups. 40(11), 2071-2073.
-
ResearchGate. (n.d.). ORGANIC SYNTHESIS. Retrieved January 14, 2026, from [Link]
- BenchChem. (2025, November). Silyl Ether Protecting Groups: A Comparative Guide to Stability in Acidic and Basic Media. BenchChem.
-
University of California, Irvine. (n.d.). Protecting Groups. Retrieved January 14, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Reactions of Cyclopropanone Acetals with Alkyl Azides: Carbonyl Addition versus Ring-Opening Pathways. Retrieved January 14, 2026, from [Link]
-
Fiveable. (n.d.). Orthogonal Protection Definition. Retrieved January 14, 2026, from [Link]
-
American Chemical Society. (n.d.). Specific solvent issues with BOC deprotection. Retrieved January 14, 2026, from [Link]
- Kocienski, P. J. (1994). Protecting Groups. Thieme.
-
Reddit. (2023, October 18). Boc De-protection. r/Chempros. Retrieved January 14, 2026, from [Link]
-
ElectronicsAndBooks. (n.d.). Kinetic and Equilibrium Studies of Cyclic Ketal Formation and Hydrolysis. Retrieved January 14, 2026, from [Link]
-
Wikipedia. (n.d.). Protecting group. Retrieved January 14, 2026, from [Link]
- Organic Letters. (2000). New Protecting Groups for 1,2-Diols (Boc- and Moc-ethylidene). Cleavage of Acetals with Bases. 2(18), 2809-2811.
-
Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved January 14, 2026, from [Link]
-
Applied Chemical Engineering. (n.d.). Selective deprotection of strategy for TBS ether under mild condition. Retrieved January 14, 2026, from [Link]
- The Journal of Organic Chemistry. (2007).
-
ResearchGate. (n.d.). Studies on the hydrogenolysis of benzyl ethers. Retrieved January 14, 2026, from [Link]
-
Atlanchim Pharma. (2021, October 6). 2-17 Science About O-Benzyl protecting groups. Retrieved January 14, 2026, from [Link]
-
ChemRxiv. (n.d.). Optimized Conditions for the Palladium-Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers: Preventing Saturation of Aromatic Protecting Groups. Retrieved January 14, 2026, from [Link]
-
Common Organic Chemistry. (n.d.). TBS Deprotection - TBAF. Retrieved January 14, 2026, from [Link]
-
Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols. Retrieved January 14, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved January 14, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). CHEMOSELECTIVE CATALYTIC HYDROGENATION OF ALKENES BY LINDLAR CATALYST. Retrieved January 14, 2026, from [Link]
-
YouTube. (2024, March 6). Acetal Formation Mechanism Step-by-Step Explanation with a Quick Trick to Predict the Product. Retrieved January 14, 2026, from [Link]
-
Chemistry LibreTexts. (2019, June 5). 14.3: Acetal Formation. Retrieved January 14, 2026, from [Link]
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved January 14, 2026, from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (n.d.). Recent Advances in Silyl Protection of Alcohols. Retrieved January 14, 2026, from [Link]
-
Chemistry LibreTexts. (2021, June 10). 16: Silylethers. Retrieved January 14, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved January 14, 2026, from [Link]
-
National Institutes of Health. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Retrieved January 14, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved January 14, 2026, from [Link]
-
Indian Institute of Technology Bombay. (2020, October 26). Protecting Groups. Retrieved January 14, 2026, from [Link]
Sources
- 1. Protective Groups [organic-chemistry.org]
- 2. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 3. fiveable.me [fiveable.me]
- 4. Protecting group - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. total-synthesis.com [total-synthesis.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Benzyl Ethers [organic-chemistry.org]
- 14. Hydrogenolysis of Benzyl Ether | Ambeed [ambeed.com]
- 15. atlanchimpharma.com [atlanchimpharma.com]
- 16. researchgate.net [researchgate.net]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. youtube.com [youtube.com]
- 19. electronicsandbooks.com [electronicsandbooks.com]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. total-synthesis.com [total-synthesis.com]
A Comparative Guide to the Synthesis of (1S,3R)-3-(Methoxycarbonyl)cyclopentanecarboxylic Acid: A Cost-Benefit Analysis for Drug Development Professionals
(1S,3R)-3-(Methoxycarbonyl)cyclopentanecarboxylic acid is a crucial chiral building block in the synthesis of numerous pharmaceutical agents, where its specific stereochemistry is paramount for biological activity. The efficient and cost-effective production of this intermediate is a significant consideration in drug development and manufacturing. This guide provides a detailed comparison of three distinct synthetic strategies to obtain this valuable compound: Enzymatic Resolution , Asymmetric Catalysis , and Classical Chiral Resolution . We will delve into the experimental protocols, mechanistic underpinnings, and a thorough cost-benefit analysis of each route to aid researchers and process chemists in selecting the optimal pathway for their specific needs.
Introduction to the Target Molecule
This compound, with CAS number 96443-42-4, is a dicarboxylic acid monoester featuring two stereocenters in a cis configuration on a cyclopentane ring.[1] Its utility as an intermediate stems from the versatility of its two distinct functional groups, which can be selectively manipulated in subsequent synthetic steps. The precise spatial arrangement of the carboxylic acid and the methoxycarbonyl group is critical for its application in the stereoselective synthesis of complex molecules.[2]
Route 1: Enzymatic Resolution via Desymmetrization
This chemoenzymatic approach leverages the high stereoselectivity of enzymes to differentiate between enantiotopic groups in a prochiral starting material. Specifically, the desymmetrization of dimethyl cis-1,3-cyclopentanedicarboxylate using an esterase, such as Pig Liver Esterase (PLE), can yield the desired enantiomer.[3]
Mechanistic Rationale
The enzyme's chiral active site selectively hydrolyzes one of the two enantiotopic methyl ester groups of the meso-diester. For PLE, a pro-S enantiotopic selectivity has been observed in the hydrolysis of five-membered ring meso-1,3-diesters. This means the enzyme preferentially attacks the ester group at the S-configured carbon, leading to the formation of the desired (1S,3R)-monoester.[3]
Experimental Protocol: Enzymatic Hydrolysis with Pig Liver Esterase
-
Preparation of the Reaction Mixture: In a temperature-controlled vessel, suspend dimethyl cis-1,3-cyclopentanedicarboxylate in a phosphate buffer (e.g., 100 mM, pH 7.5).
-
Enzyme Addition: Add Pig Liver Esterase (PLE) to the mixture. The enzyme loading will need to be optimized but can typically range from 1-10% w/w of the substrate.
-
Reaction Monitoring: Maintain the reaction at a constant temperature (e.g., 25-30 °C) with gentle agitation. Monitor the progress of the hydrolysis by techniques such as TLC or HPLC to track the disappearance of the diester and the formation of the monoester. The pH of the reaction may need to be maintained by the addition of a dilute base to neutralize the carboxylic acid produced.
-
Work-up and Isolation: Once the desired conversion is reached, acidify the reaction mixture to protonate the carboxylate. Extract the product with an organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried, and the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by column chromatography to yield the pure this compound.
Visualization of the Workflow
Caption: Workflow for the Enzymatic Resolution Route.
Route 2: Asymmetric Catalysis
Asymmetric catalysis offers a more direct approach to the desired enantiomer by employing a chiral catalyst to guide the stereochemical outcome of a reaction. A plausible strategy for synthesizing this compound is the asymmetric hydrogenation of a prochiral unsaturated precursor, such as dimethyl cyclopent-1-ene-1,3-dicarboxylate, using a chiral rhodium catalyst.[4][5]
Mechanistic Rationale
The chiral phosphine ligand coordinated to the rhodium center creates a chiral environment. The prochiral alkene substrate coordinates to the metal center in a specific orientation to minimize steric hindrance. The subsequent migratory insertion of hydrogen occurs stereoselectively, leading to the formation of one enantiomer in excess. The choice of chiral ligand is critical in determining the enantioselectivity of the reaction.
Experimental Protocol: Asymmetric Hydrogenation
-
Catalyst Preparation: In a glovebox, charge a pressure reactor with the chiral rhodium catalyst (e.g., a complex of rhodium with a chiral bisphosphine ligand like BINAP) and the substrate, dimethyl cyclopent-1-ene-1,3-dicarboxylate, in a suitable solvent (e.g., methanol or dichloromethane).
-
Hydrogenation: Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 10-50 atm). Stir the reaction mixture at a controlled temperature (e.g., room temperature to 50 °C).
-
Reaction Monitoring: Monitor the reaction progress by observing hydrogen uptake and by analyzing aliquots via GC or HPLC.
-
Work-up and Isolation: Upon completion, carefully vent the reactor and purge with an inert gas. Remove the solvent under reduced pressure.
-
Selective Hydrolysis and Purification: The resulting chiral diester is then subjected to selective hydrolysis of one ester group, followed by purification by chromatography or crystallization to yield the target molecule.
Visualization of the Workflow
Caption: Workflow for the Asymmetric Catalysis Route.
Route 3: Classical Chiral Resolution
This traditional method involves the separation of a racemic mixture of the dicarboxylic acid by forming diastereomeric salts with a chiral resolving agent. This is a well-established and often scalable technique.[6]
Mechanistic Rationale
A racemic mixture of cis-1,3-cyclopentanedicarboxylic acid is reacted with a single enantiomer of a chiral base (the resolving agent), such as a chiral amine. This results in the formation of a pair of diastereomeric salts. Diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization. Once the desired diastereomeric salt is isolated, the chiral resolving agent is removed, and the enantiomerically pure dicarboxylic acid is then selectively mono-esterified.
Experimental Protocol: Chiral Resolution and Esterification
-
Salt Formation: Dissolve racemic cis-1,3-cyclopentanedicarboxylic acid in a suitable solvent (e.g., ethanol or methanol). Add one equivalent of a chiral amine resolving agent (e.g., (R)-(+)-α-phenylethylamine).
-
Fractional Crystallization: Allow the solution to cool slowly to induce crystallization. The less soluble diastereomeric salt will precipitate out. The crystals are collected by filtration. Multiple recrystallizations may be necessary to achieve high diastereomeric purity.
-
Liberation of the Chiral Diacid: Dissolve the purified diastereomeric salt in water and acidify with a strong acid (e.g., HCl) to precipitate the enantiomerically pure dicarboxylic acid. The chiral resolving agent can be recovered from the aqueous layer.
-
Mono-esterification: The enantiopure dicarboxylic acid is then subjected to a controlled mono-esterification reaction to yield the target molecule. This can be achieved by reacting the diacid with one equivalent of methanol under acidic catalysis.
-
Purification: The final product is purified by chromatography or crystallization.
Visualization of the Workflow
Caption: Workflow for the Classical Chiral Resolution Route.
Cost-Benefit Analysis
| Parameter | Route 1: Enzymatic Resolution | Route 2: Asymmetric Catalysis | Route 3: Classical Chiral Resolution |
| Theoretical Max. Yield | 50% (for the desired enantiomer from a meso compound) | ~100% | 50% (for the desired enantiomer, with potential for racemization and recycling of the unwanted enantiomer) |
| Reagent Cost | Moderate (Enzyme cost can be significant, but can be offset by high turnover and potential for immobilization and reuse) | High (Chiral ligands and rhodium precursors are expensive) | Low to Moderate (Chiral resolving agents are generally less expensive than catalysts) |
| Process Complexity | Moderate (Requires optimization of enzyme activity and stability, pH control) | High (Requires inert atmosphere techniques, high-pressure equipment, and careful catalyst handling) | Moderate to High (Can be labor-intensive, requiring multiple recrystallizations for high purity) |
| Scalability | Good (Biocatalytic processes are often scalable) | Moderate (Scaling up high-pressure reactions can be challenging and requires specialized equipment) | Excellent (Crystallization is a well-established and scalable industrial process) |
| Environmental Impact | Low (Typically performed in aqueous media under mild conditions) | Moderate (Use of heavy metals and organic solvents) | Moderate (Use of organic solvents, but the resolving agent can often be recovered and recycled) |
| Enantioselectivity | Moderate to High (Can be highly dependent on the specific enzyme and substrate) | Potentially Very High (Often achieves >99% ee) | Potentially Very High (Dependent on the efficiency of the fractional crystallization) |
Conclusion and Recommendations
The choice of synthetic route to this compound is a multifaceted decision that depends on the specific priorities of the project.
-
Enzymatic Resolution is an attractive option for its environmental friendliness and operational simplicity under mild conditions. While the theoretical yield from a meso starting material is 50%, the high selectivity and potential for enzyme recycling make it a viable and sustainable choice, particularly if the cost of the enzyme can be managed.
-
Asymmetric Catalysis offers the most elegant and atom-economical approach, with the potential for very high yields and enantioselectivities. However, the high cost of the chiral catalyst and the need for specialized equipment may be limiting factors, especially in the early stages of drug development. This route is often best suited for large-scale manufacturing where the initial investment in catalyst development and equipment can be justified by the high efficiency.
-
Classical Chiral Resolution remains a robust and highly scalable method. While it can be labor-intensive and is theoretically limited to a 50% yield, the lower cost of resolving agents and the well-established nature of the technique make it a practical choice, especially when a racemization and recycling protocol for the unwanted enantiomer can be implemented.
For research and early development phases, enzymatic resolution and classical chiral resolution may offer a more accessible and cost-effective starting point. For large-scale manufacturing where efficiency and high enantiopurity are paramount, the investment in developing a robust asymmetric catalytic process is often warranted. A thorough evaluation of in-house capabilities, project timelines, and cost constraints will ultimately guide the selection of the most appropriate synthetic strategy.
References
-
Recombinant pig liver esterase-catalyzed synthesis of (1S,4R)-4-hydroxy-2-cyclopentenyl acetate with subsequent enantioselective. (n.d.). Retrieved January 14, 2026, from [Link]
-
Rhodium-catalyzed asymmetric hydrogenation of exocyclic α,β-unsaturated carbonyl compounds. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved January 14, 2026, from [Link]
-
Recombinant Pig Liver Esterase-Catalyzed Synthesis of (1S,4R)-4-Hydroxy-2-cyclopentenyl Acetate Combined with Subsequent Enantioselective Crystallization. (2018). ResearchGate. Retrieved January 14, 2026, from [Link]
-
pig liver esterase. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. (2012). Chemical Society Reviews (RSC Publishing). Retrieved January 14, 2026, from [Link]
-
Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid. (2021). PubMed Central. Retrieved January 14, 2026, from [Link]
-
Enzymes in organic synthesis. 33. Stereoselective pig liver esterase-catalyzed hydrolyses of meso cyclopentyl-, tetrahydrofuranyl-, and tetrahydrothiophenyl-1,3-diesters. (1985). Sci-Hub. Retrieved January 14, 2026, from [Link]
-
Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. (2024). MDPI. Retrieved January 14, 2026, from [Link]
-
Chiral resolution. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]
Sources
- 1. Rhodium-catalyzed asymmetric hydrogenation of exocyclic α,β-unsaturated carbonyl compounds [ouci.dntb.gov.ua]
- 2. Enantioselective synthesis of the excitatory amino acid (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sci-hub.box [sci-hub.box]
- 4. Rhodium-catalyzed asymmetric hydrogenation of exocyclic α,β-unsaturated carbonyl compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. Chiral resolution - Wikipedia [en.wikipedia.org]
A Comparative Guide to In-Silico Modeling of (1S,3R)-3-(Methoxycarbonyl)cyclopentanecarboxylic Acid Derivatives for Drug Discovery
For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a viable drug candidate is fraught with challenges. The cyclopentane ring, a motif present in numerous natural products and bioactive compounds, offers a compelling three-dimensional architecture for molecular design.[1] Specifically, derivatives of (1S,3R)-3-(Methoxycarbonyl)cyclopentanecarboxylic Acid present a synthetically accessible and versatile starting point for exploring new chemical space. This guide provides an in-depth comparison of in-silico modeling techniques—Quantitative Structure-Activity Relationship (QSAR), Molecular Docking, and Molecular Dynamics (MD) simulations—to accelerate the discovery and optimization of novel therapeutics based on this scaffold.
The Strategic Value of the Cyclopentane Scaffold
The non-planar, puckered conformation of the cyclopentane ring provides distinct advantages in medicinal chemistry by enabling precise spatial orientation of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets.[1][2] Unlike flat aromatic systems, saturated carbocycles like cyclopentane offer improved physicochemical properties, such as better solubility and metabolic stability.[3] The this compound scaffold, with its defined stereochemistry and dual functional groups (an ester and a carboxylic acid), serves as an excellent starting point for creating diverse chemical libraries with specific three-dimensional arrangements.
Comparative Analysis of In-Silico Modeling Methodologies
The selection of an appropriate in-silico technique is critical and depends on the specific research question, available data, and computational resources. Here, we compare three workhorse methodologies in computational drug discovery.
| Methodology | Primary Application | Strengths | Limitations | Typical Software |
| Quantitative Structure-Activity Relationship (QSAR) | Predicting the activity of new compounds based on their physicochemical properties. | High-throughput screening of large virtual libraries; identifies key molecular descriptors for activity. | Requires a dataset of compounds with known activities; predictive power is limited to the chemical space of the training data. | SYBYL-X, MOE, Schrödinger Suite[3][4] |
| Molecular Docking | Predicting the binding mode and affinity of a ligand to a protein target. | Visualizes protein-ligand interactions; relatively fast for virtual screening. | Scoring functions can be inaccurate; protein flexibility is often limited or ignored. | AutoDock, Glide, GOLD[5] |
| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of a biological system over time. | Provides insights into protein flexibility, binding kinetics, and the role of solvent; can refine docking poses. | Computationally expensive; requires significant expertise to set up and analyze. | GROMACS, AMBER, NAMD[6][7] |
In-Depth Methodologies and Experimental Protocols
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR models are mathematical equations that correlate the chemical structure of a compound with its biological activity.[8][9] For derivatives of this compound, a QSAR model can be invaluable for prioritizing which derivatives to synthesize and test.
The fundamental principle of QSAR is that the structure of a molecule dictates its properties, including its biological activity. By systematically modifying the scaffold and measuring the corresponding change in activity, we can deduce which structural features are crucial for the desired effect. For instance, a QSAR study on carboxylic acid derivatives as HIV-1 Integrase inhibitors revealed that polarizability and mass were the most influential atomic properties for their inhibitory activity.[8][9]
-
Data Set Preparation:
-
Compile a dataset of at least 30-50 analogues of this compound with experimentally determined biological activity (e.g., IC50 or Ki values).
-
Convert the activity data to a logarithmic scale (e.g., pIC50 = -log(IC50)).
-
Randomly divide the dataset into a training set (typically 70-80% of the compounds) for model generation and a test set (20-30%) for external validation.[4]
-
-
Molecular Descriptor Calculation:
-
For each molecule, calculate a wide range of molecular descriptors, which can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape). Software like SYBYL-X can be used for this purpose.[4]
-
-
Model Building and Validation:
-
Use statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to build a mathematical model correlating the descriptors with the biological activity of the training set.
-
Internal Validation: Perform leave-one-out cross-validation (q²) on the training set to assess the model's robustness. A q² value greater than 0.5 is generally considered acceptable.
-
External Validation: Use the generated model to predict the activity of the test set compounds. The predictive power of the model is evaluated by the squared correlation coefficient (R²_pred) between the predicted and experimental activities. An R²_pred value greater than 0.6 is desirable.[10]
-
Caption: A typical workflow for developing a predictive QSAR model.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[5] This is crucial for understanding the molecular basis of activity and for structure-based drug design.
The binding of a ligand to a protein is governed by non-covalent interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic forces. Docking algorithms explore the conformational space of the ligand within the protein's binding site and use a scoring function to estimate the binding affinity for different poses.
-
Receptor and Ligand Preparation:
-
Receptor: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.
-
Ligand: Generate the 3D structure of the this compound derivative. Optimize its geometry using a force field like MMFF94 and assign partial charges.[10]
-
-
Binding Site Definition:
-
Define the binding pocket on the receptor. This can be done based on the location of a co-crystallized ligand or by using pocket detection algorithms.
-
-
Docking Simulation:
-
Use a docking program like AutoDock or Glide to dock the prepared ligand into the defined binding site.[5] The program will generate a series of possible binding poses.
-
-
Pose Analysis and Validation:
-
Analyze the top-ranked poses based on their docking scores. Visualize the interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and the protein residues.
-
Re-docking: A crucial validation step is to extract the native ligand from a crystal structure, dock it back into the receptor, and calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose. An RMSD of less than 2.0 Å indicates a successful docking protocol.
-
Caption: Step-by-step process for a molecular docking experiment.
Molecular Dynamics (MD) Simulations
MD simulations provide a dynamic view of molecular systems, allowing researchers to study the conformational changes and interactions of a ligand-protein complex over time.[6][11]
While docking provides a static snapshot of binding, the reality is that proteins and ligands are flexible. MD simulations use Newton's laws of motion to calculate the trajectory of atoms over time, providing insights into the stability of the binding pose, the role of water molecules, and the free energy of binding.
-
System Setup:
-
Start with the best-ranked pose from molecular docking.
-
Place the ligand-protein complex in a periodic box of solvent (typically water).
-
Add counter-ions to neutralize the system.
-
-
Energy Minimization and Equilibration:
-
Perform energy minimization to remove any steric clashes.
-
Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate the pressure while restraining the protein and ligand. This is followed by a final equilibration run without restraints.
-
-
Production Run:
-
Run the simulation for a sufficient length of time (typically tens to hundreds of nanoseconds) to observe the system's behavior.[7]
-
-
Trajectory Analysis and Validation:
-
Analyze the trajectory to assess the stability of the complex.
-
RMSD: Calculate the RMSD of the protein backbone and the ligand over time. A stable RMSD indicates that the system has reached equilibrium.
-
RMSF: Calculate the Root Mean Square Fluctuation (RMSF) of each residue to identify flexible regions of the protein.
-
Interaction Analysis: Monitor the hydrogen bonds and other key interactions between the ligand and protein throughout the simulation. A persistent interaction pattern validates the binding mode.
-
Caption: Key stages of a molecular dynamics simulation study.
Conclusion and Future Directions
The in-silico modeling of this compound derivatives offers a powerful, resource-efficient approach to accelerate drug discovery. By integrating QSAR, molecular docking, and molecular dynamics simulations, researchers can rationally design and prioritize novel compounds with enhanced potency and desirable pharmacokinetic properties. While QSAR provides a high-throughput method for screening large virtual libraries, molecular docking offers crucial insights into the specific interactions driving binding affinity. Molecular dynamics simulations then allow for the refinement of these findings by accounting for the dynamic nature of biological systems. The judicious application of these complementary techniques will undoubtedly pave the way for the development of the next generation of therapeutics derived from the versatile cyclopentane scaffold.
References
-
Cheng, Z., Zhang, Y., & Fu, W. (2010). QSAR study of carboxylic acid derivatives as HIV-1 Integrase inhibitors. European Journal of Medicinal Chemistry, 45(9), 3970-3980. [Link][8][9]
-
El-Malah, A. A., et al. (2014). Design, synthesis, 3D pharmacophore, QSAR, and docking studies of carboxylic acid derivatives as Histone Deacetylase inhibitors and cytotoxic agents. Bioorganic Chemistry, 57, 100-112. [Link][12][13]
-
Li, Y., et al. (2017). Quionolone carboxylic acid derivatives as HIV-1 integrase inhibitors: Docking-based HQSAR and topomer CoMFA analyses. Drug Design, Development and Therapy, 11, 2465-2480. [Link][4]
-
Szostak, J., et al. (2020). Dynamic Properties of Di(cyclopentadienecarboxylic Acid) Dimethyl Esters. Molecules, 25(23), 5594. [Link][14]
-
Foley, D. J., et al. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. Chemistry – A European Journal, 28(48), e202201389. [Link][3]
-
Pitzer, K. S., & Donath, W. E. (1959). Conformations and Strain Energy of Cyclopentane and its Derivatives. Journal of the American Chemical Society, 81(13), 3213–3218. [Link][2]
-
de Meijere, A., et al. (2014). Cyclobutanes in Small‐Molecule Drug Candidates. Angewandte Chemie International Edition, 53(50), 13432-13448. [Link][15]
-
Hollingsworth, S. A., & Dror, R. O. (2018). Molecular Dynamics Simulations in Drug Discovery and Pharmaceutical Development. Neuron, 99(6), 1129-1143. [Link][6]
-
Ihle, N. T., & Williams, R. M. (2014). Recent Developments in the Stereocontrolled Synthesis of Highly Substituted Cyclopentane Core Structures: From Drug Discovery Research to Natural Product Synthesis. Angewandte Chemie International Edition, 53(38), 9992-10026. [Link][1]
-
Santos-Martins, D., et al. (2021). Molecular Dynamics Simulations: Advances and Applications. International Journal of Molecular Sciences, 22(16), 8769. [Link][11]
-
Khan, S., et al. (2022). Combined 3D-QSAR, molecular docking and dynamics simulations studies to model and design TTK inhibitors. Scientific Reports, 12(1), 18458. [Link][10]
-
Das, S., et al. (2022). Molecular docking study and molecular dynamic simulation of human cyclooxygenase-2 (COX-2) with selected eutypoids. Journal of Biomolecular Structure and Dynamics, 40(18), 8195-8208. [Link][7]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quionolone carboxylic acid derivatives as HIV-1 integrase inhibitors: Docking-based HQSAR and topomer CoMFA analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Molecular docking study and molecular dynamic simulation of human cyclooxygenase-2 (COX-2) with selected eutypoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. QSAR study of carboxylic acid derivatives as HIV-1 Integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Combined 3D-QSAR, molecular docking and dynamics simulations studies to model and design TTK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular Dynamics Simulations: Advances and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis, 3D pharmacophore, QSAR, and docking studies of carboxylic acid derivatives as Histone Deacetylase inhibitors and cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of (1S,3R)-3-(Methoxycarbonyl)cyclopentanecarboxylic Acid: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and complex organic synthesis, the proper management and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides a detailed, step-by-step protocol for the safe disposal of (1S,3R)-3-(Methoxycarbonyl)cyclopentanecarboxylic Acid, moving beyond a simple checklist to explain the scientific rationale behind each procedural choice. Our aim is to empower laboratory professionals with the knowledge to manage chemical waste with the highest degree of safety and scientific integrity.
Understanding the Hazard Profile
This compound (CAS No. 96443-42-4) is a non-halogenated organic acid derivative. A thorough risk assessment begins with understanding its inherent hazards. According to safety data sheets (SDS), this compound is classified as:
-
Harmful if swallowed
-
Causes skin irritation
-
Causes serious eye irritation
-
May cause respiratory irritation
These classifications necessitate careful handling and the use of appropriate personal protective equipment (PPE) at all stages, including disposal.
Core Principles of Chemical Waste Management
The disposal of any chemical waste in a laboratory setting is governed by stringent regulations, primarily the Resource Conservation and Recovery Act (RCRA) in the United States, enforced by the Environmental Protection Agency (EPA).[1][2] The Occupational Safety and Health Administration (OSHA) also sets standards to protect laboratory workers from chemical hazards through its Laboratory Standard (29 CFR 1910.1450).[3][4][5][6] A key component of this standard is the development and implementation of a Chemical Hygiene Plan (CHP), which should include specific procedures for waste disposal.[3][7][8][9][10]
The fundamental principle is to treat all chemical waste as hazardous until proven otherwise and to ensure its containment, proper labeling, and disposal through a licensed hazardous waste contractor.
Quantitative Data Summary for Disposal
| Parameter | Guideline/Value | Rationale & References |
| Waste Category | Non-Halogenated Organic Acid Waste | The compound's molecular structure lacks halogen atoms.[11][12] |
| pH of Aqueous Waste | Neutralize to pH 5.5 - 10.5 for drain disposal (if permitted locally) | This pH range is generally considered safe for discharge into a sanitary sewer system, preventing corrosion of plumbing and adverse effects on wastewater treatment processes. However, local regulations must be consulted.[13][14] |
| Container Material | High-Density Polyethylene (HDPE), Glass | These materials exhibit good chemical resistance to organic acids. Avoid metal containers due to the risk of corrosion.[13][15] |
| Satellite Accumulation Area (SAA) Limit | Up to 55 gallons | This is the maximum volume of hazardous waste that can be accumulated at or near the point of generation under federal regulations.[16][17] |
| Storage Time in SAA | Container may remain for up to 1 year if not full. Must be moved to a Central Accumulation Area (CAA) within 3 days of being full. | Adherence to these time limits is a key component of RCRA compliance.[13][16] |
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Step-by-Step Disposal Protocol
This protocol is designed to be a self-validating system, where each step logically follows from the established safety and regulatory principles.
Part 1: Pre-Disposal Assessment and Preparation
-
Consult the Safety Data Sheet (SDS): Before handling the waste, thoroughly review the SDS for this compound. Pay close attention to Section 7 (Handling and Storage) and Section 13 (Disposal Considerations). The SDS is the primary source of information for specific hazards and handling precautions.[3]
-
Don Personal Protective Equipment (PPE): Based on the hazard assessment, the minimum required PPE includes:
-
Eye Protection: Chemical safety goggles are mandatory to protect against splashes.
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves. Inspect gloves for any signs of degradation or perforation before use.
-
Body Protection: A standard laboratory coat should be worn.
-
-
Work in a Well-Ventilated Area: Conduct all waste handling procedures in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of any potential vapors or dust.[5]
Part 2: Waste Segregation and Collection
The principle of waste segregation is critical to prevent dangerous chemical reactions within waste containers.[15][18][19][20]
-
Identify the Waste Stream: this compound is a non-halogenated organic acid . Therefore, it must be collected in a waste container specifically designated for this category.[11][12]
-
Check for Chemical Incompatibility: Crucially, do not mix this waste with:
-
Bases (e.g., sodium hydroxide, amines): Mixing acids and bases can generate heat and potentially violent reactions.
-
Oxidizing agents (e.g., nitric acid, perchlorates): Organic compounds can react exothermically or explosively with strong oxidizers.[21][22]
-
Reactive metals (e.g., sodium, potassium): These can react with the acidic proton to produce flammable hydrogen gas.
-
Consult a chemical compatibility chart for a comprehensive list of incompatible materials.[15][18][19][20]
-
-
Use a Designated Waste Container:
Part 3: Labeling and Container Management
Proper labeling is a legal requirement and essential for the safe handling of waste by laboratory personnel and disposal contractors.[2][17]
-
Affix a Hazardous Waste Label: As soon as the first drop of waste is added to the container, it must be labeled with the words "Hazardous Waste".[13][17]
-
List all Contents: Clearly write the full chemical name, "this compound," and the names of any solvents or other chemicals present in the waste mixture. Include the approximate percentages of each component.[13]
-
Keep the Container Closed: The waste container must be kept securely capped at all times, except when adding waste. This prevents the release of vapors and reduces the risk of spills.[13]
Part 4: Storage and Final Disposal
-
Store in a Satellite Accumulation Area (SAA): The labeled waste container should be stored in a designated SAA, which is at or near the point of waste generation and under the control of the laboratory personnel.[2][13][16]
-
Utilize Secondary Containment: Place the waste container in a secondary containment bin or tray that is large enough to hold the entire contents of the container in case of a leak or spill. The secondary containment must also be made of a compatible material.
-
Monitor Accumulation Volume and Time: Adhere to the volume and time limits for SAAs as stipulated by the EPA and your institution's CHP.[13][16]
-
Arrange for Professional Disposal: Once the container is full or the time limit is approaching, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[23][24] Under no circumstances should this chemical be disposed of down the drain or in the regular trash.
By adhering to this comprehensive guide, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
-
Johns Hopkins University. (2017, August 2). Incompatible chemicals in waste containers. Johns Hopkins Lab Safety. [Link]
-
ACTenviro. (n.d.). Proper Disposal of Hazardous Laboratory Waste Regulations in the United States. [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. [Link]
-
U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]
-
U.S. Environmental Protection Agency. (1980, April). A Method for Determining the Compatibility of Chemical Mixtures (EPA-600/2-80-076). [Link]
-
Unknown Source. EPA's Chemical Compatibility Chart. [Link]
-
Lab Manager. (n.d.). Managing Hazardous Chemical Waste in the Lab. [Link]
-
Medical Laboratory Observer. (n.d.). Laboratory Waste Management: The New Regulations. [Link]
-
University of Barcelona. (n.d.). Classification of special laboratory waste. [Link]
-
Lab Manager. (2020, April 1). The OSHA Laboratory Standard. [Link]
-
Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. [Link]
-
PDUAM, Dalgaon, Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines. [Link]
-
Unknown Source. Chemical Compatibility for Waste Accumulation - Shared Page. [Link]
-
OC-Praktikum. (n.d.). Treatment and disposal of chemical wastes in daily laboratory work. [Link]
-
U.S. Department of Labor, Occupational Safety and Health Administration. (n.d.). Laboratory Safety: OSHA Lab Standard [Fact Sheet]. [Link]
-
Purdue University. (n.d.). Chemical Hygiene Plan. [Link]
-
Bucknell University. (2016, April 15). Hazardous Waste Segregation. [Link]
-
U.S. Department of Labor, Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link]
-
U.S. Department of Labor, Occupational Safety and Health Administration. (n.d.). Laboratory Safety: Chemical Hygiene Plan [Fact Sheet]. [Link]
-
St. Mary's University. (n.d.). Chemical Hygiene Plan. [Link]
-
Soka University of America. (n.d.). Chemical Hygiene Plan. [Link]
-
American University. (n.d.). Chemical Hygiene Plan. [Link]
-
Appalachian State University. (2014, October 15). Chemical Hygiene Plan. [Link]
Sources
- 1. urgent.supply [urgent.supply]
- 2. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 3. The OSHA Laboratory Standard | Lab Manager [labmanager.com]
- 4. nps.edu [nps.edu]
- 5. osha.gov [osha.gov]
- 6. nationalacademies.org [nationalacademies.org]
- 7. bio.purdue.edu [bio.purdue.edu]
- 8. osha.gov [osha.gov]
- 9. soka.edu [soka.edu]
- 10. american.edu [american.edu]
- 11. Classification of special laboratory waste – Oficina de Seguretat, Salut i Medi Ambient [ub.edu]
- 12. bucknell.edu [bucknell.edu]
- 13. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 14. Making sure you're not a bot! [oc-praktikum.de]
- 15. sites.rowan.edu [sites.rowan.edu]
- 16. epa.gov [epa.gov]
- 17. MedicalLab Management Magazine [medlabmag.com]
- 18. labsafety.jhu.edu [labsafety.jhu.edu]
- 19. wisconsin.edu [wisconsin.edu]
- 20. chem.tamu.edu [chem.tamu.edu]
- 21. Appendix K - Incompatible Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 22. nipissingu.ca [nipissingu.ca]
- 23. tcichemicals.com [tcichemicals.com]
- 24. fishersci.com [fishersci.com]
Navigating the Safe Handling of (1S,3R)-3-(Methoxycarbonyl)cyclopentanecarboxylic Acid: A Guide to Personal Protective Equipment and Disposal
For the diligent researcher, scientist, and drug development professional, the meticulous handling of chemical reagents is paramount to both personal safety and experimental integrity. This guide provides a comprehensive operational framework for the safe use of (1S,3R)-3-(Methoxycarbonyl)cyclopentanecarboxylic Acid, focusing on the critical aspects of personal protective equipment (PPE) and compliant disposal. Our aim is to empower you with the knowledge to not only follow procedures but to understand the rationale behind them, fostering a culture of safety and excellence in your laboratory.
Understanding the Hazard: Why Specific PPE is Crucial
This compound is classified as a compound that can cause significant irritation. According to safety data sheets from multiple suppliers, the primary hazards associated with this chemical are:
-
Skin Irritation (H315): Direct contact can lead to redness, itching, and inflammation.[1][2][3]
-
Serious Eye Irritation (H319): Exposure to the eyes can cause pain, watering, and potential damage to the cornea.[1][2][3]
-
Respiratory Tract Irritation (H335): Inhalation of dusts or aerosols may irritate the nose, throat, and lungs.[2][3]
Given these potential risks, a systematic approach to PPE is not merely a recommendation but a necessity. The following sections detail the minimum PPE requirements and provide a procedural guide for its correct use.
The Last Line of Defense: A Hierarchy of Controls
Before delving into specific PPE, it is essential to acknowledge the hierarchy of controls in laboratory safety. PPE is the final barrier between you and a potential hazard. Wherever possible, engineering controls (e.g., fume hoods), and administrative controls (e.g., standard operating procedures) should be the primary means of exposure reduction.
Essential Personal Protective Equipment (PPE)
The selection of appropriate PPE is contingent on a thorough risk assessment of the specific procedures being undertaken. For handling this compound, the following PPE is mandatory:
| PPE Component | Specifications | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting EN166 or ANSI Z87.1 standards. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing. | Protects against accidental splashes of the chemical, which can cause serious eye irritation.[4][5] |
| Skin and Body Protection | Gloves: Nitrile or butyl rubber gloves. Check for tears or holes before use.[4] Lab Coat: A fully buttoned, long-sleeved lab coat. | Nitrile and butyl rubber offer good resistance to a range of chemicals, including carboxylic acids. A lab coat prevents incidental skin contact and protects personal clothing.[5] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., an N95 mask for particulates or a respirator with organic vapor cartridges for vapors) may be necessary if working outside of a fume hood or if there is a risk of generating dust or aerosols.[4] | Minimizes the inhalation of the chemical, which can cause respiratory tract irritation.[2][3] |
Procedural Integrity: Donning and Doffing of PPE
The correct sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.
Donning Procedure:
-
Hand Hygiene: Begin by washing your hands thoroughly with soap and water or using an alcohol-based hand sanitizer.
-
Lab Coat: Put on your lab coat and fasten all buttons.
-
Respiratory Protection (if required): If your risk assessment indicates a need for respiratory protection, put on your respirator now. Ensure it has a proper seal.
-
Eye and Face Protection: Put on your chemical splash goggles. If a face shield is required, place it over the goggles.
-
Gloves: Don your gloves, ensuring the cuffs of the gloves go over the cuffs of your lab coat sleeves.[6]
Doffing Procedure:
The principle of doffing is to touch the potentially contaminated outer surfaces of the PPE as little as possible.
-
Gloves: Remove your gloves by pinching the outside of one glove at the wrist and peeling it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the wrist of the remaining glove and peel it off, turning it inside out over the first glove. Dispose of the gloves in the appropriate waste container.
-
Hand Hygiene: Perform hand hygiene.
-
Face Shield and Goggles: Remove the face shield (if used) from the back of your head. Then, remove your goggles by the straps, again from the back.
-
Lab Coat: Unbutton your lab coat. Grasp it at the shoulders and pull it downwards and away from your body, turning the sleeves inside out. Fold the coat so the contaminated exterior is on the inside and store it in a designated area or dispose of it if it is single-use.
-
Respiratory Protection (if required): Remove your respirator from the back of your head.
-
Final Hand Hygiene: Wash your hands thoroughly with soap and water.
Visualizing the PPE Workflow
To aid in the decision-making process for PPE selection based on the task, the following workflow diagram is provided.
Caption: PPE selection workflow based on the scale and nature of the handling procedure.
Operational Plan: Safe Handling and Storage
-
Engineering Controls: Always handle this compound in a well-ventilated area. A chemical fume hood is strongly recommended, especially when working with larger quantities or when there is a potential for generating dust or aerosols.
-
Storage: Store the chemical in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[7]
-
Spill Response: In the event of a small spill, wear your full PPE, absorb the material with an inert absorbent (e.g., vermiculite, sand), and place it in a sealed container for disposal. For large spills, evacuate the area and follow your institution's emergency procedures.
Disposal Plan: Managing Contaminated Materials
Proper disposal of chemical waste is a legal and ethical responsibility. All waste contaminated with this compound must be treated as hazardous chemical waste.
-
Waste Segregation: Do not mix this waste with other waste streams. Keep it in a designated, clearly labeled, and sealed container.
-
Contaminated PPE: Dispose of all single-use PPE, such as gloves, in the designated hazardous waste container. Reusable PPE, like lab coats and goggles, should be decontaminated according to your laboratory's standard operating procedures.
-
Chemical Waste: Unused or waste this compound, as well as any absorbent material from spills, must be collected in a compatible, sealed container. This container should be clearly labeled with "Hazardous Waste" and the full chemical name.
-
Disposal Vendor: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office or a licensed chemical waste disposal company. Never dispose of this chemical down the drain.[8]
By adhering to these guidelines, you contribute to a safer laboratory environment for yourself and your colleagues, ensuring that your valuable research can proceed without compromising safety or regulatory compliance.
References
- Benchchem. (n.d.). Personal protective equipment for handling Capraminopropionic acid.
- LeelineWork. (2026). What PPE Should You Wear When Handling Acid 2026?
- Indagoo Research Chemicals. (2025). SAFETY DATA SHEET: (1R.3S)-rel-3-(Methoxycarbonyl)cyclopentanecarboxylic acid.
- PubChem. (n.d.). 3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid.
- Westlab. (2021). PPE – The Correct Procedures.
- Benchchem. (n.d.). Proper Disposal of Cyclohex-2-ene-1-carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals.
- University of Wisconsin-Madison. (n.d.). Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric.
- Fisher Scientific. (n.d.). (1S,3R)-cis-3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid, 97%.
- SEALAB. (n.d.). JOB AID DONNING & DOFFING of PPE in LABORATORY.
- University of British Columbia. (2019). Donning and Doffing of PPE.
- University of Toronto Scarborough. (n.d.). Hazardous Chemical Waste Disposal.
- Fisher Scientific. (2025). SAFETY DATA SHEET: Cyclopentanecarboxylic acid.
Sources
- 1. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 2. m.youtube.com [m.youtube.com]
- 3. p2infohouse.org [p2infohouse.org]
- 4. uwindsor.ca [uwindsor.ca]
- 5. laballey.com [laballey.com]
- 6. westlab.com.au [westlab.com.au]
- 7. restoredcdc.org [restoredcdc.org]
- 8. utsc.utoronto.ca [utsc.utoronto.ca]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
